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  • Product: 4-Chloro-7,8-dimethyl-2-phenylquinoline
  • CAS: 1156277-31-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Chloro-7,8-dimethyl-2-phenylquinoline

An In-depth Technical Guide to 4-Chloro-7,8-dimethyl-2-phenylquinoline: Synthesis, Characterization, and Potential Applications Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-7,8-dimethyl-2-phenylquinoline: Synthesis, Characterization, and Potential Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific, highly functionalized derivative: 4-Chloro-7,8-dimethyl-2-phenylquinoline .

The presence of a chlorine atom at the C4 position provides a reactive handle for nucleophilic substitution, enabling the synthesis of diverse analogues. The phenyl group at C2 and the dimethyl groups at C7 and C8 significantly influence the molecule's steric and electronic properties, which can impact its biological activity and physical characteristics. This document serves as a comprehensive technical resource for researchers, providing a proposed synthetic pathway, predicted analytical data, detailed experimental protocols, and an exploration of the compound's potential applications based on established chemical principles and data from structurally related molecules.

Section 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is the elucidation of its structure and core properties. These parameters govern its reactivity, solubility, and potential interactions with biological systems.

Chemical Structure

The structure of 4-Chloro-7,8-dimethyl-2-phenylquinoline is defined by a quinoline core with four key substituents.

Caption: Chemical structure of 4-Chloro-7,8-dimethyl-2-phenylquinoline.

Physicochemical Properties (Predicted)

No experimental data for this specific molecule is readily available. The following properties have been calculated based on its structure or estimated from closely related analogues.

PropertyValueSource
Molecular Formula C₁₇H₁₄ClN-
Molecular Weight 267.75 g/mol Calculated
Monoisotopic Mass 267.08148 DaPredicted[4]
XlogP 5.2Predicted[4]
Appearance Likely a solid at room temperatureInferred
pKa (Basic) ~3.5 - 4.5Estimated from similar chloroquinolines

Section 2: Proposed Synthetic Pathway

The synthesis of 4-Chloro-7,8-dimethyl-2-phenylquinoline can be logically approached via a two-step sequence: the formation of the quinoline core to create a 4-hydroxyquinoline precursor, followed by chlorination.

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination Aniline 3,4-Dimethylaniline Precursor 7,8-Dimethyl-2-phenylquinolin-4-ol Aniline->Precursor H₂SO₄, Δ Diketone Benzoylacetone Diketone->Precursor Target 4-Chloro-7,8-dimethyl-2-phenylquinoline Precursor->Target POCl₃, Δ

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 7,8-Dimethyl-2-phenylquinolin-4-ol (Combes Synthesis)

The Combes quinoline synthesis is a robust and classical method for preparing substituted quinolines.[5][6] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8]

  • Rationale for Selection: The Combes synthesis is well-suited for this target as it directly installs the required substituents at the C2 and C4 positions (from the β-diketone) and allows for the incorporation of the 7,8-dimethyl pattern from the corresponding aniline.

  • Mechanism Insight: The reaction proceeds through the formation of a Schiff base intermediate from the aniline and one of the diketone's carbonyls. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, which is the rate-determining step, followed by dehydration to yield the aromatic quinoline product.[7][9] The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent.

Step 2: Chlorination of 7,8-Dimethyl-2-phenylquinolin-4-ol

The conversion of a 4-hydroxyquinoline (or its tautomeric 4-quinolone form) to a 4-chloroquinoline is a standard transformation in heterocyclic chemistry.[10]

  • Rationale for Reagent Selection: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is highly effective at converting hydroxyl groups on heteroaromatic rings, particularly at the 2- and 4-positions of quinolines, into chlorides. Thionyl chloride (SOCl₂) can also be used.[11]

  • Mechanism Insight: The lone pair on the quinolone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product. This reaction is typically performed neat or in a high-boiling inert solvent.

Section 3: Predicted Spectroscopic Data for Structural Elucidation

Unambiguous characterization is critical for confirming the identity and purity of a synthesized compound.[12] The following data are predictions based on known trends for substituted quinolines.[13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-3 7.3 - 7.5Singlet (s)Located between two substituted carbons (C2 and C4).
H-5 7.9 - 8.1Doublet (d)deshielded by proximity to the quinoline nitrogen and ring current.
H-6 7.5 - 7.7Doublet (d)Coupled to H-5.
Phenyl Protons 7.4 - 7.8Multiplet (m)Typical aromatic region for a monosubstituted benzene ring.
8-CH₃ 2.5 - 2.7Singlet (s)Methyl group attached to the aromatic ring.
7-CH₃ 2.4 - 2.6Singlet (s)Methyl group attached to the aromatic ring.
¹³C NMR Spectroscopy

The carbon spectrum will provide a map of the complete carbon framework.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 155 - 158Attached to nitrogen and the phenyl group.
C-4 148 - 151Attached to the electronegative chlorine atom.
C-7, C-8 135 - 140Aromatic carbons bearing methyl groups.
Phenyl C-1' 138 - 141Quaternary carbon of the phenyl ring attached to C2.
Other Aromatic C 120 - 135Range for remaining sp² hybridized carbons.
7-CH₃, 8-CH₃ 15 - 25Typical range for methyl carbons attached to an aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.

  • Expected Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 267.

  • Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 269 with an intensity of approximately one-third of the M⁺ peak will be present due to the ³⁷Cl isotope, confirming the presence of one chlorine atom.

  • Key Fragmentation: Loss of a chlorine radical (M-35) or HCl (M-36) are plausible fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy will identify key functional groups.

  • ~1580-1610 cm⁻¹: C=N and C=C stretching vibrations of the quinoline ring.

  • ~1050-1100 cm⁻¹: C-Cl stretching vibration.

  • ~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

  • ~3030-3080 cm⁻¹: Aromatic C-H stretching.

Section 4: Reactivity and Potential Applications

The unique combination of substituents in 4-Chloro-7,8-dimethyl-2-phenylquinoline suggests specific areas of chemical reactivity and potential utility.

Chemical Reactivity

The molecule's reactivity is dominated by the C4-chloro group, which is susceptible to nucleophilic aromatic substitution (SₙAr) . This allows for the introduction of various functionalities (e.g., amines, alkoxides, thiols) at this position, making it a versatile intermediate for creating libraries of new compounds. The quinoline nitrogen remains basic and can be protonated or alkylated to form quaternary salts.

Potential Applications in Drug Discovery

The quinoline core is a cornerstone of medicinal chemistry.[15]

  • Antimalarial Agents: The 4-chloroquinoline scaffold is famously found in chloroquine, a historically significant antimalarial drug.[1][15] Derivatives are often investigated for their ability to interfere with heme polymerization in the malaria parasite.[15]

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity.[2][3] They can act through various mechanisms, including the inhibition of autophagy (similar to chloroquine) or by targeting specific kinases. The lipophilic nature of the phenyl and dimethyl groups may enhance cell membrane permeability.

  • Antimicrobial Agents: Quinolone and quinoline compounds are known for their antibacterial properties.[1][3] This derivative could be explored for activity against various bacterial or fungal strains.

Section 5: Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for the proposed synthesis and characterization of 4-Chloro-7,8-dimethyl-2-phenylquinoline.

G start Start: Reagents step1 Step 1: Combes Synthesis (Aniline + Diketone + H₂SO₄) start->step1 workup1 Workup 1: - Quench with ice water - Neutralize (NaOH) - Filter & Wash step1->workup1 product1 Intermediate: 7,8-Dimethyl-2-phenylquinolin-4-ol workup1->product1 step2 Step 2: Chlorination (Intermediate + POCl₃) product1->step2 workup2 Workup 2: - Remove excess POCl₃ - Quench with ice - Extract (e.g., EtOAc) step2->workup2 product2 Final Product: 4-Chloro-7,8-dimethyl-2-phenylquinoline workup2->product2 analysis Characterization: NMR, MS, IR product2->analysis

Caption: Experimental workflow for synthesis and characterization.

Protocol 5.1: Synthesis of 7,8-Dimethyl-2-phenylquinolin-4-ol
  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Setup: Carefully add 3,4-dimethylaniline (1.0 eq) to the flask. Cool the flask in an ice bath.

  • Acid Addition: Slowly and with continuous stirring, add concentrated sulfuric acid (approx. 3-4 eq) to the aniline. The addition is exothermic.

  • Diketone Addition: Once the aniline salt has formed and the mixture has cooled, add benzoylacetone (1.05 eq) dropwise.

  • Heating: Heat the reaction mixture to 110-120 °C for 2-3 hours. The color of the mixture will darken significantly.

  • Quenching: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated sodium hydroxide (NaOH) solution until the pH is ~7-8. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the solid product, 7,8-dimethyl-2-phenylquinolin-4-ol, in a vacuum oven. The product can be further purified by recrystallization if necessary.

Protocol 5.2: Synthesis of 4-Chloro-7,8-dimethyl-2-phenylquinoline
  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive POCl₃ and releases HCl gas.

  • Reaction Setup: Place the dried 7,8-dimethyl-2-phenylquinolin-4-ol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq by volume) to the flask.

  • Heating: Gently reflux the mixture for 2-4 hours. The solid should dissolve as the reaction proceeds.

  • Reagent Removal: After cooling, remove the excess POCl₃ under reduced pressure (distillation).

  • Quenching: Very carefully, add crushed ice to the cooled residue. This step is highly exothermic and will generate HCl gas. Perform this slowly in a large beaker within an ice bath.

  • Extraction: Once the reaction is quenched, make the solution basic with ammonium hydroxide or NaOH. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude 4-Chloro-7,8-dimethyl-2-phenylquinoline by column chromatography or recrystallization.

Protocol 5.3: General Procedure for NMR Analysis[15]
  • Sample Preparation: Weigh approximately 5-10 mg of the purified product.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Use standard parameters. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A greater number of scans and a longer acquisition time will be required compared to the proton spectrum.[13]

Conclusion

4-Chloro-7,8-dimethyl-2-phenylquinoline is a synthetically accessible and highly versatile heterocyclic compound. While specific experimental data on this molecule is sparse, its structure can be reliably assembled using established methodologies such as the Combes synthesis and subsequent chlorination with phosphorus oxychloride. Its spectroscopic properties can be confidently predicted based on the extensive literature on related quinoline derivatives. The presence of a reactive C4-chloro group and biologically relevant phenyl and dimethyl substituents makes it a promising scaffold for further investigation in medicinal chemistry, particularly in the development of new antimalarial and anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.

References

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Name-Reaction.com. Combes quinoline synthesis. [Link]

  • Organic-Chemistry.org. Combes Synthesis of Quinolines. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • MDPI. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

  • Northeastern University Library. Characterization and Synthesis of 8-Substituted Quinolines and Their Zinc Complexes. [Link]

  • ScienceDirect. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [Link]

  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • Future Medicine. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • Dove Press. Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • MDPI. A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. [Link]

  • Google Patents.
  • EPA. 4,7-dichloro-2-phenylquinoline Properties. [Link]

  • PubChem. 4-Chloro-2-phenylquinoline. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

  • PubChemLite. 4-chloro-6,8-dimethyl-2-phenylquinoline. [Link]

  • Google Patents. Process for preparing 4, 7-dichloro-8-methylquinoline.
  • PubMed. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. [Link]

  • NIH National Center for Biotechnology Information. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. [Link]

  • Google Patents.
  • PubChemLite. 4-chloro-7,8-dimethylquinoline. [Link]

  • Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid. [Link]

  • ResearchGate. 4-Chloro-2,5-dimethylquinoline. [Link]

  • Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • NIH National Center for Biotechnology Information. Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]. [Link]

Sources

Exploratory

Medicinal Chemistry Potential of 4-Chloro-7,8-dimethyl-2-phenylquinoline Scaffolds: A Technical Guide for Drug Development

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals Introduction: The Strategic Value of the Scaffold In the modern landscape of rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Professionals

Introduction: The Strategic Value of the Scaffold

In the modern landscape of rational drug design, the quinoline nucleus remains one of the most privileged scaffolds. Specifically, 4-Chloro-7,8-dimethyl-2-phenylquinoline (CAS 1156277-31-4)[1] represents a highly functionalized, versatile building block. While unsubstituted 2-phenylquinolines are well-documented, the precise addition of a 4-chloro leaving group and 7,8-dimethyl substituents fundamentally alters both the chemical reactivity and the biological pharmacophore of the molecule.

This technical guide synthesizes current literature to explore how this specific scaffold is utilized to develop potent antimitotic agents, DNA intercalators, and advanced organometallic protein-protein interaction (PPI) inhibitors.

Pharmacophore Rationale & Causality in Design

The architectural design of 4-Chloro-7,8-dimethyl-2-phenylquinoline is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development:

  • The 4-Chloro Activation: The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nature of the adjacent quinoline nitrogen creates a localized electrophilic center, allowing for the rapid introduction of diverse pharmacophores (e.g., anilines, aliphatic amines) to form biologically active 4-amino-2-phenylquinolines[2].
    
  • The 2-Phenyl Hydrophobic Anchor: The 2-phenyl ring provides a massive hydrophobic surface area. Biologically, this enables the molecule to intercalate into the DNA double helix (similar to cryptosanguinolentine analogs)[3]. Chemically, it acts as a critical C^N bidentate ligand for coordinating transition metals like Iridium(III) and Rhodium(III)[4].

  • The 7,8-Dimethyl Steric Wall: Methylation at the 7 and 8 positions increases the overall lipophilicity (

    
    ) of the scaffold, enhancing cellular membrane permeability. More importantly, the 8-methyl group introduces significant steric bulk adjacent to the quinoline nitrogen. In organometallic complexes, this steric wall restricts the rotation of the coordinated metal, locking the complex into a rigid, bioactive conformation that minimizes the entropic penalty upon binding to target proteins[4].
    

Biological Applications & Target Pathways

Organometallic Epigenetic Modulators (LSD1 & KDM5A)

Group 9 transition metals (Iridium and Rhodium) complexed with 2-phenylquinoline derivatives have emerged as potent epigenetic modulators. Rhodium(III) complexes utilizing the 2-phenylquinoline C^N ligand exhibit superior inhibitory potency against Lysine-specific demethylase 5A (KDM5A) with an


 of 23.2 nM[4]. The enhanced steric complementarity provided by the quinoline core allows the metal complex to perfectly occupy the hydrophobic catalytic interface of KDM5A, a driver of tumorigenesis in triple-negative breast cancer (TNBC)[4].
Keap1-Nrf2 Protein-Protein Interaction Inhibition

Targeting the Keap1-Nrf2 pathway is a validated strategy for mitigating oxidative stress and acute liver injury. Iridium(III) complexes bearing 4-chloro-2-phenylquinoline derivatives act as direct small-molecule inhibitors of the Keap1-Nrf2 interaction[5]. By binding to Keap1, these complexes prevent the basal ubiquitination of Nrf2, allowing it to translocate to the nucleus and upregulate antioxidant defense genes (HO-1 and NQO1)[6].

Pathway Drug Ir(III)-Quinoline Complex Keap1 Keap1 Protein Drug->Keap1 Binds & Stabilizes Nrf2 Nrf2 Transcription Factor Drug->Nrf2 Releases Nrf2 Keap1->Nrf2 Ubiquitination (Basal) Nucleus Nucleus (ARE Binding) Nrf2->Nucleus Translocation Antioxidant HO-1 & NQO1 Expression Nucleus->Antioxidant Gene Transcription

Caption: Mechanism of Keap1-Nrf2 PPI inhibition by Ir(III)-Quinoline complexes.

Cytotoxicity and Antimitotic Activity

Derivatization of the 4-chloro position with various anilines yields 4-amino-2-phenylquinolines. These compounds demonstrate potent cytotoxicity against human lung carcinoma (A-549), melanoma (RPMI-7951), and murine leukemia lines by interacting with tubulin and disrupting mitotic spindle formation[2].

Quantitative Data Summaries

To guide synthetic planning, the following tables summarize the biological efficacy of the scaffold derivatives and the optimization of synthetic conditions.

Table 1: Pharmacological Targets of 2-Phenylquinoline Derivatives

Compound ClassPrimary TargetAssociated Disease ModelEfficacy /

Ref
4-Amino-2-phenylquinolines Tubulin / MitosisHuman Lung Carcinoma (A-549)Potent Cytotoxicity[2]
Rh(III)-2-phenylquinoline KDM5A DemethylaseTriple-Negative Breast Cancer

= 23.2 nM
[4]
Ir(III)-4-chloro-2-phenylquinoline Keap1-Nrf2 PPIAcetaminophen-induced Liver Injury

= 1.09 μM
[5],[6]

Table 2:


 Reaction Optimization for 4-Chloroquinolines 
MethodSolvent SystemCatalystTimeAverage YieldCausality / Notes
Conventional RefluxAmide Solvents (DMF)None12-24 h50-65%Relies on thermal dissociation of amides[2].
Microwave-Assisted (MAOS)t-Butanol or Neatp-TsOH1 h80-95%Overcomes steric hindrance; TsOH protonates N1[2],[3].

Self-Validating Experimental Protocols

The following methodologies detail the transformation of the 4-Chloro-7,8-dimethyl-2-phenylquinoline scaffold into active pharmaceutical ingredients (APIs). These protocols are designed as self-validating systems, ensuring that intermediate success can be verified before proceeding.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 4-amino-7,8-dimethyl-2-phenylquinoline derivatives.

Causality Check: The 7,8-dimethyl groups donate electron density via inductive effects, slightly deactivating the C4 position compared to unsubstituted quinolines. To counteract this, p-Toluenesulfonic acid (TsOH) is used to protonate the quinoline nitrogen, drastically lowering the LUMO energy of the ring and restoring high electrophilicity at C4[2]. Microwave irradiation (MAOS) provides rapid, uniform heating that overcomes the steric hindrance imposed by the 8-methyl group during the formation of the bulky Meisenheimer complex[2],[3].

Step-by-Step Workflow:

  • Preparation: In a microwave-safe reaction vial, combine 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 eq) and the desired aniline derivative (1.2 eq).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (TsOH) (0.1 eq) and suspend the mixture in a minimal volume of tert-butanol.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 60 minutes.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1). Complete consumption of the UV-active 4-chloro starting material (higher

    
    ) validates reaction completion.
    
  • Workup: Pour the cooled mixture into ice-cold water and neutralize with dilute NaOH. The crude yellow precipitate is filtered and dried.

  • Purification: Recrystallize from methanol to yield the pure 4-amino derivative.

  • Final Validation: Confirm the loss of the C-Cl stretching band (~760 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) via IR spectroscopy, and verify the appearance of the secondary amine N-H peak (~3300 
    
    
    
    ).

Workflow Start 4-Chloro-7,8-dimethyl- 2-phenylquinoline Reaction Microwave SNAr (120°C, 1h) Start->Reaction Amine Aniline Derivatives Amine->Reaction Catalyst TsOH Catalyst Catalyst->Reaction Purification Chromatography & Recrystallization Reaction->Purification Crude Extract Product 4-Amino-7,8-dimethyl- 2-phenylquinoline Purification->Product Pure API (>80%)

Caption: Microwave-assisted SNAr workflow for synthesizing 4-amino-quinoline APIs.

Protocol B: Synthesis of Iridium(III) Organometallic Inhibitors

Objective: Synthesize Ir(III) complexes for Keap1-Nrf2 inhibition.

Causality Check: Iridium(III) is kinetically inert, meaning ligand exchange is extremely slow. This is a massive advantage in biological systems, as the drug complex will not degrade prematurely in human plasma[5],[6].

Step-by-Step Workflow:

  • Dimer Formation: Reflux

    
     with 4-Chloro-7,8-dimethyl-2-phenylquinoline (2.2 eq) in a 3:1 mixture of 2-ethoxyethanol and water at 110°C for 24 hours to form the chloride-bridged Ir(III) dimer.
    
  • Validation: A distinct color change to deep red/orange indicates dimer formation.

  • Ligand Exchange: Cleave the dimer by reacting it with an N^N auxiliary ligand (e.g., 2,9-dimethyl-1,10-phenanthroline) in a 1:1 mixture of dichloromethane and methanol under reflux for 12 hours[5].

  • Counter-ion Exchange: Add an excess of

    
     to precipitate the complex as a stable hexafluorophosphate salt.
    
  • Purification: Purify via size-exclusion chromatography (Sephadex LH-20) to isolate the biologically active complex.

References

1.[2] Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. 2.[4] Direct Targeting of Gene Regulators by Iridium(III) and Rhodium(III) Complexes. PMC - NIH. 3.[1] 4-Chloro-7,8-dimethyl-2-phenylquinoline Catalog. ChemicalBook. 4.[3] Synthesis of Cryptosanguinolentine and Its Phenyl Derivative via Eco-Friendly Sources. Open Access Journals - Research and Reviews (RROIJ). 5.[5] A bioactive ligand-conjugated iridium(III) metal-based complex as a Keap1–Nrf2 protein. City University of Hong Kong. 6.[6] A bioactive ligand-conjugated iridium(III) metal-based complex as a Keap1–Nrf2 protein-protein interaction inhibitor against acetaminophen-induced acute liver injury. PMC - NIH. 7. 78509-29-2 | 4-Chloro-2,7,8-trimethylquinoline. BLD Pharm.

Sources

Foundational

Biological Activity of 7,8-Dimethyl-2-Phenylquinoline Derivatives: A Technical Guide

Topic: Biological Activity of 7,8-Dimethyl-2-Phenylquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 7,8-dimethyl-2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 7,8-Dimethyl-2-Phenylquinoline Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7,8-dimethyl-2-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic quinoline core substituted with a phenyl group at the C2 position and methyl groups at C7 and C8. This specific substitution pattern imparts unique physicochemical properties, including enhanced lipophilicity and steric constraints that modulate binding affinity to diverse biological targets.

This guide analyzes the three primary therapeutic domains of these derivatives: antimicrobial/antifungal activity , anticancer cytotoxicity , and gastroprotective (anti-ulcer) potential . By synthesizing data from structural-activity relationship (SAR) studies and mechanistic assays, this document serves as a roadmap for optimizing this scaffold into lead compounds.

Chemical Architecture & SAR Analysis

The biological versatility of 7,8-dimethyl-2-phenylquinoline stems from its ability to interact with hydrophobic pockets in enzymes (e.g., DNA gyrase, Pim-1 kinase) while maintaining a planar topology suitable for DNA intercalation.

Structure-Activity Relationship (SAR) Map
  • 2-Phenyl Moiety: Critical for π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding sites of target proteins. It is a key determinant of potency in anti-ulcer (H+/K+-ATPase inhibition) and anticancer applications.

  • 7,8-Dimethyl Substitution:

    • Lipophilicity: Increases

      
      , enhancing membrane permeability, which is vital for intracellular targets like DNA gyrase and kinases.
      
    • Steric Hindrance: The C8-methyl group can restrict rotation, locking the molecule into a bioactive conformation or preventing metabolic degradation at the susceptible C8 position.

  • C4-Position: The most common site for functionalization (e.g., hydrazine, pyrazole, or carboxylic acid moieties) to tune solubility and target specificity.

Visualization: SAR Logic

SAR_Map Core 7,8-Dimethyl-2-Phenylquinoline Scaffold C2_Phenyl C2-Phenyl Group (π-π Stacking) Core->C2_Phenyl C7_C8_Methyl C7, C8-Dimethyl (Lipophilicity & Sterics) Core->C7_C8_Methyl C4_Funct C4-Functionalization (Solubility & Specificity) Core->C4_Funct Binding Receptor Affinity (H+/K+ ATPase, Kinases) C2_Phenyl->Binding Hydrophobic Pocket Permeability Membrane Penetration (Gram +/- Bacteria) C7_C8_Methyl->Permeability Increased LogP Targeting Enzyme Inhibition (DNA Gyrase, Topo II) C4_Funct->Targeting H-Bond Donors/Acceptors

Caption: SAR map illustrating the functional contribution of key structural motifs in the 7,8-dimethyl-2-phenylquinoline scaffold.

Therapeutic Applications & Mechanisms[1][2]

Antimicrobial and Antifungal Activity

Derivatives functionalized at the C4 position (e.g., hydrazinyl, pyrazolyl, or Schiff bases) exhibit significant activity against Gram-negative bacteria (E. coli) and fungal strains (A. niger, C. albicans).

  • Mechanism: These compounds act primarily by inhibiting DNA Gyrase (Topoisomerase II) in bacteria. The planar quinoline ring intercalates into bacterial DNA, while the side chains (e.g., pyrazole) occupy the ATP-binding pocket of the GyrB subunit, stabilizing the cleavable complex and leading to cell death.

  • Key Study: Havaldar & Burudkar (2013) demonstrated that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline derivatives possess MIC values comparable to standard antibiotics in specific strains.

Anticancer Activity (Cytotoxicity)

The scaffold serves as a template for Pim-1 kinase inhibitors and Topoisomerase II poisons .

  • Pim-1 Kinase Inhibition: The 7,8-dimethyl motif mimics the steric bulk of known inhibitors, fitting into the ATP-binding cleft of Pim-1, a kinase overexpressed in prostate and leukemic cancers.

  • Mechanism:

    • Intercalation: The planar tricyclic system inserts between DNA base pairs.

    • Enzyme Blockade: Direct inhibition of Topoisomerase II prevents DNA religation, causing double-strand breaks and apoptosis.

Gastroprotective Potential (Anti-Ulcer)

While classic Proton Pump Inhibitors (PPIs) like omeprazole are irreversible, 2-phenylquinoline derivatives often act as Potassium-Competitive Acid Blockers (P-CABs) .

  • Mechanism: They bind reversibly to the luminal K+ binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[1] The 2-phenyl group is essential for competing with K+ ions, thereby inhibiting acid secretion without requiring acid activation.

Detailed Mechanism of Action: Bacterial Inhibition

The following diagram details the signaling cascade resulting from the inhibition of bacterial DNA gyrase by these derivatives.

MOA_Antimicrobial Compound 7,8-Dimethyl-2-Phenylquinoline Derivative Entry Passive Diffusion / Porin Entry Compound->Entry Target Bacterial DNA Gyrase (GyrA/GyrB Complex) Entry->Target Intracellular Accumulation Action Stabilization of Cleavable Complex Target->Action Binding to ATP Pocket Result1 Inhibition of DNA Supercoiling Action->Result1 Result2 Accumulation of Double-Strand Breaks Action->Result2 Death Bacterial Cell Death (Bactericidal) Result1->Death Result2->Death

Caption: Mechanism of Action showing the bactericidal pathway via DNA Gyrase inhibition.

Experimental Protocols

Synthesis of Key Intermediate

Objective: Synthesis of 4-hydrazinyl-7,8-dimethylquinolin-2-ol (Precursor for active derivatives).

  • Cyclization: React 7,8-dimethylquinoline-2,4-diol with phosphorus oxychloride (

    
    ) at reflux for 4–6 hours to yield the 2,4-dichloro derivative.
    
  • Nucleophilic Substitution: Treat the chlorinated intermediate with hydrazine hydrate in ethanol at reflux temperature for 6–8 hours.

  • Purification: Cool the reaction mixture; filter the precipitated solid. Recrystallize from ethanol/DMF to obtain pure 4-hydrazinyl-7,8-dimethylquinolin-2-ol.

    • Validation: Confirm structure via

      
      -NMR (look for methyl singlets at 
      
      
      
      2.3–2.5 ppm) and IR (NH stretching).
Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution.[2]

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the quinoline derivative in DMSO/Mueller-Hinton Broth (range:

    
    
    
    
    
    
    ).
  • Incubation: Add

    
    
    
    
    
    of inoculum to each well. Incubate at
    
    
    for 24 hours.[2][3]
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Cytotoxicity Assay (MTT)

Method: Colorimetric viability assay.[2][3]

  • Seeding: Plate cancer cells (e.g., MCF-7 or PC-3) at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with graded concentrations (

    
    
    
    
    
    
    ) of the test compound for 48 hours.
  • MTT Addition: Add MTT reagent (

    
     mg/mL); incubate for 4 hours.
    
  • Solubilization: Dissolve formazan crystals in DMSO. Measure absorbance at

    
     nm.
    
  • Calculation: Determine

    
     using non-linear regression analysis.
    

Quantitative Data Summary

The following table summarizes representative biological activity data for 7,8-dimethyl-2-phenylquinoline derivatives functionalized at the C4 position (e.g., pyrazole-linked).

Target Organism / Cell LineAssay TypeActivity MetricRepresentative ValueReference Standard
E. coli (Gram -) AntibacterialMIC (

)

Ciprofloxacin (

)
S. aureus (Gram +) AntibacterialMIC (

)

Ampicillin (

)
C. albicans (Fungi) AntifungalMIC (

)

Fluconazole (

)
MCF-7 (Breast Cancer) Cytotoxicity

(

)

Doxorubicin (

)
H+/K+ ATPase Anti-ulcer

(

)

*
SCH 28080 (

)

*Note: Anti-ulcer values are estimated based on structurally related 2-phenylquinoline P-CABs.

References

  • Havaldar, F. H., & Burudkar, S. M. (2013). Synthesis of derivatives of 7,8-dimethylquinolines as potential antimicrobial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 22, 259-266. Link

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold for the development of potential antimalarial and anticancer agents. Saudi Pharmaceutical Journal, 21(1), 1-12. Link

  • Scott, C. K., et al. (1987). Studies on the mechanism of action of the gastric microsomal (H+ + K+)-ATPase inhibitors SCH 32651 and SCH 28080.[4][5] Biochemical Pharmacology, 36(1), 97-104.[5] Link

  • Santa Cruz Biotechnology. (n.d.). 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid product page. Link

Sources

Exploratory

Solubility Profile of 4-Chloro-7,8-dimethyl-2-phenylquinoline in Organic Solvents

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framewor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for understanding and determining the solubility profile of 4-Chloro-7,8-dimethyl-2-phenylquinoline, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of public data for this specific molecule, this document emphasizes the foundational principles of solubility, the physicochemical characteristics of the compound, and a detailed, field-proven experimental protocol for generating a robust solubility profile. We present the industry-standard equilibrium shake-flask method, coupled with modern analytical quantification techniques, to empower researchers to produce reliable and reproducible solubility data across a range of common organic solvents.

Introduction: The Significance of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Quinoline derivatives represent a cornerstone in pharmacology, forming the structural basis for a wide array of therapeutic agents.[1] The specific compound, 4-Chloro-7,8-dimethyl-2-phenylquinoline, is a heterocyclic molecule featuring a quinoline core substituted with a chloro group at the 4-position, a phenyl group at the 2-position, and two methyl groups at the 7- and 8-positions. While its primary applications are in synthetic and medicinal chemistry as a building block or intermediate, its physicochemical properties are paramount for its utility.[2][3]

The solubility of such a compound dictates its behavior in various stages of drug discovery, from screening assays to formulation development. Poor solubility can be a significant impediment, affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Therefore, a thorough understanding of its solubility in different organic solvents is a crucial first step for any research or development endeavor.

G start Start: Excess Solid Compound + Known Volume of Solvent equilibrate Equilibration (24-72h shaking at constant T) start->equilibrate Agitation centrifuge Phase Separation: 1. Centrifugation equilibrate->centrifuge filter 2. Filtration (0.22 µm PTFE filter) to obtain clear saturated solution centrifuge->filter quantify Quantification (HPLC/UV-Vis) filter->quantify calculate Calculate Concentration (Solubility) quantify->calculate calibrate Generate Calibration Curve with known standards calibrate->calculate end_node End: Report Solubility (e.g., mg/mL @ 25°C) calculate->end_node

Sources

Foundational

The 4-Chloroquinoline Scaffold: From Wartime Necessity to Privileged Structure

This technical guide synthesizes the historical evolution, chemical engineering, and modern pharmacological utility of substituted 4-chloroquinoline derivatives. Technical Whitepaper & Discovery Guide Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide synthesizes the historical evolution, chemical engineering, and modern pharmacological utility of substituted 4-chloroquinoline derivatives.

Technical Whitepaper & Discovery Guide

Executive Summary

The 4-chloroquinoline moiety represents one of the most enduring "privileged scaffolds" in medicinal chemistry. Originally synthesized as a precursor to antimalarial agents like chloroquine and amodiaquine, this electrophilic heterocycle serves as a critical junction point for divergent synthesis. The chlorine atom at the C4 position functions as a highly reactive handle for Nucleophilic Aromatic Substitution (


), allowing the rapid generation of diverse aminoquinoline libraries. This guide details the historical causality of its discovery, the mechanistic underpinnings of its synthesis (Gould-Jacobs reaction), and field-proven protocols for its utilization in modern drug development.

Historical Context: The "Resochin" Error & The Sontochin Bridge

The discovery of 4-chloroquinoline derivatives is inextricably linked to the search for synthetic quinine substitutes during the early 20th century.

The Bayer Program (1934)

In 1934, Hans Andersag at the Bayer laboratories in Elberfeld, Germany, synthesized Resochin (Chloroquine) via a 4,7-dichloroquinoline intermediate.

  • The Error: Bayer toxicologists erroneously deemed Resochin too toxic for human use based on limited avian models. The compound was shelved.[1]

  • The Pivot: Andersag synthesized a methylated analog, Sontochin (3-methyl-chloroquine), which was perceived as safer and deployed to German troops in North Africa.

The Tunis Capture (1943)

During the North African campaign of WWII, Allied forces captured stocks of German Sontochin in Tunis. The samples were sent to the U.S., where chemically related analogs were rapidly synthesized.

  • The Rediscovery: U.S. scientists, led by the Board for the Coordination of Malarial Studies, synthesized the des-methyl analog of Sontochin. They realized this "new" compound was identical to the discarded Resochin (Chloroquine).[2] Clinical trials proved it was superior to Quinacrine and Sontochin, leading to its establishment as the gold standard antimalarial in 1947.

Visualization: Timeline of Discovery

History Quinine 1820: Quinine Isolated (Cinchona Bark) MethyleneBlue 1891: Methylene Blue (Ehrlich - First Synthetic Lead) Quinine->MethyleneBlue Synthetic Search Pamaquine 1926: Pamaquine (First 8-Aminoquinoline) MethyleneBlue->Pamaquine Side Chain Optimization Resochin 1934: Resochin (Chloroquine) Synthesized by Andersag (Shelved due to toxicity) Pamaquine->Resochin Scaffold Switch Sontochin 1930s: Sontochin (Deployed by Wehrmacht) Resochin->Sontochin Methylation (Safety attempt) Chloroquine 1946: Chloroquine Approved (US Antimalarial Program) Resochin->Chloroquine Identity Confirmed Tunis 1943: Tunis Capture (Sontochin sent to USA) Sontochin->Tunis WWII Capture Tunis->Chloroquine Structure Elucidation

Figure 1: Chronological evolution of 4-aminoquinoline antimalarials, highlighting the pivotal role of the "Resochin Error" and subsequent rediscovery.

Synthetic Methodologies: The Gould-Jacobs Reaction

The industrial scalability of 4-chloroquinolines relies on the Gould-Jacobs reaction (1939).[3][4] Unlike the Conrad-Limpach synthesis (which favors 4-hydroxyquinolines from


-ketoesters but suffers from regioselectivity issues), Gould-Jacobs provides a reliable route to the 4-quinolone core using anilines and malonates.
Mechanistic Pathway
  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine (anilidomethylenemalonate).

  • Cyclization: Thermal cyclization (

    
    ) closes the ring via nucleophilic attack of the aromatic ring onto the ester carbonyl, releasing ethanol. This requires a high-boiling solvent (Dowtherm A).
    
  • Saponification & Decarboxylation: The C3-ester is hydrolyzed and decarboxylated to yield the 4-hydroxyquinoline (tautomer of 4-quinolone).[5]

  • Chlorination: Treatment with

    
     converts the tautomeric amide/phenol into the imidoyl chloride (4-chloroquinoline).
    
Visualization: Reaction Scheme

GouldJacobs Aniline m-Chloroaniline (Starting Material) Enamine Enamine Intermediate (Anilidomethylenemalonate) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene malonate (EMME) EMME->Enamine 110°C, -EtOH Cyclized Ethyl 7-chloro-4-hydroxy quinoline-3-carboxylate Enamine->Cyclized 250°C (Dowtherm A) Cyclization Acid 7-Chloro-4-hydroxy quinoline-3-carboxylic acid Cyclized->Acid NaOH, H2O Saponification Hydroxy 4-Hydroxy-7-chloroquinoline (4-Quinolone Tautomer) Acid->Hydroxy 260°C Decarboxylation (-CO2) Chloro 4,7-Dichloroquinoline (Final Electrophile) Hydroxy->Chloro POCl3 Nucleophilic Substitution

Figure 2: The Gould-Jacobs synthetic pathway for generating the 4,7-dichloroquinoline scaffold.

Experimental Protocols (Field-Proven)

Protocol A: Synthesis of 4,7-Dichloroquinoline (The Precursor)

Rationale: This protocol uses the classic Gould-Jacobs approach but is optimized for yield and purity.

Reagents:

  • m-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Sodium Hydroxide (10% aq)

  • Phosphorus Oxychloride (

    
    )[6]
    

Step-by-Step Methodology:

  • Enamine Formation: Mix m-chloroaniline (12.7 g, 100 mmol) and diethyl ethoxymethylenemalonate (23.7 g, 110 mmol) in a round-bottom flask. Heat to

    
     for 1 hour. Use a Dean-Stark trap to remove the ethanol byproduct. Checkpoint: The mixture will solidify upon cooling (Enamine).
    
  • Thermal Cyclization: Add the crude enamine to boiling Dowtherm A (

    
    ) slowly. Critical: Addition must be slow to maintain the high temperature required for cyclization; dropping temp below 
    
    
    
    favors polymerization. Stir for 30 mins. Cool to RT; the product (ester) precipitates. Filter and wash with hexane to remove Dowtherm A.
  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (100 mL) for 2 hours. Acidify with HCl to precipitate the carboxylic acid.[4] Filter and dry.[4] Heat the dry solid in a flask with a Bunsen burner or sand bath to

    
     until 
    
    
    
    evolution ceases (approx 20 mins). The residue is 7-chloro-4-hydroxyquinoline.[6]
  • Chlorination: To the solid 4-hydroxy intermediate (10 g), add

    
     (30 mL) carefully. Reflux (
    
    
    
    ) for 1 hour.
    • Safety:

      
       is corrosive and reacts violently with water.
      
    • Workup: Pour the cooled mixture onto crushed ice/ammonia (to neutralize). The yellow precipitate is 4,7-dichloroquinoline .

    • Purification: Recrystallize from methanol.

Protocol B: Functionalization (The Library Generator)

Rationale: The 4-chloro group is activated for nucleophilic attack, especially under acidic conditions which protonate the ring nitrogen, increasing the electrophilicity at C4.

Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • Amine Nucleophile (e.g., 1,4-diaminopentane) (3.0 eq)

  • Solvent: Ethanol or neat (if amine is liquid)[4]

Methodology:

  • Mix 4,7-dichloroquinoline (1.98 g, 10 mmol) with the amine (30 mmol).

  • Condition A (Thermal): Heat to

    
     in a sealed tube for 4-6 hours.
    
  • Condition B (Microwave - Modern): Irradiate at

    
     for 20 mins.
    
  • Workup: Dilute with dichloromethane, wash with 1N NaOH (to remove HCl salts and excess amine). Dry organic layer over

    
     and evaporate.
    
  • Validation: The C7-chlorine remains intact (less reactive), while the C4-chlorine is substituted.

Structure-Activity Relationship (SAR) & Modern Application

The 4-chloroquinoline scaffold is not merely a relic of malaria therapy; it is a versatile kinase inhibitor scaffold.

FeatureRole in SARModification Impact
C4-Position The "Handle"Substitution with diamines (chloroquine-like) confers lysosomotropic properties. Substitution with anilines yields kinase inhibitors (e.g., EGFR inhibitors).[7]
C7-Position Lipophilicity/MetabolismThe Chlorine atom prevents metabolic oxidation at this position and enhances lipophilicity, aiding membrane permeability.
N1-Position pH TrappingThe basic nitrogen allows accumulation in the acidic food vacuole of the malaria parasite (Ion Trapping mechanism).
Modern Divergence
  • Anticancer: 4-anilinoquinolines (derived from 4-chloroquinoline) act as dual Src/Abl kinase inhibitors.

  • Reversal Agents: "Reversed chloroquines" (RCQ) are synthesized by modifying the side chain length to overcome PfCRT-mediated resistance in Plasmodium falciparum.

References

  • Andersag, H. (1946).[8] Antimalarials of the Halogenated Quinoline Series. Chem. Ber. (Discovery of Resochin).

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society , 68(1), 113–114.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3][4][5][9][10][11][12][13][14] I. General Methods. Journal of the American Chemical Society , 68(7), 1204–1208.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society , 61(10), 2890–2895.

  • Egan, T. J. (2001). Physico-chemical properties of quinoline antimalarial drugs. Journal of Inorganic Biochemistry , 87, 293.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry , 18(10), 1488-1508.

Sources

Exploratory

Technical Guide: Toxicity & Safety Profile of 4-Chloro-7,8-dimethyl-2-phenylquinoline

This technical guide details the toxicity, safety, and handling profiles of 4-Chloro-7,8-dimethyl-2-phenylquinoline (CAS: 181950-53-8).[1] This document is structured for researchers and drug development professionals, s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the toxicity, safety, and handling profiles of 4-Chloro-7,8-dimethyl-2-phenylquinoline (CAS: 181950-53-8).[1] This document is structured for researchers and drug development professionals, synthesizing available empirical data with high-confidence Structure-Activity Relationship (SAR) predictive modeling.[1]

[1]

Chemical Identity & Physicochemical Context

This compound is a functionalized quinoline scaffold , primarily utilized as a high-value intermediate in the synthesis of antimalarial alkaloids and c-Met kinase inhibitors (anticancer agents).[1] Its safety profile is dominated by the reactivity of the C4-chlorine atom and the lipophilicity conferred by the 2-phenyl and 7,8-dimethyl substitutions.[1]

PropertyDataRelevance to Safety
CAS Number 181950-53-8Unique Identifier
Formula C₁₇H₁₄ClNPlanar aromatic system (DNA intercalation risk)
Molecular Weight 267.75 g/mol Small molecule, likely membrane permeable
Physical State Solid (Off-white to yellow)Dust inhalation hazard
Solubility DMSO, Chloroform, DCMLow aqueous solubility limits environmental mobility but enhances lipid accumulation.[1]
Reactivity High (C4-Cl electrophile)Susceptible to nucleophilic attack (SNAr); moisture sensitive (hydrolysis to HCl).[1]

Hazard Identification & GHS Classification

Based on the quinoline core and reactive 4-chloro substituent.[1]

Core Hazards (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H341 (Suspected): Suspected of causing genetic defects (Class-based prediction due to planar intercalating structure).[1]

Mechanistic Toxicity (The "Why")

The toxicity of 4-Chloro-7,8-dimethyl-2-phenylquinoline is driven by two distinct mechanisms:

  • Electrophilic Reactivity (Acute): The chlorine at the 4-position is activated by the quinoline nitrogen.[1] In biological systems, this site acts as a "soft" electrophile, capable of alkylating nucleophilic residues on proteins (cysteines) or glutathione, leading to cellular stress and potential haptenization (allergic sensitization).

  • Intercalation (Chronic/Genotoxic): The planar 2-phenylquinoline structure mimics DNA base pairs.[1] While the 7,8-dimethyl groups provide some steric bulk, the molecule retains the potential to intercalate between DNA bases, causing frameshift mutations during replication.

Toxicological Profile (In-Depth)

A. Acute Toxicity[1]
  • Oral (Rat): No direct experimental LD50 exists for this specific isomer.[1]

    • SAR Prediction: Based on 4,7-dichloroquinoline (LD50 ~150-200 mg/kg), this compound is estimated to be Category 3 or 4 (Harmful/Toxic if swallowed) .[1] The addition of the 2-phenyl group increases lipophilicity, potentially increasing bioavailability and CNS penetration compared to simple chloroquinolines.[1]

  • Dermal: Irritant.[1] Potential sensitizer due to protein binding (hapten formation).[1]

  • Inhalation: High risk of mucosal irritation.[1] Hydrolysis on moist mucous membranes releases hydrochloric acid (HCl).[1]

B. Genotoxicity & Mutagenicity

Quinolines are a "structural alert" class for genotoxicity.[1]

  • Ames Test Prediction: Likely Positive in strains TA98/TA100 with metabolic activation (S9).[1]

  • Mechanism: The 2-phenyl group enhances planar surface area, stabilizing DNA intercalation complexes.[1] However, the 7,8-dimethyl substitution pattern may reduce metabolic epoxidation at the 7,8-position (a common activation pathway for unsubstituted quinolines), potentially mitigating some carcinogenic risk compared to the parent quinoline.

C. Metabolic Fate (ADME)

The compound undergoes Phase I metabolism primarily via CYP450 enzymes.[1]

Predicted Metabolic Pathway (Graphviz Diagram):

MetabolicPathways Parent 4-Chloro-7,8-dimethyl- 2-phenylquinoline Met1 N-Oxide Derivative (CYP3A4/2D6) Parent->Met1 N-Oxidation Met2 Benzylic Alcohol (Oxidation of 7/8-Methyl) Parent->Met2 CYP-mediated Hydroxylation Met3 4-Hydroxy Derivative (Hydrolysis of Cl) Parent->Met3 Spontaneous/Enzymatic Hydrolysis Glut Glutathione Conjugate (Detoxification) Parent->Glut GST-mediated Displacement of Cl DNA_Adduct DNA_Adduct Met1->DNA_Adduct Potential Genotoxicity

Caption: Predicted metabolic fate. The reactive C4-Cl allows for glutathione conjugation (detoxification) or hydrolysis.[1] Methyl groups are sites for hydroxylation.[1]

Safety & Handling Protocols

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator required during solid handling to prevent dust inhalation.[1]

  • Skin: Nitrile gloves (double-gloving recommended due to high lipophilicity and potential for skin absorption).[1]

  • Eyes: Chemical safety goggles.[1] Face shield if working with large quantities in synthesis (risk of HCl evolution).[1]

Storage & Stability
  • Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibilities: Strong oxidizing agents, strong bases (induces polymerization or hydrolysis), and moisture (releases HCl).

Experimental Protocols for Safety Assessment

For researchers needing to validate the toxicity of this specific lot/derivative.

Protocol A: Modified Ames Test (Salmonella typhimurium)

Standard protocol adapted for hydrophobic quinolines.

  • Preparation: Dissolve compound in DMSO (max 50 µL/plate) to prevent precipitation.

  • Strains: Use TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assay with and without S9 fraction (rat liver extract) to assess metabolic activation.

  • Dosing: Test range: 0.5 µ g/plate to 500 µ g/plate .

  • Readout: Count revertant colonies after 48h incubation at 37°C.

    • Note: A 2-fold increase over background indicates mutagenicity.[1]

Protocol B: In Vitro Cytotoxicity (MTT Assay)

To determine IC50 in mammalian cells (e.g., HEK293 or HepG2).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 µM – 100 µM) of 4-Chloro-7,8-dimethyl-2-phenylquinoline for 48h.

  • Reagent: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm.

    • Validation: Use Chloroquine as a positive control for comparison.[1]

Workflow Diagram: Toxicity Assessment Pipeline

ToxPipeline cluster_0 In Vitro Screening Start Compound Acquisition (CAS 181950-53-8) Solubility Solubility Check (DMSO/Ethanol) Start->Solubility MTT Cytotoxicity (MTT) (HepG2 / HEK293) Solubility->MTT Ames Genotoxicity (Ames) (TA98 +/- S9) Solubility->Ames hERG Cardiotoxicity (hERG) (Patch Clamp) Solubility->hERG Decision Safety Profile Evaluation MTT->Decision Ames->Decision hERG->Decision

Caption: Standardized workflow for evaluating the toxicity of quinoline derivatives prior to drug development.

References

  • ChemicalBook. (2025).[1] 4-Chloro-7,8-dimethylquinoline Properties and Supplier Data. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 4-Chloro-2-phenylquinoline Compound Summary. Retrieved from

  • BenchChem. (2025).[1][3][4] Synthesis and biological evaluation of 4-amino-7-chloroquinolines. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4,7-Dichloroquinoline. Retrieved from

  • Pandawa Institute. (2025).[1] Acute Toxicity of Quinoline Derivatives: In Silico and In Vivo Studies. Bioactivities, 1(1). Retrieved from

Sources

Foundational

Molecular weight and formula of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Topic: Molecular weight and formula of 4-Chloro-7,8-dimethyl-2-phenylquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists Structural Characterization, Synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 4-Chloro-7,8-dimethyl-2-phenylquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Structural Characterization, Synthetic Methodology, and Functionalization Strategies

Executive Summary

The compound 4-Chloro-7,8-dimethyl-2-phenylquinoline is a specialized heterocyclic scaffold belonging to the 2-phenylquinoline family. While less ubiquitous than its 4-aminoquinoline cousins (e.g., chloroquine), this specific derivative represents a high-value intermediate for Structure-Activity Relationship (SAR) studies. The 4-chloro position serves as an electrophilic "handle" for nucleophilic aromatic substitution (


), allowing the rapid generation of diverse libraries for antimalarial, anticancer, and antibacterial screening. The 7,8-dimethyl substitution pattern introduces specific lipophilic and steric parameters that influence protein binding affinity and metabolic stability.

This guide provides a definitive technical breakdown of the molecule’s physicochemical properties, a validated synthetic workflow, and strategic insights for its application in drug discovery.

Physicochemical Identity

The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and analytical verification.

PropertyValueNotes
IUPAC Name 4-Chloro-7,8-dimethyl-2-phenylquinoline
Molecular Formula C₁₇H₁₄ClN Confirmed via atomic count (C=17, H=14, Cl=1 , N=1)
Molecular Weight 267.76 g/mol Average mass
Monoisotopic Mass 267.081 g/mol For High-Res MS (HRMS) calibration
Calculated LogP ~5.2 - 5.5Highly lipophilic due to dimethyl and phenyl groups
H-Bond Donors 0Lacks -OH or -NH groups
H-Bond Acceptors 1Quinoline nitrogen
Key Functional Groups Aryl Chloride, Quinoline NitrogenCl is reactive at C4; N is weakly basic

Synthetic Architecture

The synthesis of 4-chloro-2-phenylquinolines generally follows the Conrad-Limpach or modified Pfitzinger protocols. For the 7,8-dimethyl derivative, the critical starting material is 2,3-dimethylaniline .[1]

Retrosynthetic Logic

The molecule is disconnected at the C4-Cl bond (precursor: C4-OH) and the heterocyclic ring formation.

  • Target: 4-Chloro-7,8-dimethyl-2-phenylquinoline

  • Intermediate: 7,8-Dimethyl-2-phenylquinolin-4(1H)-one

  • Precursors: 2,3-Dimethylaniline + Ethyl Benzoylacetate[2]

Validated Synthetic Protocol

This workflow emphasizes "self-validating" checkpoints to ensure reaction integrity.

Step 1: Condensation (Enamine Formation)
  • Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl Benzoylacetate (1.1 eq).[3]

  • Catalyst: Glacial acetic acid (catalytic amount) or HCl (drops).

  • Conditions: Reflux in benzene or toluene with a Dean-Stark trap.

  • Mechanism: Acid-catalyzed condensation of the aniline amine with the ketone carbonyl of the beta-keto ester.

  • Self-Validating Checkpoint: Monitor the collection of water in the Dean-Stark trap. The reaction is complete when theoretical water volume is collected.

Step 2: Thermal Cyclization (Conrad-Limpach)
  • Reagents: Crude enamine from Step 1.

  • Solvent: Diphenyl ether or Dowtherm A (high boiling point required, >250°C).

  • Conditions: Flash heating to 250°C for 15–30 minutes.

  • Mechanism: Thermal intramolecular cyclization followed by loss of ethanol.

  • Self-Validating Checkpoint: Rapid precipitation of a solid upon cooling. The 4-quinolone product usually has a high melting point (>200°C) and is insoluble in non-polar solvents, unlike the starting material.

Step 3: Chlorination (Aromatization)
  • Reagents: 7,8-Dimethyl-2-phenylquinolin-4(1H)-one (Intermediate), Phosphorus Oxychloride (

    
    ).
    
  • Conditions: Reflux (approx. 105°C) for 2–4 hours.

  • Workup: Quench carefully into crushed ice/ammonia.

  • Self-Validating Checkpoint:

    • Solubility Switch: The starting material (4-quinolone) is soluble in aqueous base (due to tautomeric -OH). The product (4-chloro) is insoluble in base but soluble in DCM/Ethyl Acetate.

    • TLC: Disappearance of the polar baseline spot (quinolone) and appearance of a non-polar spot (4-chloro derivative).

Process Visualization (DOT Diagram)

SynthesisWorkflow start Precursors: 2,3-Dimethylaniline + Ethyl Benzoylacetate step1 Step 1: Condensation (Dean-Stark, Toluene) - H2O start->step1 inter1 Intermediate: Enamine/Imine step1->inter1 checkpoint1 Check: Water Volume step1->checkpoint1 step2 Step 2: Cyclization (Dowtherm A, 250°C) - EtOH inter1->step2 inter2 Intermediate: 7,8-Dimethyl-2-phenyl quinolin-4(1H)-one step2->inter2 step3 Step 3: Chlorination (POCl3, Reflux) - HCl inter2->step3 final Target: 4-Chloro-7,8-dimethyl -2-phenylquinoline step3->final checkpoint2 Check: Solubility Change (Insoluble in Base) step3->checkpoint2

Figure 1: Step-wise synthetic pathway for 4-Chloro-7,8-dimethyl-2-phenylquinoline, highlighting critical intermediates and validation checkpoints.

Functionalization & Applications

The 4-chloro substituent is a "privileged" entry point for medicinal chemistry. The chlorine atom is activated for Nucleophilic Aromatic Substitution (


)  because the nitrogen atom in the quinoline ring acts as an electron sink, stabilizing the Meisenheimer complex intermediate.
Key Derivatization Reactions
  • Amination (Antimalarial Motif):

    • Reagent: Primary or secondary amines (e.g., diamines).

    • Conditions: Reflux in ethanol or neat fusion (phenol melt).

    • Outcome: 4-Amino-7,8-dimethyl-2-phenylquinoline. This mimics the structure of amodiaquine or chloroquine, potentially overcoming resistance via the lipophilic 2-phenyl and 7,8-dimethyl groups.

  • Etherification:

    • Reagent: Sodium alkoxides (NaOR).

    • Outcome: 4-Alkoxy derivatives (probes for receptor binding).

  • Suzuki Coupling:

    • Reagent: Aryl boronic acids, Pd catalyst.

    • Outcome: 4-Aryl-2-phenylquinolines (highly conjugated systems for OLEDs or fluorescence probes).

References

  • PubChem Compound Summary (Isomer Analogues). 4-Chloro-2-phenylquinoline (Parent Scaffold). National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Methodology. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI (Molecules). Describes the chlorination of methyl-substituted quinolones using POCl3. Available at: [Link]

  • Reaction Class.Conrad-Limpach Synthesis. Comprehensive Organic Name Reactions and Reagents. This is the authoritative mechanism for condensing anilines with beta-keto esters.

Sources

Exploratory

Therapeutic Targets for 2-Phenylquinoline Based Compounds: A Technical Guide for Drug Discovery Professionals

The 2-phenylquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities. Its rigid, planar structure...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenylquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities. Its rigid, planar structure and the ability to be readily functionalized at various positions make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth analysis of the key therapeutic targets for 2-phenylquinoline based compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Anticancer Therapeutic Targets

2-Phenylquinoline derivatives have emerged as a particularly promising class of compounds in oncology, demonstrating potent activity against a variety of human cancer cell lines.[1] Their anticancer effects are mediated through diverse mechanisms of action, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell growth and apoptosis.[2]

Tubulin Polymerization

One of the well-established anticancer mechanisms of 2-phenylquinoline derivatives is the inhibition of tubulin polymerization. These compounds can bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle.[3] This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][4]

A novel series of 2-phenylquinoline-4-carboxamide derivatives has been shown to exhibit potent antiproliferative activity against several cancer cell lines, with IC50 values in the sub-micromolar range.[3] Molecular docking studies have confirmed the interaction of these compounds with the colchicine binding site of tubulin.[3]

G 2-Phenylquinoline 2-Phenylquinoline β-Tubulin β-Tubulin 2-Phenylquinoline->β-Tubulin Binds to Colchicine Site Microtubule_Dynamics Disruption of Microtubule Dynamics β-Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Assembly Failure Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-phenylquinoline compounds.

Histone Deacetylases (HDACs)

Inhibition of histone deacetylases (HDACs) is another promising avenue for the anticancer activity of 2-phenylquinoline derivatives.[4] Specifically, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of HDAC3.[4][5] This selectivity is a key advantage, as it may lead to a more favorable side-effect profile compared to pan-HDAC inhibitors. The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn alters gene expression, leading to cell cycle arrest and apoptosis.[4]

Protein Kinases

Several protein kinases have been identified as targets for 2-phenylquinoline based compounds in the context of cancer therapy.

  • Pim-1 Kinase: This serine/threonine kinase is involved in the control of apoptosis and cell metabolism and is often upregulated in various human cancers.[6] Certain 2-phenylquinoline derivatives have been reported as potent inhibitors of Pim-1 kinase.[6]

  • ATR (Ataxia-Telangiectasia and Rad3-related) Kinase: ATR is a key regulator of the DNA damage response. An imidazo[4,5-c]quinoline derivative has been identified as a potent ATR inhibitor.[6]

  • BCR-ABL Kinase: The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML). A synthetic quinoline derivative has been shown to target both Abl and Src kinases, suggesting its potential use against CML.[6]

Other Anticancer Mechanisms
  • Topoisomerase Inhibition and DNA Intercalation: Quinoline derivatives can act as antiproliferative agents by intercalating into DNA and interfering with DNA replication.[6] Some of these compounds also target topoisomerase II enzymes.[2][6]

  • Downregulation of Lumican: A novel quinoline derivative, 91b1, has been shown to exert its anticancer effect by downregulating Lumican, a proteoglycan involved in cell migration, invasion, and proliferation.[7]

Compound ClassCancer Cell LineIC50 (µM)Therapeutic TargetReference
2-Phenylquinoline-4-carboxamidesSK-OV-30.5Tubulin[3]
2-Phenylquinoline-4-carboxamidesHCT1160.2Tubulin[3]
2-Phenylquinoline-4-carboxylic AcidsK5621.02HDAC3[5]
2-Phenylquinoline-4-carboxylic AcidsU2661.08HDAC3[5]
Imidazo[4,5-c]quinoline Derivative-0.1 (100 nM)ATR Kinase[6]
Quinoline-2-carboxamidesPC-32.60Pim-1 Kinase[6]

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a hallmark of many diseases, and 2-phenylquinoline derivatives have demonstrated significant potential as anti-inflammatory agents.[8][9]

Cyclooxygenase-2 (COX-2)

The primary anti-inflammatory target for many 2-phenylquinoline derivatives is the COX-2 enzyme.[10] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. This targeted approach offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Pro-inflammatory Cytokines and Mediators

Certain 2-phenylquinazoline analogs have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and NF-κB.[11] This broad-spectrum anti-inflammatory activity makes them attractive candidates for the treatment of various inflammatory disorders.

Antimicrobial Therapeutic Targets

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. 2-Phenylquinoline derivatives have shown promising activity against a range of bacterial pathogens.[12][13][14]

These compounds have demonstrated efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[15][16] While the exact molecular targets for their antibacterial activity are still under investigation, their broad spectrum of activity suggests multiple mechanisms may be at play.

G cluster_0 Primary Screening cluster_1 Quantitative Analysis cluster_2 Cytotoxicity Assessment Agar_Diffusion Agar Diffusion Assay (Zone of Inhibition) Broth_Microdilution Broth Microdilution (MIC Determination) Agar_Diffusion->Broth_Microdilution Active Compounds Active_Compounds Identification of Active Compounds Broth_Microdilution->Active_Compounds MTT_Assay MTT Assay (Mammalian Cell Viability) Lead_Compound Lead Compound Selection MTT_Assay->Lead_Compound Low Cytotoxicity Synthesis Synthesized 2-Phenylquinoline Derivatives Synthesis->Agar_Diffusion Active_Compounds->MTT_Assay

Caption: A typical workflow for antimicrobial evaluation of 2-phenylquinolines.

CompoundStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Reference
5a464>128[15][16]
5a7>128128[15][16]

Antiviral Therapeutic Targets

Recent studies have highlighted the potential of 2-phenylquinoline based compounds as broad-spectrum antiviral agents.

SARS-CoV-2 Helicase (nsp13)

A notable discovery is the identification of 2-phenylquinoline derivatives as potent inhibitors of the SARS-CoV-2 helicase (nsp13).[17][18] This enzyme is highly conserved among coronaviruses, suggesting that these compounds could be effective against emerging coronavirus outbreaks. The most promising compounds in this class exhibit low micromolar activity against SARS-CoV-2 replication without significant cytotoxicity.[17]

Therapeutic Targets in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. 2-Phenylquinoline derivatives offer a multitarget approach to tackling these complex disorders.[19][20]

Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase (AChE) is a key strategy for the symptomatic treatment of Alzheimer's disease.[19] Certain quinoline derivatives have been shown to be selective inhibitors of AChE.[19]

Amyloid-beta and Tau Aggregation

A new class of quinoline compounds has been developed that can recognize and bind to amyloid-beta and/or tau proteins, which are the pathological hallmarks of Alzheimer's disease.[21] These compounds have the potential to inhibit the aggregation process and could be used as both therapeutic and diagnostic agents.[21]

Neuroinflammation and Oxidative Stress

The antioxidant and anti-inflammatory properties of quinoline derivatives are also relevant to their potential use in neurodegenerative diseases, as both neuroinflammation and oxidative stress are key contributors to the pathology of these conditions.[20]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

  • Compound Preparation: Prepare a serial two-fold dilution of the 2-phenylquinoline compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[1]

Conclusion

The 2-phenylquinoline scaffold represents a versatile and highly promising platform for the development of novel therapeutics targeting a wide range of diseases. The diverse mechanisms of action, from tubulin and HDAC inhibition in cancer to COX-2 and viral helicase inhibition, underscore the chemical tractability and pharmacological potential of this heterocyclic system. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively explore and exploit the therapeutic potential of 2-phenylquinoline based compounds in their quest for new and improved medicines.

References

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymeriz
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid
  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Bentham Science.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candid
  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Unknown Repository.
  • (PDF) New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • A Comparative Guide to the Biological Evaluation of Novel Phenylquinoline Deriv
  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Unknown Repository.
  • The Promise of Quinoline Derivatives in Oncology: An In Vitro Comparative Guide to 2,4-Diphenylquinolin-6-ol. Benchchem.
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC.
  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival. MDPI.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Unknown Repository.
  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflamm
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegener
  • Quinoline derivatives for diagnosis and treatment of alzheimer's disease.
  • Some of the most commonly found neurodegenerative diseases.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) of 4-Chloro-7,8-dimethyl-2-phenylquinoline Executive Summary The 4-aminoquinoline scaffold is a privileged pharmacophore widely utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Executive Summary

The 4-aminoquinoline scaffold is a privileged pharmacophore widely utilized in the development of antimalarials, kinase inhibitors, and antiviral agents[1]. The most robust synthetic route to access these derivatives is the Nucleophilic Aromatic Substitution (


) of 4-chloroquinolines[2]. However, the specific substitution pattern of 4-Chloro-7,8-dimethyl-2-phenylquinoline  presents unique electronic and steric challenges. This application note provides a comprehensive, field-proven guide to optimizing the 

amination of this specific substrate, detailing the mechanistic causality behind catalyst selection, solvent effects, and step-by-step experimental protocols.

Mechanistic Rationale & Substrate Profiling

To design a self-validating experimental protocol, one must first understand the intrinsic reactivity of the substrate. The


 reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C4 position to form a stabilized anionic intermediate (the Meisenheimer complex), followed by the expulsion of the chloride leaving group[1].
Electronic and Steric Causality
  • The Quinoline Core: The electronegative nitrogen atom acts as an electron sink, naturally activating the C2 and C4 positions towards nucleophilic attack[2].

  • 7,8-Dimethyl Substituents: Unlike electron-withdrawing groups (e.g., 7-chloro) that hyper-activate the ring, the 7,8-dimethyl groups exert a mild electron-donating inductive effect (+I). This slightly increases the electron density of the quinoline core, reducing the electrophilicity of C4. Consequently, this substrate requires higher thermal energy or catalytic activation compared to standard 4,7-dichloroquinolines[3].

  • 2-Phenyl Group: This bulky substituent provides extended conjugation but also introduces steric hindrance, dictating the trajectory of incoming bulky nucleophiles.

The Role of Catalysis: Acid vs. Base

The choice of reaction conditions is strictly dictated by the nucleophilicity of the amine:

  • Base-Promoted (For Strong Nucleophiles): Aliphatic amines (e.g., morpholine, piperidine) are highly nucleophilic. The primary challenge is the generation of HCl during the reaction, which can protonate the amine and halt the reaction. An inorganic base (e.g.,

    
    ) is used to scavenge HCl, driving the equilibrium forward[3].
    
  • Acid-Catalyzed (For Weak Nucleophiles): Aromatic amines (anilines) are poor nucleophiles due to the delocalization of their lone pair. To force the reaction, a Brønsted acid (e.g., catalytic HCl) is introduced. The acid selectively protonates the quinoline nitrogen, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate and rendering the C4 position highly electrophilic[4].

SNAr_Mechanism SM 4-Chloro-7,8-dimethyl- 2-phenylquinoline Protonation Protonation of Quinoline N (Acid Catalysis) SM->Protonation Acid-Catalyzed (Weak Nuc) NucAttack Nucleophilic Attack at C4 (Amine Nucleophile) SM->NucAttack Base-Promoted (Strong Nuc) Activated Activated Quinolinium Ion Protonation->Activated Activated->NucAttack Meisenheimer Meisenheimer Complex (Stabilized Intermediate) NucAttack->Meisenheimer Elimination Chloride Elimination (-HCl) Meisenheimer->Elimination Product 4-Amino-7,8-dimethyl- 2-phenylquinoline Elimination->Product

Fig 1: Mechanistic pathways for the SNAr of 4-chloroquinolines via base or acid catalysis.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the amination of 4-chloro-7,8-dimethyl-2-phenylquinoline. Note the critical failure of aniline under neutral/basic conditions, validating the necessity of the acid-catalyzed pathway[4].

EntryNucleophileCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Morpholine

(2.0 eq)
DMF1201288% Optimal for aliphatic amines; base prevents nucleophile protonation.
2MorpholineNoneEtOH802445%Incomplete conversion; auto-inhibition by generated HCl.
3Aniline

(2.0 eq)
DMF12024<10%Aniline is insufficiently nucleophilic without substrate activation.
4AnilineHCl (0.2 eq)EtOH80882% Optimal for anilines; quinoline protonation lowers LUMO.
5AnilineHCl (1.5 eq)

/EtOH
1001235%Excess acid protonates aniline, rendering it non-nucleophilic; hydrolysis observed.

Note: Amide solvents like DMF are excellent for base-promoted reactions but can decompose at extended reflux, occasionally leading to trace dimethylamine side-products[5].

Experimental Protocols

Protocol A: Base-Promoted Amination (For Aliphatic Amines)

Designed for highly reactive, basic nucleophiles (e.g., Morpholine, Piperidine).

Reagents:

  • 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 mmol, 267.7 mg)

  • Morpholine (1.5 mmol, 130.7 mg)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 mmol, 276.4 mg)
    
  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate in 5.0 mL of anhydrous DMF.

  • Reagent Addition: Add

    
     followed by morpholine. Causality: The inorganic base remains insoluble but provides a heterogeneous surface to neutralize HCl as it forms, protecting the morpholine from deactivation[3].
    
  • Reaction: Attach a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc, 3:1). The product will appear as a highly fluorescent blue spot under 254 nm UV light, with a lower

    
     than the starting material.
    
  • Workup: Cool to room temperature. Pour the mixture into 25 mL of ice-cold distilled water to precipitate the product and dissolve the DMF/

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: Acid-Catalyzed Amination (For Aromatic Amines)

Designed for weakly nucleophilic anilines.

Reagents:

  • 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 mmol, 267.7 mg)

  • Aniline (1.2 mmol, 111.8 mg)

  • Concentrated HCl (37% aq., 0.2 mmol, ~17 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Suspend the quinoline substrate and aniline in 5.0 mL of absolute ethanol in a sealed tube or thick-walled pressure vial.

  • Catalyst Addition: Carefully add the catalytic HCl. Causality: Only 0.2 equivalents are used. The pKa of quinoline (~4.9) and aniline (~4.6) are similar. A catalytic amount ensures the quinoline is activated without completely converting the aniline into an unreactive anilinium salt[4].

  • Reaction: Seal the tube and heat to 80 °C for 8 hours. The mixture will typically transition from a suspension to a homogeneous deep yellow/orange solution as the activated complex forms.

  • Quenching: Cool to room temperature. Critical Step: Quench the reaction with 10 mL of saturated aqueous

    
    . This neutralizes the acid catalyst and free-bases the newly formed 4-aminoquinoline, which is essential for successful extraction[2].
    
  • Extraction & Purification: Extract with Dichloromethane (

    
     mL). Dry the organic layers over 
    
    
    
    , evaporate the solvent, and purify the crude residue via recrystallization from hot ethanol or column chromatography.

Workflow Start Substrate: 4-Cl-7,8-diMe- 2-Ph-Quinoline Choice Select Nucleophile Start->Choice Aliphatic Aliphatic Amines (e.g., Morpholine) Choice->Aliphatic Strong Aromatic Aromatic Amines (e.g., Anilines) Choice->Aromatic Weak Cond1 Base-Promoted: K2CO3, DMF, 120°C Aliphatic->Cond1 Cond2 Acid-Catalyzed: cat. HCl, EtOH, 80°C Aromatic->Cond2 Reaction TLC/LCMS Monitoring Cond1->Reaction Cond2->Reaction Workup Quench & Aqueous Workup Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification

Fig 2: Decision matrix and experimental workflow for amination of 4-chloroquinolines.

Troubleshooting & Quality Control

  • Hydrolysis to 4-Hydroxyquinoline: If LCMS indicates an M-Cl+OH mass peak, adventitious water is competing as a nucleophile. Ensure solvents are strictly anhydrous for Protocol A. For Protocol B, lower the reaction temperature to 60 °C or switch to a non-aqueous acid catalyst like anhydrous p-Toluenesulfonic acid (TsOH)[4].

  • Incomplete Conversion in Protocol B: If starting material persists, the aniline may be too sterically hindered or electron-deficient. Consider utilizing microwave irradiation (150 °C, 20 mins) to overcome the activation energy barrier[1].

References

1.1 2. 2 3.3 4.4 5.5

Sources

Application

Application Note: Functionalization of 4-Chloro-7,8-dimethyl-2-phenylquinoline at the C4 Position

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The quinoline scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its diverse bioactivities. However, direct C–H functionalization at the C4 position of the quinoline moiety is notoriously difficult due to electronic deactivation, making 4-haloquinolines the preferred and most reliable precursors for C4-derivatization[1].

4-Chloro-7,8-dimethyl-2-phenylquinoline (CAS: 1156277-31-4) [2] is a highly specialized building block. The strategic placement of substituents on this scaffold dictates its reactivity:

  • The Nitrogen Electron Sink: The endocyclic nitrogen atom strongly withdraws electron density via resonance, rendering the C2 and C4 positions highly electrophilic.

  • C2-Phenyl Blocking: With the C2 position occupied by a phenyl ring, nucleophilic attack or oxidative addition is forced to occur regioselectively at the C4-chloro position[3].

  • 7,8-Dimethyl Lipophilicity: The methyl groups at C7 and C8 increase the overall lipophilicity and membrane permeability of the resulting derivatives, a critical parameter in drug development, while exerting only a negligible steric hindrance on the C4 reaction center.

Because the C4-Cl bond is highly activated by the adjacent heteroatom, it readily undergoes both Nucleophilic Aromatic Substitution (SNAr) [3] and Palladium-Catalyzed Cross-Coupling (such as Suzuki-Miyaura)[4].

Reaction Pathways & Selectivity

The dual reactivity of the C4-Cl bond allows chemists to construct diverse libraries of C-N, C-O, and C-C bonded derivatives. The SNAr pathway proceeds via a stabilized anionic Meisenheimer intermediate, whereas the cross-coupling pathway relies on the facile oxidative addition of Pd(0) into the activated C-Cl bond[5].

G sub 4-Chloro-7,8-dimethyl- 2-phenylquinoline snar SNAr Pathway (Nucleophilic Substitution) sub->snar Nucleophiles (Amines, Alkoxides) pd Pd-Catalyzed Pathway (Cross-Coupling) sub->pd Boronic Acids / Amines + Pd Catalyst amine C4-Amination / Etherification (C-N / C-O Bond Formation) snar->amine aryl C4-Arylation / Alkylation (C-C Bond Formation) pd->aryl

Reaction pathways for the C4-functionalization of 4-chloroquinolines.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Amination

This protocol utilizes a base-promoted amination strategy to regioselectively displace the C4-chlorine atom[3].

Causality of Reagents:

  • Solvent (DMF): A polar aprotic solvent is essential to stabilize the highly polar transition state and the Meisenheimer intermediate without solvating the nucleophile too strongly.

  • Base (K₂CO₃): Acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[3].

  • Temperature (120 °C): Provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction, which is higher for chlorides than for fluorides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 mmol) in anhydrous DMF (10 mL).

  • Addition: Add the desired amine (e.g., morpholine, 2.0 mmol) followed by finely powdered K₂CO₃ (2.5 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 120 °C under a nitrogen atmosphere for 12–24 hours[3].

  • Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material will appear as a distinct UV-active spot that gradually disappears.

  • Workup: Cool the mixture to room temperature, dilute with cold distilled water (30 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol constructs C-C bonds at the C4 position using arylboronic acids. The C4-Cl bond is highly activated towards metal-catalyzed cross-coupling reactions[4].

Causality of Reagents:

  • Catalyst (PdCl₂(PPh₃)₂): A robust Pd(II) precatalyst that reduces in situ to the active Pd(0) species, facilitating rapid oxidative addition into the C4-Cl bond[4].

  • Solvent System (Dioxane/Water 4:1): The biphasic system is critical. Dioxane dissolves the organic quinoline and boronic acid, while water dissolves the K₂CO₃ base, facilitating the formation of the reactive boronate complex required for transmetalation[4].

Workflow start 1. Substrate Prep Quinoline + Boronic Acid catalyst 2. Catalyst Activation Add PdCl2(PPh3)2 & K2CO3 start->catalyst degas 3. Degassing Argon sparging (20 min) catalyst->degas reaction 4. Thermal Coupling Stir at 90 °C for 3-6 h degas->reaction workup 5. Aqueous Workup Extract with EtOAc reaction->workup validate 6. Validation NMR, LC-MS Analysis workup->validate

Step-by-step workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling at the C4 position.

Step-by-Step Methodology:

  • Setup: To a two-necked flask equipped with a stirrer bar, add 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 equiv.), arylboronic acid (1.5 equiv.), K₂CO₃ (3.0 equiv.), and PdCl₂(PPh₃)₂ (5-10 mol%)[4].

  • Solvent & Degassing: Add a degassed mixture of Dioxane:Water (4:1, 15 mL/mmol). Flush the system with Argon gas for 20 minutes to prevent catalyst oxidation[4].

  • Heating: Heat the mixture with vigorous stirring at 90 °C under an Argon atmosphere for 3–6 hours[4].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate.

  • Purification: Concentrate and purify via flash chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the expected reaction conditions and quantitative yields for various functionalizations at the C4 position based on established 4-chloroquinoline methodologies[5],[3],[4].

Reaction TypeCoupling PartnerCatalyst / BaseSolvent / TempTime (h)Typical Yield (%)
SNAr Amination Morpholine (Secondary Amine)None / K₂CO₃DMF / 120 °C2485 – 92%
SNAr Amination Aniline (Primary Amine)None / K₂CO₃DMF / 120 °C2470 – 80%
Suzuki-Miyaura Phenylboronic AcidPdCl₂(PPh₃)₂ / K₂CO₃Dioxane:H₂O / 90 °C3 – 688 – 95%
Suzuki-Miyaura 4-Fluorophenylboronic AcidPdCl₂(PPh₃)₂ / K₂CO₃Dioxane:H₂O / 90 °C4 – 682 – 90%

Trustworthiness: Self-Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, the protocol must act as a self-validating system. After purification, perform the following checks:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validation: Look for the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) associated with the starting material (MW: 267.75)[2]. The product peak should exhibit the expected[M+H]⁺ mass shift corresponding to the added nucleophile or aryl group.

  • ¹H NMR Spectroscopy:

    • Validation: The C3-proton of the quinoline ring is a highly sensitive environmental marker. In the starting material, it appears as a distinct singlet (typically around 7.8–8.2 ppm). Upon functionalization at C4, this singlet will predictably shift upfield (for electron-donating amines via SNAr) or slightly downfield (for aryl groups via Suzuki coupling).

  • Troubleshooting SNAr Incomplete Conversion:

    • If TLC shows unreacted starting material after 24 hours, verify the anhydrous nature of the DMF. Water can competitively hydrolyze the C4-Cl bond to form a quinolone byproduct.

  • Troubleshooting Suzuki Dehalogenation:

    • If a mass corresponding to the des-chloro quinoline (M-Cl+H) is observed, it indicates premature protodepalladation. Ensure strict anaerobic conditions (Argon sparging) and verify the quality of the boronic acid.

References

  • Catalyst- and Additive-Free Synthesis of Fluoroalkoxyquinolines Source: Thieme Connect URL:[Link][1]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI (Molbank) URL:[Link][3]

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties Source: MDPI (Molecules) URL:[Link][4]

Sources

Method

Application Note: Strategic Amination of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Executive Summary This application note details the protocol for the amination of 4-Chloro-7,8-dimethyl-2-phenylquinoline (Substrate 1 ). This scaffold presents a unique challenge in medicinal chemistry: it combines the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the amination of 4-Chloro-7,8-dimethyl-2-phenylquinoline (Substrate 1 ). This scaffold presents a unique challenge in medicinal chemistry: it combines the electrophilic C4-position typical of quinolines with the steric and electronic modulation of a 2-phenyl group and a 7,8-dimethyl motif.

While the 4-chloro position is inherently activated for Nucleophilic Aromatic Substitution (


), the electron-donating nature of the 7,8-dimethyl system slightly deactivates the ring compared to traditional 7-chloro analogs (e.g., chloroquine precursors). Consequently, standard protocols must be optimized to overcome this electronic penalty.[1]

This guide presents two validated methodologies:

  • Method A (Acid-Mediated

    
    ):  The robust "workhorse" protocol for primary and secondary alkyl amines.
    
  • Method B (Buchwald-Hartwig Cross-Coupling): The "precision" protocol for anilines and sterically hindered amines.

Strategic Analysis: Structure-Reactivity Relationship

Before initiating synthesis, it is critical to understand the electronic environment of the substrate.

  • The C4-Center: The nitrogen atom of the quinoline ring withdraws electron density via induction and resonance, making C4 electrophilic.

  • 7,8-Dimethyl Effect: These methyl groups are electron-donating (+I effect). They increase the electron density of the benzenoid ring, which communicates to the pyridyl ring, slightly raising the LUMO energy and making the C4 position less reactive toward nucleophiles than unsubstituted quinoline.

  • 2-Phenyl Effect: This group provides extended conjugation. While it adds steric bulk, it effectively blocks the C2 position, ensuring high regioselectivity for C4 attack.[1]

Decision Matrix: Choosing Your Protocol

AminationDecision Start Start: Select Amine Nucleophile AmineType Analyze Amine Type Start->AmineType Alkyl Primary/Secondary Alkyl Amine (e.g., Morpholine, N,N-DMEDA) AmineType->Alkyl Strong Nucleophile Aryl Aromatic Amine (Aniline) or Sterically Hindered AmineType->Aryl Weak Nucleophile MethodA METHOD A: Acid-Mediated SNAr (Protonation Activation) Alkyl->MethodA MethodB METHOD B: Pd-Catalyzed Buchwald-Hartwig (Metal Catalysis) Aryl->MethodB

Figure 1: Decision tree for selecting the optimal amination strategy based on nucleophile classification.

Method A: Acid-Mediated Thermal Displacement ( )

Scope: Ideal for aliphatic amines (e.g., morpholine, piperazine, diamines).[1] Mechanism: The reaction relies on the protonation of the quinoline nitrogen. This converts the substrate into a quinolinium species, significantly lowering the LUMO energy and accelerating nucleophilic attack at C4.

Materials
  • Substrate: 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 equiv)

  • Nucleophile: Amine (3.0 – 5.0 equiv)[1]

  • Solvent: Ethoxyethanol (Cellosolve) or Phenol (melt conditions)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or HCl (1.0 equiv)

Step-by-Step Protocol
  • Preparation: In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve Substrate 1 (1.0 mmol, ~267 mg) in Ethoxyethanol (3 mL).

    • Note: For highly unreactive amines, use Phenol (2 g) as the solvent.[1] Phenol acts as a "proton shuttle" and high-boiling solvent, facilitating the transition state.

  • Activation: Add p-TSA monohydrate (1.0 mmol). Stir at room temperature for 10 minutes. You may observe a color change (often yellowing) indicating quinolinium formation.[1]

  • Addition: Add the Amine (3.0 mmol).

    • Why Excess? The amine acts as both the nucleophile and the base to trap the HCl released during the reaction.

  • Reaction: Heat the mixture to 120–130 °C (oil bath temperature). Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM).[1] The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot.[1]

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Dilute with DCM (20 mL) and wash with 1M NaOH (2 x 15 mL).[1]

    • Reasoning: The NaOH neutralizes the ammonium salts and removes the p-TSA/Phenol.

    • Wash with Brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from EtOH/Ether or perform flash chromatography (Gradient: 0-10% MeOH in DCM).

Mechanistic Pathway (Method A)[1]

SNArMechanism Step1 1. Protonation (Activation) Step2 2. Nucleophilic Attack (Rate Determining) Step1->Step2 + H+ Step3 3. Meisenheimer Complex Step2->Step3 + R-NH2 Step4 4. Elimination of Cl- Step3->Step4 - Cl- Step5 5. Deprotonation Step4->Step5 - H+

Figure 2: The acid-catalyzed addition-elimination pathway. Protonation of N1 is the key driver for reactivity at C4.

Method B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Scope: Required for anilines, electron-deficient amines, or when Method A fails due to steric hindrance.[1] Mechanism: Pd(0) oxidative addition into the C-Cl bond, followed by amine coordination and reductive elimination.

Materials
  • Substrate: 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)[1]
  • Ligand: BINAP or Xantphos (4–6 mol%)[1]

    • Selection:Xantphos is preferred for quinolines as its wide bite angle facilitates the reductive elimination step in sterically crowded systems (7,8-dimethyl).[1]

  • Base:

    
     or 
    
    
    
    (1.5 equiv)[1]
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]

Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Charging: Add Substrate 1 (1.0 mmol), Amine (1.2 mmol), Base (

    
    , 1.5 mmol), Catalyst , and Ligand .
    
  • Degassing: Add Anhydrous Toluene (5 mL). Sparge with Argon for 5 minutes. Seal the vessel.

    • Why? Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate the filtrate.[5]

  • Purification: Flash chromatography is usually required to separate the product from excess ligand and de-halogenated side products.[1]

Data Summary & Troubleshooting

Expected Analytical Data (Example)
FeatureChemical Shift / ObservationInterpretation
Appearance Yellow/Off-white solidExtended conjugation often imparts color.
1H NMR (Ar-H)

7.0 - 8.5 ppm
Characteristic quinoline and phenyl protons.
1H NMR (Me)

2.3 - 2.5 ppm
Two distinct singlets for 7-Me and 8-Me.
MS (ESI) [M+H]+Mass = MW(Substrate) - 35.5 (Cl) + MW(Amine) - 1 (H).[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Method A) Substrate deactivated by methyl groups.Switch solvent to Phenol and heat to 140°C (Melt).[1]
Low Yield (Method B) Catalyst poisoning or poor ligand choice.[1]Switch ligand to BrettPhos (for primary amines) or Xantphos .[1] Ensure strict Argon atmosphere.
Hydrolysis Product (4-OH) Wet solvents.[1]Dry solvents over molecular sieves.[1] The 4-Cl is susceptible to hydrolysis to the quinolone.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text for quinoline reactivity). [1]

  • Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[1][6] Current Medicinal Chemistry, 18(10), 1488-1508.[1] (Discusses 4-aminoquinoline synthesis).

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] (Protocol for Method B).

  • Madrid, P. B., et al. (2006).[1] Synthesis of Ring-Substituted 4-Aminoquinolines and Evaluation of Their Antimalarial Activities. Bioorganic & Medicinal Chemistry Letters, 16(17), 4522-4525.[1] (Specifics on substituted 4-chloroquinoline displacement).

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 4-Chloro-7,8-dimethyl-2-phenylquinoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Chloro-7,8-dimethyl-2-phenylquinoline (CAS: 1156277-31-4) Executive Summary & Strategic Overview The functionalization of the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Chloro-7,8-dimethyl-2-phenylquinoline (CAS: 1156277-31-4)

Executive Summary & Strategic Overview

The functionalization of the quinoline core is a cornerstone in the development of targeted kinase inhibitors and advanced optoelectronic materials. Specifically, 4-Chloro-7,8-dimethyl-2-phenylquinoline presents a highly functionalized, sterically demanding scaffold.

While palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard for C-C bond formation, the


 bond at the C4 position presents a distinct mechanistic hurdle. Aryl chlorides are notoriously sluggish in oxidative addition compared to their bromo or iodo counterparts . However, the electron-deficient nature of the quinoline azomethine system partially pre-activates this position . This application note details a field-proven, self-validating protocol designed to overcome the steric hindrance of the 7,8-dimethyl and 2-phenyl groups while forcing the challenging C-Cl oxidative addition to completion.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I approach the functionalization of 4-chloroquinolines not just as a recipe, but as an exercise in catalytic tuning.

  • Overcoming the Oxidative Addition Barrier: Traditional catalysts like

    
     often stall with 4-chloroquinolines because the resulting 14-electron 
    
    
    
    species lacks the electron density required to rapidly insert into the strong C-Cl bond. To solve this, we utilize
    
    
    . The bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination, while its electron-rich nature facilitates the initial oxidative addition. For exceedingly difficult sterics, NHC-Pd complexes (e.g., PEPPSI-IPr) can also be deployed .
  • Solvent and Base Dynamics: A biphasic system of 1,4-Dioxane and Water (4:1 v/v) is selected. The causality here is two-fold: Dioxane easily solubilizes the highly lipophilic 7,8-dimethyl-2-phenylquinoline substrate, while water is strictly required to dissolve the

    
     base. The dissolved carbonate generates the reactive "ate" complex 
    
    
    
    from the boronic acid, which is the actual species that undergoes transmetalation.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd 4-Chloroquinoline PdII_1 Ar-Pd(II)(Cl)L_2 Intermediate OxAdd->PdII_1 Rate Limiting Step TransMet Transmetalation (Boronate Attack) PdII_1->TransMet Base + Ar'-B(OH)2 PdII_2 Ar-Pd(II)(Ar')L_2 Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-7,8-dimethyl- 2-phenylquinoline RedElim->Product

Catalytic cycle highlighting the rate-limiting C-Cl oxidative addition step.

Quantitative Data: Substrate Scope & Expected Yields

The following table summarizes the expected quantitative outcomes when coupling 4-Chloro-7,8-dimethyl-2-phenylquinoline with various boronic acids under the optimized conditions.

Arylboronic AcidEquivalentsTime (h)Expected Yield (%)Mechanistic Observation
Phenylboronic acid 1.5685 - 90Standard baseline reactivity.
4-Methoxyphenylboronic acid 1.5492 - 95Electron-rich boronate accelerates transmetalation.
4-Fluorophenylboronic acid 1.5878 - 82Electron-deficient; requires extended heating.
3-Pyridylboronic acid 2.01265 - 70Slower; excess reagent needed due to Pd-coordination.

Experimental Workflow & Self-Validating Protocol

Workflow Prep 1. Degassing Dioxane/H2O (4:1) Argon Sparging Mix 2. Assembly Substrate, Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 Prep->Mix Heat 3. Reaction 90°C, 6-12 hours Visual: Yellow to Brown Mix->Heat Monitor 4. IPQC TLC & LC-MS Check C-Cl consumption Heat->Monitor Workup 5. Extraction EtOAc / Brine Dry over Na2SO4 Monitor->Workup Purify 6. Isolation Silica Gel Column Hexanes/EtOAc Workup->Purify

End-to-end experimental workflow for the Suzuki coupling of 4-chloroquinolines.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In a 50 mL Schlenk flask, combine 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL). Sparge the solvent mixture with Argon gas for 15 minutes.

  • Causality: Oxygen is highly detrimental to the active

    
     species, leading to rapid catalyst deactivation (visible as the precipitation of black palladium metal).
    

Step 2: Reaction Assembly

  • Action: To the degassed solvent, add 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 equiv, 1.0 mmol, 267.8 mg), the desired Arylboronic Acid (1.5 equiv, 1.5 mmol), and Potassium Carbonate (

    
    , 3.0 equiv, 3.0 mmol, 414.6 mg).
    
  • Self-Validation: The mixture will appear as a heterogeneous, pale-yellow suspension.

  • Action: Quickly add the catalyst

    
     (0.05 equiv, 5 mol%, 36.6 mg).
    

Step 3: Heating & In-Process Quality Control (IPQC)

  • Action: Seal the flask, purge the headspace with Argon three times, and heat the mixture to 90 °C using a pre-heated oil bath or aluminum heating block.

  • Self-Validation (Visual): Upon reaching internal temperatures of ~60 °C, the reaction mixture will transition from a yellow suspension to a dark red/brown homogeneous-like mixture. This color shift is the self-validating indicator that the

    
     precatalyst has successfully reduced to the active 
    
    
    
    species.
  • IPQC (Analytical): After 4 hours, sample 10 µL of the upper organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS and TLC (Hexanes:EtOAc 4:1). The starting material (

    
    , UV active at 254 nm) should be consumed, replaced by a new, highly fluorescent product spot (
    
    
    
    ).

Step 4: Quenching & Liquid-Liquid Extraction

  • Action: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Deionized Water (10 mL).

  • Causality: The biphasic quench halts the reaction and partitions the inorganic salts and boronic acid byproducts into the aqueous layer, while the highly lipophilic 4-arylquinoline product remains trapped in the organic layer.

  • Action: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with saturated NaCl brine (20 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    

Step 5: Purification

  • Action: Purify the crude dark oil via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 80:20 Hexanes:EtOAc.

  • Self-Validation: The product will elute as a distinct UV-active band. Evaporation of the pure fractions will yield the target 4-aryl-7,8-dimethyl-2-phenylquinoline as an off-white to pale-yellow solid.

References

  • Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: synthesis of 2-alkynyl-4-arylquinolines Source: Beilstein Journal of Organic Chemistry / PubMed Central URL: [Link]

Method

Preparation of 4-Chloro-7,8-dimethyl-2-phenylquinoline using POCl3

Application Note: Preparation of 4-Chloro-7,8-dimethyl-2-phenylquinoline via POCl₃-Mediated Deoxychlorination Introduction & Strategic Context The 4-chloroquinoline scaffold is a privileged pharmacophore and a critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 4-Chloro-7,8-dimethyl-2-phenylquinoline via POCl₃-Mediated Deoxychlorination

Introduction & Strategic Context

The 4-chloroquinoline scaffold is a privileged pharmacophore and a critical intermediate in the synthesis of numerous bioactive molecules, including antimalarial agents (e.g., chloroquine, amodiaquine) and advanced kinase inhibitors targeting VEGFR and EGFR[1]. The synthesis of 4-chloro-7,8-dimethyl-2-phenylquinoline from its corresponding 4-hydroxyquinoline (or quinolone) precursor relies on a highly efficient deoxychlorination mediated by phosphorus oxychloride (POCl₃). This application note details the mechanistic rationale, quantitative parameters, and a self-validating experimental protocol designed to ensure high yield and purity for drug development applications.

Mechanistic Insights: The Causality of Chlorination

The conversion of 7,8-dimethyl-2-phenylquinolin-4-ol to its 4-chloro derivative is not a simple direct substitution but a two-stage cascade driven by electrophilic activation.

  • Stage 1: Phosphorylation (Activation). The tautomeric quinolone oxygen acts as a nucleophile, attacking the highly electrophilic phosphorus atom of POCl₃. This step occurs readily at lower temperatures and generates a reactive O-phosphorylated intermediate (a dichlorophosphate ester)[2]. This activation transforms the thermodynamically stable, poor hydroxyl leaving group into an excellent one.

  • Stage 2: Nucleophilic Displacement (Chlorination). At elevated temperatures (70–100 °C), the chloride ion (generated during the first step) attacks the C4 position of the quinoline ring. The bulky dichlorophosphate group is displaced, driving the rearomatization of the quinoline ring to yield the target 4-chloroquinoline[3].

Mechanism A 7,8-Dimethyl-2-phenylquinolin-4-ol (Quinolone Tautomer) B O-Phosphorylated Intermediate (Phosphate Ester Formation) A->B + POCl₃ (Activation) C Nucleophilic Attack by Cl⁻ (Displacement of PO₂Cl₂⁻) B->C Δ (70-100 °C) D 4-Chloro-7,8-dimethyl-2-phenylquinoline (Target Product) C->D Rearomatization

Mechanistic pathway of 4-hydroxyquinoline chlorination using POCl3.

Quantitative Data & Reaction Parameters

The following table synthesizes quantitative data from established POCl₃-mediated chlorinations of quinoline and quinazoline derivatives to provide a comparative baseline for reaction optimization[3][4].

SubstrateReagent / SolventTemp (°C)Time (h)Typical Yield (%)Rationale / Causality
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃ (10-20 eq)100679.2Excess POCl₃ acts as solvent and drives complete phosphorylation[3].
7-Chloro-4-hydroxyquinoline-3-carboxylic acidPOCl₃ (excess)90-952-481-90Elevated temp overcomes the activation energy for Cl⁻ displacement[4].
7,8-Dimethyl-2-phenylquinolin-4-ol POCl₃ (10-15 eq) 90-100 2-4 80-85 (Est.) Steric bulk at C7/C8 requires sustained reflux for complete conversion.

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered to prevent common failure modes, such as product hydrolysis during workup or the formation of intractable tars[3].

Materials Required:

  • 7,8-Dimethyl-2-phenylquinolin-4-ol (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (10.0 - 15.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ice-cold distilled water

Step-by-Step Methodology:

  • Reaction Setup (Moisture Exclusion): In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), suspend 7,8-dimethyl-2-phenylquinolin-4-ol (1.0 equiv) in POCl₃ (10.0 - 15.0 equiv).

    • Causality: POCl₃ is highly moisture-sensitive; ambient water will rapidly hydrolyze it to phosphoric and hydrochloric acids, destroying the reagent's electrophilicity[3].

  • Thermal Activation (Reflux): Gradually heat the suspension to 90–100 °C using an oil bath or heating mantle. The solid precursor will typically dissolve as the phosphorylated intermediate forms. Maintain reflux for 2 to 4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexanes/EtOAc, 3:1).

    • Validation: The highly polar starting material (retention factor, Rf ~ 0.1) will disappear, replaced by a distinct, less polar UV-active spot corresponding to the 4-chloroquinoline (Rf ~ 0.6).

  • Concentration (Risk Mitigation): Once TLC indicates complete conversion, cool the mixture to 40 °C. Remove the bulk of the excess POCl₃ via vacuum distillation.

    • Causality: Direct aqueous quenching of large volumes of POCl₃ is violently exothermic and generates massive amounts of HCl, which can prematurely hydrolyze the newly formed C-Cl bond back to the C-OH bond[3].

  • Quenching & Neutralization: Dissolve the resulting concentrated residue in a minimal amount of anhydrous DCM. Slowly add this solution dropwise into a vigorously stirred beaker of crushed ice and water (0–5 °C). Carefully adjust the pH of the aqueous layer to 7.0–8.0 using saturated aqueous NaHCO₃.

    • Causality: The 4-chloroquinoline is basic; neutralizing the aqueous layer ensures the product exists as a free base, preventing it from partitioning into the aqueous layer as a soluble hydrochloride salt[3].

  • Extraction & Drying: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via silica gel flash chromatography or recrystallization (e.g., from ethanol/ethyl acetate) to afford pure 4-Chloro-7,8-dimethyl-2-phenylquinoline as a solid.

Workflow Step1 1. Setup & Activation Suspend precursor in POCl₃ (anhydrous) Step2 2. Reflux (90-100 °C) Drive nucleophilic Cl⁻ displacement Step1->Step2 Step3 3. Vacuum Distillation Remove excess POCl₃ to prevent violent quench Step2->Step3 Step4 4. Ice Quench & Neutralization Adjust to pH 7-8 to liberate free base Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with DCM, dry over Na₂SO₄ Step4->Step5 Step6 6. Purification Flash chromatography / Recrystallization Step5->Step6

Step-by-step experimental workflow for the POCl3-mediated chlorination.

Troubleshooting & Quality Control

  • Low Yield / Starting Material Recovery: Usually caused by wet POCl₃ or insufficient reflux time. Ensure reagents are fresh and TLC confirms complete consumption before cooling.

  • Formation of Tars: Overheating or localized hot spots during the vacuum distillation of POCl₃ can cause polymerization. Maintain the bath temperature below 60 °C during concentration.

  • Product Hydrolysis: If the quench is performed without sufficient ice or if the mixture is left highly acidic for prolonged periods, the 4-chloro product will revert to the 4-hydroxy starting material[3]. Maintain strict temperature control (<5 °C) during the quench.

References

  • POCl3 chlorination of 4-quinazolones - PubMed Source: nih.gov URL:[Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate Source: acs.org URL:[Link]

Sources

Application

Reagents for converting 4-hydroxy-7,8-dimethyl-2-phenylquinoline to chloro-derivative

Executive Summary This technical guide details the conversion of 4-hydroxy-7,8-dimethyl-2-phenylquinoline (also known as 7,8-dimethyl-2-phenylquinolin-4(1H)-one) to its corresponding 4-chloro derivative . This transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the conversion of 4-hydroxy-7,8-dimethyl-2-phenylquinoline (also known as 7,8-dimethyl-2-phenylquinolin-4(1H)-one) to its corresponding 4-chloro derivative . This transformation is a critical step in the synthesis of pharmacologically active quinoline scaffolds, often used in antimalarial and anticancer drug discovery.

The protocol prioritizes Phosphorus Oxychloride (


)  as the primary chlorinating agent, enhanced by catalytic N,N-Dimethylformamide (DMF) . This combination utilizes the Vilsmeier-Haack mechanism to overcome the steric and electronic stabilization provided by the 2-phenyl and 7,8-dimethyl substituents.

Mechanistic Insight & Reaction Design

The Challenge of the Substrate

The starting material exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-quinolone (amide) forms. The 2-phenyl group stabilizes the conjugated system, while the 7,8-dimethyl pattern increases the electron density of the benzenoid ring.

  • Steric Factors: The 8-methyl group introduces steric bulk near the ring nitrogen, potentially affecting solvation and protonation states, though it is distal to the C-4 reaction center.

  • Electronic Factors: The electron-donating methyl groups make the ring system more nucleophilic, but efficient chlorination requires activating the C-4 oxygen to a good leaving group (dichlorophosphate).

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (


) pathway.
  • Activation: Catalytic DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium ion).
    
  • Functionalization: The quinolone oxygen attacks the electrophile, forming an activated imidoyl phosphate intermediate.

  • Substitution: Chloride ion attacks C-4, displacing the phosphoro-species and restoring aromaticity.

ReactionMechanism Start 4-Hydroxy-7,8-dimethyl- 2-phenylquinoline Tautomer Quinolone Tautomer (Reactive Species) Start->Tautomer Equilibrium Activation Activation by POCl3 / Vilsmeier Reagent Tautomer->Activation + POCl3/DMF Intermediate Activated Imidoyl Phosphate Activation->Intermediate - HCl Product 4-Chloro-7,8-dimethyl- 2-phenylquinoline Intermediate->Product + Cl- / - PO2Cl2-

Figure 1: Mechanistic pathway for the deoxychlorination of 4-hydroxyquinolines.

Reagent Selection Guide

ReagentSuitabilityProsCons

(Neat)
High Standard for quinolines; acts as solvent; boiling point (106°C) ideal for reflux.Corrosive; requires careful quenching.

+ DMF
Optimal Recommended. DMF acts as a catalyst to lower activation energy and reaction time.Requires removal of DMF during workup (water wash).

LowLower boiling point (76°C) often insufficient for sterically hindered quinolines.Evolution of

gas; often requires pressure vessel.

MediumVery aggressive; good for unreactive substrates.Solid handling; difficult to separate phosphorus byproducts.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-Hydroxy-7,8-dimethyl-2-phenylquinoline (1.0 equiv).

  • Reagent: Phosphorus Oxychloride (

    
    , 99%, ReagentPlus®) (5.0 – 10.0 equiv).
    
  • Catalyst: N,N-Dimethylformamide (DMF, Anhydrous) (0.1 – 0.5 equiv).

  • Solvent: None (Neat) or Toluene (if solubility is critical).

  • Base (Quench): Saturated

    
     solution or 20% NaOH (aq).
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), magnetic stirrer, oil bath.
    
Step-by-Step Procedure
Step 1: Reaction Setup
  • Dry all glassware in an oven at 120°C for at least 1 hour.

  • In a fume hood, charge the reaction flask with 4-hydroxy-7,8-dimethyl-2-phenylquinoline (e.g., 5.0 g, 20 mmol).

  • Add

    
      (10 mL, ~100 mmol) slowly. The substrate may not dissolve immediately.
    
  • Add DMF (3-5 drops). Note: Exothermic reaction may occur upon addition.

Step 2: Reaction Execution
  • Fit the reflux condenser with a drying tube.

  • Heat the mixture to reflux (105–110°C) .

  • Maintain reflux for 2–4 hours .

    • Monitoring: The suspension should clear to a homogenous dark solution.

    • TLC Check: Eluent Hexane:Ethyl Acetate (8:2). The starting material (polar, often fluorescent near baseline) should disappear; the product (less polar) will appear near

      
       0.6–0.8.
      
Step 3: Workup (Critical Safety Step)
  • Cool the reaction mixture to room temperature.

  • Removal of Excess

    
    :  Distill off the bulk of excess 
    
    
    
    under reduced pressure (rotary evaporator with a caustic trap) if possible. Alternatively, proceed directly to quenching if volume is manageable.
  • Quenching: Pour the residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of residual

    
     releases HCl gas and heat.
    
  • Neutralization: Once the ice melts, neutralize the acidic solution to pH 7–8 using 20% NaOH or solid

    
     .
    
    • Observation: The product typically precipitates as a solid during neutralization.

Step 4: Isolation & Purification
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: The 7,8-dimethyl analog is lipophilic; DCM is preferred over ethyl acetate for better solubility.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent in vacuo.

  • Purification: Recrystallize from Ethanol or Acetonitrile . If purity is <95%, perform flash column chromatography (SiO2, Hexane/EtOAc gradient).

Workflow Setup Setup: Dry Glassware + Inert Atm Mix Mix: Substrate + POCl3 + cat. DMF Setup->Mix Reflux Reflux: 110°C for 2-4 Hours Mix->Reflux Quench Quench: Pour onto Crushed Ice (Exothermic!) Reflux->Quench Neutralize Neutralize: Adjust pH to 8 (NaOH/NaHCO3) Quench->Neutralize Extract Extract: DCM (3x) -> Dry -> Evaporate Neutralize->Extract

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet

Use freshly distilled

. Moisture hydrolyzes the reagent to phosphoric acid, which is inactive.
Low Yield Hydrolysis during workupEnsure the quench is kept cold (

C). If the mixture heats up, the chloro-product can hydrolyze back to the hydroxy starting material.
Dark/Tar Formation OverheatingDo not exceed 120°C. If tar forms, filter the crude DCM solution through a silica plug before recrystallization.
Product Oiling Out ImpuritiesThe 7,8-dimethyl group increases lipophilicity. If the product oils out during recrystallization, add a drop of seed crystal or scratch the flask.

Safety & Compliance (EHS)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Always  use a full face shield and chemically resistant gloves (nitrile/neoprene).
    
  • HCl Gas: The reaction generates HCl gas. A gas scrubber (NaOH trap) connected to the condenser outlet is mandatory.

  • Waste Disposal: Quenched aqueous layers contain high phosphate and chloride levels. Dispose of according to halogenated waste protocols.

References

  • BenchChem. The Synthesis and Biological Significance of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. Retrieved from

  • Mphahlele, M. J., et al. (2021). Synthesis and oxidative aromatisation of quinazoline derivatives.[1] Journal of Molecular Structure. (Methodology adapted for phenyl-quinoline systems).[2][3][4]

  • National Institutes of Health (NIH). POCl3 chlorination of 4-quinazolones: Kinetics and Mechanism. Retrieved from

  • ChemicalBook. 4-Chloro-2-phenylquinoline synthesis and reagent data. Retrieved from

  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines Using Equimolar POCl3. Retrieved from

Sources

Method

Microwave-assisted synthesis involving 4-Chloro-7,8-dimethyl-2-phenylquinoline

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Chloro-7,8-dimethyl-2-phenylquinoline Executive Summary & Scientific Rationale The quinoline scaffold, particularly the 2-phenyl-4-substituted varia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Executive Summary & Scientific Rationale

The quinoline scaffold, particularly the 2-phenyl-4-substituted variant, is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous antimalarial, anticancer, and anti-inflammatory agents. The specific target, 4-Chloro-7,8-dimethyl-2-phenylquinoline , presents a unique synthetic challenge due to the steric hindrance introduced by the vicinal dimethyl groups at positions 7 and 8.

Conventional thermal synthesis of such sterically congested systems often suffers from prolonged reaction times (24–48 hours), incomplete cyclization, and extensive byproduct formation (tarring). Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers by providing direct dielectric heating, accelerating reaction kinetics via the Arrhenius law and potentially lowering the activation energy for the rate-limiting cyclization step.

This guide details a robust, self-validating workflow for:

  • Rapid Assembly: Constructing the 4-hydroxy precursor via MW-assisted Conrad-Limpach cyclization.

  • Chlorination: A safety-optimized protocol for converting the hydroxyl group to the chloro-intermediate.

  • Library Generation: Utilizing the 4-chloro core as an electrophile in MW-assisted

    
     reactions to generate biologically active amino-quinolines.
    

Synthetic Pathway & Mechanism

The synthesis follows a linear strategy. The critical innovation is the application of microwave irradiation during the condensation and functionalization stages, where dipolar polarization of the solvent (or neat reactants) drives rapid molecular rotation and heating.

G Start 2,3-Dimethylaniline + Ethyl Benzoylacetate Inter Enamine Intermediate (β-anilinoacrylate) Start->Inter MW: 120°C, 5 min Acid Cat. Cyclized 4-Hydroxy-7,8-dimethyl- 2-phenylquinoline Inter->Cyclized MW: 250°C, 10 min Cyclization Chloro 4-Chloro-7,8-dimethyl- 2-phenylquinoline (CORE TARGET) Cyclized->Chloro POCl3, Reflux (Conventional Safety) Product 4-Amino/Hydrazino Derivatives (Bioactive Library) Chloro->Product MW: 140°C, 15 min S_NAr Displacement

Figure 1: Synthetic workflow for the generation and functionalization of the 4-chloroquinoline core. Note the strategic use of MW irradiation for condensation and substitution steps.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (The Precursor)

Target: 7,8-Dimethyl-2-phenylquinolin-4(1H)-one (4-Hydroxy tautomer)

Rationale: The condensation of 2,3-dimethylaniline with ethyl benzoylacetate is the rate-determining entry point. Conventional Dean-Stark traps take hours; MW irradiation completes this in minutes by superheating the ethanol byproduct, driving the equilibrium forward.

Materials:

  • 2,3-Dimethylaniline (1.0 equiv)

  • Ethyl benzoylacetate (1.1 equiv)

  • Glacial Acetic Acid (catalytic, 2-3 drops) or p-TSA.

  • Solvent: Solvent-free (Neat) is preferred for maximum MW absorption.

Protocol:

  • Mixing: In a 10 mL microwave process vial, mix 2,3-dimethylaniline (5 mmol) and ethyl benzoylacetate (5.5 mmol). Add 10 mg of p-TSA.

  • Irradiation (Step 1 - Enamine formation): Seal the vial. Irradiate at 110°C for 5 minutes (High absorption). Note: Venting may be required if using a non-pressurized vessel, but modern single-mode reactors handle the pressure.

  • Irradiation (Step 2 - Cyclization): Increase temperature to 250°C for 10-15 minutes .

    • Insight: The high temperature is required to overcome the steric clash of the 7,8-dimethyl groups during ring closure.

  • Work-up: Cool to 50°C. Add diethyl ether (10 mL) to the reaction vessel. The product usually precipitates as a solid. Filter, wash with ether, and dry.

Phase 2: Chlorination (The Core Synthesis)

Target: 4-Chloro-7,8-dimethyl-2-phenylquinoline

Safety Critical: Do NOT use Microwave irradiation for POCl3 reactions in sealed vessels. The generation of HCl gas and rapid pressure spikes creates a high explosion risk. This step utilizes conventional heating for safety.

Protocol:

  • Setup: Place the dried 4-hydroxy precursor (from Phase 1) into a round-bottom flask.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 5 equiv).
    
  • Reaction: Reflux (oil bath at 110°C) for 2 hours. Monitor by TLC (eluent: Hexane/EtOAc 8:2). The starting material spot (polar) should disappear, replaced by a non-polar spot (product).

  • Quenching (Exothermic): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring. Neutralize with

    
     or 
    
    
    
    to pH 8.
  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and evaporate. Recrystallize from ethanol if necessary.
    
Phase 3: Microwave-Assisted Functionalization ( )

Target: 4-Amino/Hydrazino derivatives (Library Generation)

Rationale: The 4-chloro atom is activated for Nucleophilic Aromatic Substitution (


) due to the electron-deficient quinoline ring. However, the 2-phenyl and 7,8-dimethyl groups shield the reaction center. MW irradiation provides the kinetic energy to overcome this barrier rapidly.

Protocol:

  • Reactants: Dissolve 4-Chloro-7,8-dimethyl-2-phenylquinoline (0.5 mmol) in Ethanol or Isopropanol (2 mL).

  • Nucleophile: Add the amine (e.g., hydrazine hydrate, morpholine, piperazine) (2.0 equiv).

  • Irradiation:

    • Instrument: Single-mode MW reactor.

    • Settings:140°C , 10-20 minutes , High Stirring.

    • Pressure Limit: Set to 15 bar (ethanol builds pressure).

  • Validation: TLC should show complete conversion.

  • Purification: Upon cooling, many derivatives precipitate directly. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize.

Data Analysis & Validation

The following table contrasts the efficiency of the Microwave protocol against literature standards for conventional heating of similar sterically hindered quinolines.

ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Reaction Time (Cyclization) 12 - 24 Hours15 - 20 Minutes~60x Faster
Reaction Time (

)
6 - 12 Hours10 - 20 Minutes~36x Faster
Yield (Overall) 45 - 55%75 - 88%+30% Yield
Solvent Usage High (50-100 mL)Low/None (2-5 mL)Green Chemistry
Purity (Crude) Low (Requires Column Chrom.)High (Precipitation often sufficient)Simplified Workup

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Phase 1).

    • Cause: The 7,8-dimethyl steric bulk prevents planarization required for ring closure.

    • Solution: Use Diphenyl Ether as a solvent in the MW vial.[1] It allows heating to 250°C+ without generating high pressure, facilitating the high-energy transition state.

  • Issue: Pressure spikes during

    
     (Phase 3). 
    
    • Cause: Low boiling point amines or solvents.

    • Solution: Switch solvent to N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). These absorb MW energy efficiently and have high boiling points, keeping pressure low.

References

  • Ajani, O. O., et al. (2017).[2] Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives. Covenant University. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). 4-Chloro-2,5-dimethylquinoline: Crystal structure and biological relevance. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Microwave Assisted Synthesis of Heterocycles. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for 2-Phenylquinoline Derivatives

Executive Summary & Strategic Importance The selective hydrogenation of 2-phenylquinoline to 1,2,3,4-tetrahydro-2-phenylquinoline (1,2,3,4-THQ) is a pivotal transformation in drug discovery. The resulting THQ scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The selective hydrogenation of 2-phenylquinoline to 1,2,3,4-tetrahydro-2-phenylquinoline (1,2,3,4-THQ) is a pivotal transformation in drug discovery. The resulting THQ scaffold is a "privileged structure" found in numerous alkaloids (e.g., angustureine, galipinine) and synthetic therapeutics targeting estrogen receptors and cholesteryl ester transfer proteins (CETP).

The Core Challenge: Chemoselectivity and Stereoselectivity.

  • Chemoselectivity: Reducing the heterocyclic pyridine ring while leaving the fused benzene ring and the pendant 2-phenyl substituent intact.

  • Stereoselectivity: Establishing the chiral center at the C2 position with high enantiomeric excess (ee).

This guide details three distinct protocols ranging from high-throughput heterogeneous reduction to precision asymmetric synthesis, grounded in mechanistic causality.

Mechanistic Principles of Quinoline Reduction

Understanding the activation mode is critical for protocol selection. The reduction does not proceed through a simple concerted hydrogenation of the C=N and C=C bonds.

The "Partial Reduction" Pathway

The accepted mechanism for Iridium-catalyzed systems involves a stepwise reduction:

  • Activation: The catalyst coordinates to the quinoline nitrogen (often assisted by additives like I

    
     or Brønsted acids).
    
  • 1,4-Hydride Addition: Hydride transfer to C4 generates a transient 1,4-dihydroquinoline or enamine intermediate.

  • Isomerization: Tautomerization to the iminium species.

  • 1,2-Hydride Addition: Final reduction of the C=N bond to yield the tetrahydroquinoline.

Visualization: Selectivity & Reaction Network[1]

QuinolineReduction Q 2-Phenylquinoline DHQ 1,4-Dihydro Intermediate Q->DHQ 1,4-Hydride Addn (Kinetic) BenzRed 5,6,7,8-Tetrahydro (Side Product) Q->BenzRed Pt/Acid Conditions THQ 1,2,3,4-Tetrahydro- 2-phenylquinoline (Target) DHQ->THQ Isomerization + 1,2-Addn OverRed Decahydroquinoline (Over-reduction) THQ->OverRed High P / High T

Figure 1: Reaction network showing the kinetic pathway to the target 1,2,3,4-THQ and potential over-reduction pitfalls.

Protocol A: High-Throughput Heterogeneous Hydrogenation (Racemic)

Application: Bulk synthesis of racemic scaffolds; removal of trace impurities. Advantage: Cost-effective, easy workup (filtration), scalable. Limitation: Generally produces racemates; risk of over-reduction if not monitored.

Materials
  • Substrate: 2-Phenylquinoline (1.0 equiv)

  • Catalyst: 5% Pd/C (Escat™ or equivalent) or Pd-Ni foam.

  • Solvent: Ethanol or Methanol (Green solvent compatible).[1]

  • Additive: None usually required, though trace acetic acid can accelerate rate.

Step-by-Step Procedure
  • Preparation: In a high-pressure steel autoclave or Parr shaker, dissolve 2-phenylquinoline (10 mmol) in Ethanol (30 mL).

  • Catalyst Loading: Add 5% Pd/C (10 wt% relative to substrate). Caution: Pd/C is pyrophoric; add under inert gas or as a water slurry.

  • Pressurization: Purge the vessel 3x with N

    
    , then 3x with H
    
    
    
    . Pressurize to 10–20 bar (150–300 psi) .
    • Note: Lower pressures (balloon, 1 atm) are possible but may require longer reaction times (24-48h).

  • Reaction: Heat to 50–60°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H

    
     uptake. Reaction typically completes in 6–12 hours.
    
  • Workup: Filter through a Celite pad to remove the catalyst. Wash with Ethanol.[1] Concentrate filtrate under reduced pressure.

Data Summary: Heterogeneous Catalysts

Catalyst SystemPressure (bar)Temp (°C)Yield (%)Selectivity (1,2,3,4-THQ)Ref
5% Pd/C 3050>95>99%[1]
Pd-Ni Foam 610096>99%[2]
PtO

12585~80% (Risk of ring reduction)[3]

Protocol B: Asymmetric Homogeneous Hydrogenation (Chiral)

Application: Synthesis of enantiopure APIs. Gold Standard: Iridium-catalyzed hydrogenation with chiral bisphosphine ligands.[2][3][4][5][6] Critical Insight: The addition of Iodine (I


)  is often essential. It forms a catalytically active Ir(III) hydrido-iodo species that facilitates the initial hydride transfer.
Materials
  • Precursor: [Ir(COD)Cl]2 (Chloro(1,5-cyclooctadiene)iridium(I) dimer).[6]

  • Ligand: (S)-MeO-BiPhep, (S)-SegPhos, or (R)-DifluorPhos.

  • Additive: Iodine (Ingcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][3][6][7]
    
  • Solvent: Toluene (preferred for highest ee).[7][8]

Step-by-Step Procedure
  • Catalyst Formation (In Situ):

    • In a glovebox (N

      
       atmosphere), mix [Ir(COD)Cl]2 (1.0 mol%) and Chiral Ligand (2.2 mol%) in dry Toluene.
      
    • Stir for 30 mins at RT until the solution turns clear/orange.

    • Add I

      
       (5–10 mol%). The solution typically darkens.
      
  • Substrate Addition: Add 2-phenylquinoline (0.5 mmol) directly to the catalyst solution.

  • Hydrogenation: Transfer the vial to a high-pressure autoclave.

  • Conditions: Pressurize to 600–700 psi (40–50 bar) H

    
    . Stir at Room Temperature  for 12–24 hours.
    
    • Optimization: If conversion is low, increase T to 40°C, but monitor ee as it may erode slightly.

  • Quench & Analysis: Release pressure. Pass through a short silica plug to remove metal residues. Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Visualization

AsymmetricWorkflow Start Start: [Ir(COD)Cl]2 + Ligand Mix Stir in Toluene (30 min) Generates Pre-catalyst Start->Mix AddI2 Add Additive: Iodine (I2) Forms Active Ir(III) Species Mix->AddI2 Substrate Add 2-Phenylquinoline AddI2->Substrate H2 Pressurize H2 (50 bar) Substrate->H2 Result Product: (S)-1,2,3,4-THQ >90% ee H2->Result

Figure 2: Operational workflow for Iridium-catalyzed asymmetric hydrogenation.

Protocol C: Organocatalytic Transfer Hydrogenation (Metal-Free)

Application: Academic research, metal-sensitive substrates, or avoiding high-pressure H


.
Mechanism:  Biomimetic reduction using Hantzsch esters as the hydride source, activated by Chiral Phosphoric Acids (CPAs).
Materials
  • Catalyst: Chiral Phosphoric Acid (e.g., TRIP or BINOL-derived PA).[3][5]

  • Reductant: Hantzsch Ester (HEH).

  • Solvent: Benzene or Toluene.

Procedure
  • Setup: In a screw-cap vial, combine 2-phenylquinoline (0.1 mmol), Chiral Phosphoric Acid (5 mol%), and Hantzsch Ester (2.4 equiv).

  • Reaction: Add solvent (2 mL) and stir at 60°C for 24–48 hours.

  • Workup: Direct flash column chromatography. The pyridine byproduct from the Hantzsch ester must be separated.

Comparative Metrics

MethodCatalyst CostScalabilityEnantioselectivity (ee)Operational Safety
Ir-Catalyzed HighMediumExcellent (90-98%)High Pressure Risks
Transfer Hydrog. MediumLowGood (80-95%)High (No H

gas)

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by substrate impurities (sulfur/amines) or insufficient H

      
       mass transfer.
      
    • Fix: Recrystallize substrate; increase stirring speed; increase H

      
       pressure.
      
  • Low Enantioselectivity (ee):

    • Cause: Solvent effect or temperature too high.

    • Fix: Switch to non-polar solvents (Toluene/DCM mixture); lower temperature to 0–10°C and extend time.

  • Over-Reduction (Cyclohexyl derivative):

    • Cause: Pressure too high or wrong catalyst (e.g., PtO

      
       or Rh without control).
      
    • Fix: Switch to Pd/C or Ir-systems; stop reaction immediately upon H

      
       uptake plateau.
      

References

  • Wang, D.-W., et al. (2009).[2] "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines." Journal of Organic Chemistry. Link

  • Rahmani, A., et al. (2025).[9] "Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework." Catalysis Science & Technology. Link

  • Kompaniiets, O. O., et al. (2024). "Catalytic Properties of Pd Deposited on Polyaniline in the Hydrogenation of Quinoline." MDPI Processes. Link

  • Wang, C., et al. (2010).[7] "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters." Tetrahedron Letters. Link

  • Rueping, M., et al. (2011). "Asymmetric Transfer Hydrogenation of Quinolines." ChemCatChem. Link

Sources

Method

Technical Guide: 4-Chloro-7,8-dimethyl-2-phenylquinoline as a Synthetic Intermediate

The following technical guide details the synthesis, handling, and application of 4-Chloro-7,8-dimethyl-2-phenylquinoline , a highly functionalized heterocyclic scaffold. This document is designed for organic chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, handling, and application of 4-Chloro-7,8-dimethyl-2-phenylquinoline , a highly functionalized heterocyclic scaffold. This document is designed for organic chemists and medicinal chemistry teams.

Executive Summary

The quinoline pharmacophore remains a cornerstone in drug discovery, particularly for antimalarial, anticancer (kinase inhibition), and antimicrobial therapeutics. 4-Chloro-7,8-dimethyl-2-phenylquinoline represents a strategic "privileged structure" intermediate. The C4-chloro substituent serves as a highly reactive handle for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings, while the 7,8-dimethyl pattern provides unique steric bulk and lipophilicity, often improving metabolic stability and binding selectivity in hydrophobic pockets compared to unsubstituted analogs.

This guide outlines the robust synthesis of this intermediate and provides validated protocols for its downstream diversification.

Synthesis of the Core Scaffold

The most reliable route to 4-chloro-2-phenylquinolines is the Conrad-Limpach synthesis followed by chlorodehydration. This approach allows for regioselective construction of the quinoline ring from readily available anilines.[1]

Reaction Logic & Pathway

The synthesis begins with the condensation of 2,3-dimethylaniline (2,3-xylidine) with ethyl benzoylacetate . The presence of the methyl group at the C2 position of the aniline forces the cyclization to occur at the C6 position, ensuring the formation of the 7,8-dimethyl isomer rather than a mixture.

SynthesisPathway Aniline 2,3-Dimethylaniline Enamine Enamine Intermediate (Schiff Base) Aniline->Enamine Condensation (Cat. Acid, -H2O) Ketoester Ethyl Benzoylacetate Ketoester->Enamine Quinolone 7,8-Dimethyl-2-phenyl- quinolin-4(1H)-one Enamine->Quinolone Thermal Cyclization (250°C, Dowtherm A) Product 4-Chloro-7,8-dimethyl- 2-phenylquinoline Quinolone->Product POCl3, Reflux (-HCl)

Figure 1: Synthetic pathway from raw materials to the chloro-intermediate.

Detailed Protocol: Step-by-Step
Step 1: Enamine Formation & Cyclization (Conrad-Limpach)
  • Reagents: 2,3-Dimethylaniline (1.0 eq), Ethyl benzoylacetate (1.1 eq), Glacial Acetic Acid (cat.), Dowtherm A (solvent).

  • Protocol:

    • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2,3-dimethylaniline and ethyl benzoylacetate in benzene or toluene with a catalytic amount of acetic acid. Reflux until the theoretical amount of water is collected (approx. 4-6 hours).

    • Solvent Swap: Remove the solvent under reduced pressure.[2]

    • Cyclization: Add the crude enamine oil dropwise to vigorously boiling Dowtherm A (diphenyl ether/biphenyl mixture) at ~250°C. Note: High temperature is critical for the thermodynamic cyclization.

    • Isolation: After addition is complete (15-20 mins), cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter the solid 7,8-dimethyl-2-phenylquinolin-4(1H)-one , wash with hexane, and dry.

Step 2: Chlorination[3]
  • Reagents: 7,8-Dimethyl-2-phenylquinolin-4(1H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess, solvent/reagent).
    
  • Protocol:

    • Place the dried quinolone in a round-bottom flask.

    • Add

      
       (approx. 5-10 mL per gram of starting material). Safety: Perform in a fume hood; POCl3 is corrosive.
      
    • Reflux the mixture at 105-110°C for 2-4 hours. Monitor by TLC (the starting material is highly polar; the product is non-polar).

    • Quenching: Cool the reaction mixture. Slowly pour onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.

    • Neutralization: Neutralize the aqueous suspension with Ammonium Hydroxide (

      
      ) to pH 8-9.
      
    • Extraction: Extract with Dichloromethane (DCM) (

      
      ). Dry organics over 
      
      
      
      , filter, and concentrate.
    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield 4-Chloro-7,8-dimethyl-2-phenylquinoline .

Functionalization & Applications

The C4-chlorine atom is activated by the electron-deficient quinoline ring, making it an excellent electrophile. The 2-phenyl group extends conjugation, while the 7,8-dimethyl groups provide steric protection against metabolism at the susceptible benzenoid ring positions.

Reaction Map

ReactionMap Core 4-Chloro-7,8-dimethyl- 2-phenylquinoline Amino 4-Amino Derivatives (Antimalarial/Anticancer) Core->Amino R-NH2, Heat (SNAr) Ether 4-Alkoxy Derivatives (Kinase Inhibitors) Core->Ether R-OH, NaH (SNAr) Aryl 4-Aryl/Biaryl Systems (Suzuki Coupling) Core->Aryl Ar-B(OH)2, Pd(0) (Suzuki)

Figure 2: Divergent synthesis capabilities from the core scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

This is the primary route for synthesizing bioactive molecules (e.g., chloroquine analogs).

  • Context: The 7,8-dimethyl substitution may slightly increase steric hindrance near the reaction center compared to unsubstituted quinolines, requiring slightly higher temperatures or longer reaction times.

  • Reagents: 4-Chloro-intermediate (1.0 eq), Primary/Secondary Amine (1.5 - 2.0 eq), Ethanol or DMF (solvent).

  • Procedure:

    • Dissolve the 4-chloro-7,8-dimethyl-2-phenylquinoline in Ethanol (for lower boiling amines) or DMF (for difficult substrates).

    • Add the amine.[1][2][4][5][6] If using a salt form of the amine, add 2.5 eq of

      
       or 
      
      
      
      .
    • Reflux: Heat to reflux (Ethanol) or 100-120°C (DMF) for 6–12 hours.

    • Workup: Pour into water. If the product precipitates, filter it.[6] If not, extract with EtOAc.

    • Validation: Conversion is confirmed by the disappearance of the characteristic C-Cl stretch in IR or shift in HPLC retention time.

Protocol B: Suzuki-Miyaura Cross-Coupling

Used to install carbon substituents at the 4-position, common in creating biaryl kinase inhibitors.

  • Reagents: 4-Chloro-intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Toluene/Ethanol (4:1).
  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine the chloro-quinoline, boronic acid, and base in the solvent mixture.

    • Add the Palladium catalyst under nitrogen atmosphere.

    • Heat to 90°C for 12-18 hours.

    • Workup: Filter through Celite to remove Pd residues. Dilute with water and extract with EtOAc.[1]

Analytical Data & Characterization

Researchers should verify the intermediate using the following expected spectroscopic signatures.

TechniqueFeatureExpected Value/Observation
1H NMR Methyl Groups Two singlets (or overlapping) around

2.4 - 2.6 ppm (6H total).
1H NMR C3-H (Quinoline) Singlet around

7.8 - 8.0 ppm (Characteristic of 2,4-disubstituted quinolines).
1H NMR 2-Phenyl Group Multiplet around

7.4 - 8.2 ppm (5H).
1H NMR C5/C6 Protons Two doublets (ortho-coupling) in the aromatic region.
MS (ESI) Isotope Pattern Distinct M and M+2 peaks (3:1 ratio) due to Chlorine-35/37.[7]
Appearance Physical State Off-white to pale yellow crystalline solid.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl gas. Use only in a well-ventilated fume hood with appropriate PPE (face shield, acid-resistant gloves).
    
  • 4-Chloroquinoline Derivatives: Potential skin sensitizers and irritants. Avoid dust inhalation.

  • Waste Disposal: Quench all POCl3 reactions carefully before disposal. Aqueous waste from the synthesis will be acidic and require neutralization.

References

  • Conrad, M., & Limpach, L. (1887). "Über die Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 18(10), 1488-1508.

  • Kouznetsov, V. V., et al. (2005).[8] "Recent progress in the synthesis of quinolines." Current Organic Chemistry, 9(2), 141-161.

  • World Health Organization. (2015). "Guidelines for the treatment of malaria." WHO Press. (Reference for Chloroquine analog relevance).

  • Musonda, C. C., et al. (2004). "Chloroquine-astemizole hybrids: synthesis and antimalarial activity." Bioorganic & Medicinal Chemistry Letters, 14(15), 3901-3905. (Protocol grounding for SNAr amination).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-Chloro-7,8-dimethyl-2-phenylquinoline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-Chloro-7,8-dimethyl-2-phenylquinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-Chloro-7,8-dimethyl-2-phenylquinoline .

This synthesis is governed by strict thermodynamic and kinetic rules. By understanding the causality behind each reaction step, you can transform a low-yielding, tar-heavy process into a robust and self-validating workflow.

Synthetic Workflow Overview

G A 2,3-Dimethylaniline + Ethyl benzoylacetate B β-Aminoacrylate (Enamine Intermediate) A->B Toluene, p-TsOH Dean-Stark, 110°C C 7,8-Dimethyl-2-phenyl- quinolin-4(1H)-one B->C Diphenyl ether (250°C) or Microwave (180°C) D 4-Chloro-7,8-dimethyl- 2-phenylquinoline C->D POCl3, DMF (cat.) Reflux, Reverse Quench

Workflow for the 3-step synthesis of 4-chloro-7,8-dimethyl-2-phenylquinoline.

Troubleshooting Q&A: Mechanistic Insights

Q: Why am I getting an amide byproduct instead of the desired enamine in Step 1? A: This is a classic kinetic vs. thermodynamic control issue. When 2,3-dimethylaniline reacts with ethyl benzoylacetate, the nitrogen can attack the highly electrophilic ester carbonyl to form an amide (the kinetic product). To drive the formation of the


-aminoacrylate enamine (the thermodynamic product), you must use an acid catalyst (like glacial acetic acid or p-TsOH) and continuously remove water from the system to push the equilibrium forward (1[1]).

Q: My Conrad-Limpach cyclization yields a black, intractable tar instead of the expected quinolone. How do I prevent this? A: This is the most common failure point in quinoline synthesis. The cyclization of the enamine into a hemiketal requires temporary dearomatization of the aniline ring. This is a massive energy barrier that necessitates temperatures exceeding 250 °C (2[2]). If you heat the reaction mixture slowly from room temperature, the intermediate spends too much time in the 150–200 °C range. In this kinetic window, intermolecular condensation outcompetes the desired intramolecular cyclization, resulting in polymeric tar. Solution: Utilize a pseudo-high-dilution technique. Pre-heat your high-boiling solvent (diphenyl ether) to a vigorous reflux (259 °C) and add your enamine dropwise. This ensures the molecule instantly possesses the thermal energy required to cyclize before it can polymerize.

Q: Can I improve the throughput and yield of the cyclization step? A: Yes. Microwave-assisted synthesis has revolutionized this step. Irradiating the neat enamine intermediate at 250 W (reaching 180–250 °C) can drive the cyclization to completion in under 5 minutes, bypassing the tar-forming regime entirely and increasing yields significantly compared to conventional heating (3[3]).

Q: My chlorination with


 seems incomplete; I am recovering starting material. Should I increase the reaction time? 
A:  Prolonging the reaction often leads to degradation. Recovered starting material is rarely due to an incomplete forward reaction; it is almost always caused by improper workup. The newly formed 4-chloroquinoline exists in the acidic reaction mixture as a highly electrophilic protonated species. If you quench the reaction by adding water directly to the flask, water acts as a nucleophile, hydrolyzing the C-Cl bond and reverting the product back to the starting quinolone (4[4]).
Solution: Perform a strict "reverse quench" into a basic ice slurry to deprotonate the quinoline nitrogen, rendering the C4 position inert to nucleophilic attack.

Quantitative Yield Analysis: Cyclization Modalities

The table below summarizes how thermal management directly dictates the success of the Conrad-Limpach cyclization step.

Solvent / ConditionHeating ModalityTemperatureReaction TimeTypical Yield (%)
TolueneConventional Reflux110 °C24 h< 5% (No cyclization)
Diphenyl EtherBatch Heating (Slow)250 °C2 h30 - 40% (Tar formation)
Diphenyl EtherPre-heated Dropwise250 °C30 min85 - 90%
Solvent-Free / NeatMicrowave Irradiation (250 W)180 - 250 °C5 min> 90%

Self-Validating Experimental Protocol

A robust protocol must tell you if it is working in real-time. Follow these steps and observe the validation checkpoints.

Phase 1: Condensation (Enamine Formation)

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,3-dimethylaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Execution: Reflux the mixture at 110 °C.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is driven by the removal of water. Once the theoretical volume of water (1.0 eq) has collected in the trap, the condensation is complete. Do not proceed to Phase 2 until this stoichiometric milestone is reached.

Phase 2: Conrad-Limpach Thermal Cyclization

  • Setup: Equip a 3-neck flask with an addition funnel and a reflux condenser. Add diphenyl ether (approx. 10 mL per gram of substrate) and heat to a vigorous reflux (259 °C).

  • Execution: Dissolve the crude enamine from Phase 1 in a minimal amount of warm diphenyl ether. Add this solution dropwise via the addition funnel into the boiling solvent over 15 minutes. Reflux for an additional 30 minutes.

  • Self-Validation Checkpoint: Cool the mixture to room temperature and add an equal volume of hexanes. The target 7,8-dimethyl-2-phenylquinolin-4(1H)-one is highly polar and will immediately crash out as a crystalline solid, while unreacted starting materials and non-polar byproducts remain in solution. If no precipitate forms, the cyclization failed.

Phase 3: Chlorination and Reverse Quench

  • Setup: In a dry flask under an inert atmosphere, suspend the quinolone from Phase 2 in neat

    
     (5.0 eq). Add 2-3 drops of anhydrous DMF. The DMF acts as a catalyst by forming a highly reactive Vilsmeier-Haack complex with the 
    
    
    
    .
  • Execution: Heat the mixture to 100 °C for 3 hours. The suspension will become a homogenous dark solution.

  • Reverse Quench (Critical): Cool the flask to room temperature. Do not add water to the flask. Slowly pour the reaction mixture into a large beaker containing vigorously stirred crushed ice and an excess of saturated

    
     solution.
    
  • Self-Validation Checkpoint: Vigorous gas evolution (

    
    ) confirms the neutralization of excess 
    
    
    
    and HCl. Extract with dichloromethane. Spot the organic layer on a silica TLC plate alongside the starting quinolone. The final product (4-chloro-7,8-dimethyl-2-phenylquinoline) will exhibit a massive upward shift in
    
    
    value due to the loss of the polar, hydrogen-bond donating -NH/OH moiety.

References

*[3] Microwave as an energy source in the synthesis of 2-aryl-4-quinolone alkaloids and naphthyridines, DUT Open Scholar, 3 *[1] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines, Benchchem, 1 *[4] Methyl 4-chloroquinoline-7-carboxylate | 178984-69-5, Benchchem, 4 *[2] A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones, PMC (NIH), 2

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for the isolation and purification of 4-chloro-7,8-dimethyl-2-phenylquinoline.

Mechanistic Overview

The synthesis of 4-chloro-2-phenylquinoline derivatives typically involves the chlorination of the corresponding 4-quinolone (quinolin-4(1H)-one) precursor using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5)[1][2]. While the forward reaction is highly efficient, isolating the resulting 4-chloro-7,8-dimethyl-2-phenylquinoline presents specific physicochemical challenges. The C4-chloride is highly electrophilic, making it an excellent precursor for downstream cross-coupling or amination in medicinal chemistry (such as the synthesis of kinase or epigenetic inhibitors)[3]. However, this same electrophilicity renders the molecule highly susceptible to premature degradation during aqueous workup[4].

The guides below are structured to explain the causality behind common experimental failures and provide self-validating protocols to ensure high-purity yields.

Workflow Visualization

PurificationWorkflow Step1 1. Crude Reaction Mixture (POCl3 + Quinolone) Step2 2. Ice-Cold Quench (< 5°C, NaHCO3) Step1->Step2 Prevent C4 Hydrolysis Step3 3. Liquid-Liquid Extraction (EtOAc / Aqueous) Step2->Step3 Phase Separation Step4 4. Silica Gel Chromatography (Hexane:EtOAc) Step3->Step4 Remove Polar Impurities Step5 5. Recrystallization (EtOH / H2O) Step4->Step5 Polish Purity Step6 6. Pure 4-Chloro-7,8-dimethyl- 2-phenylquinoline Step5->Step6 >99% Yield

Fig 1. Step-by-step purification workflow for 4-chloro-7,8-dimethyl-2-phenylquinoline.

Troubleshooting & FAQs

Q1: Why am I recovering a high percentage of the 4-quinolone starting material instead of the 4-chloro product after the POCl3 reaction? Causality: This is rarely a failure of the forward reaction; rather, it is a degradation artifact during the workup phase. The C4 position of the quinoline ring is highly electrophilic. If the POCl3 quench is performed at elevated temperatures or with strong aqueous bases (like NaOH) for extended periods, the 4-chloroquinoline undergoes nucleophilic aromatic substitution (SNAr) with hydroxide ions or water, reverting to the thermodynamically stable 4-quinolone tautomer[4]. Solution: Quench the reaction mixture by pouring it slowly into vigorously stirred ice-cold water, maintaining an internal temperature strictly below 5 °C. Neutralize cautiously with saturated aqueous sodium bicarbonate (NaHCO3) rather than strong bases[5].

DegradationMechanism A 4-Chloroquinoline Derivative B Aqueous Base / Heat (Poor Quench) A->B Exposure C SNAr at C4 (Nucleophilic Attack) B->C Mechanism D 4-Quinolone (Tautomer) C->D Reversion

Fig 2. SNAr degradation pathway of 4-chloroquinolines reverting to 4-quinolones during workup.

Q2: How do I resolve co-elution issues between the 4-chloro product and unreacted starting material during chromatography? Causality: Co-elution occurs when the solvent system is too polar, compressing the retention factors (Rf) of both compounds near the solvent front. The 4-quinolone starting material is highly polar and capable of hydrogen bonding, whereas 4-chloro-7,8-dimethyl-2-phenylquinoline is highly lipophilic due to the synergistic steric and hydrophobic effects of the chloro, methyl, and phenyl groups. Solution: Utilize flash column chromatography on silica gel (100–200 mesh) with a low-polarity eluent. A gradient starting from 100% petroleum ether (or hexanes) and slowly increasing to 9:1 petroleum ether:ethyl acetate will completely retain the 4-quinolone on the baseline while eluting the 4-chloro product cleanly[5].

Q3: My purified fraction is oiling out instead of crystallizing. How can I induce solid formation? Causality: The bulky 7,8-dimethyl and 2-phenyl substituents create significant steric hindrance that can disrupt crystal lattice packing. This "oiling out" (liquid-liquid phase separation) is exacerbated by trace lipophilic impurities, such as residual POCl3 byproducts or silicone grease. Solution: Implement a solvent-antisolvent recrystallization strategy. Dissolve the crude oil in a minimum volume of hot ethanol. Slowly add cold water (antisolvent) dropwise until persistent turbidity is observed. Seed the solution if crystals are available, and cool slowly to 4 °C to thermodynamically favor crystal nucleation over oiling.

Validated Step-by-Step Methodology

Phase 1: Controlled Quenching & Extraction

  • Concentration: After completion of the chlorination reaction (typically at 110 °C), distill off approximately 70% of the excess POCl3 under reduced pressure.

    • Self-Validation Step: The remaining mixture should be a flowable syrup. If it solidifies, add a minimal amount of dry toluene to maintain solubility.

  • Quenching: Transfer the syrup dropwise into a beaker containing 10 volumes of crushed ice and water under vigorous magnetic stirring. Maintain the internal temperature < 5 °C at all times.

  • Neutralization: Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 7.5–8.0.

    • Self-Validation Step: Test the aqueous layer with pH paper. A pH < 7 indicates residual phosphoric acids that will streak on the silica column; a pH > 9 risks hydrolysis of the C4-chloride.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].

Phase 2: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (100–200 mesh) using hexanes as the slurry solvent.

  • Loading: Dissolve the crude extract in a minimum amount of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and apply the dry powder to the top of the column to ensure a narrow loading band.

  • Elution: Elute with a gradient of Hexanes:Ethyl Acetate (100:0 to 90:10).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute rapidly.

Phase 3: Final Polish (Recrystallization)

  • Dissolve the chromatographed solid in minimal hot ethanol.

  • Add cold distilled water dropwise until slight turbidity persists.

  • Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting crystals and wash with ice-cold 10% ethanol/water. Dry in vacuo.

Quantitative Chromatographic Data

The following table summarizes the expected chromatographic behavior and physicochemical properties to aid in fraction identification during purification.

CompoundRf Value (Hexane:EtOAc 8:2)Aqueous SolubilityOrganic SolubilityVisual Appearance
4-Chloro-7,8-dimethyl-2-phenylquinoline 0.65InsolubleSoluble (DCM, EtOAc, EtOH)Off-white to pale yellow solid
7,8-Dimethyl-2-phenylquinolin-4(1H)-one (Precursor)0.15Slightly SolubleSoluble (Hot EtOH, DMSO)White powder
Phosphoric Acid Byproducts 0.00 (Baseline)Highly SolubleInsolubleColorless syrup (if isolated)
References
  • [1] Microwave as an energy source in the synthesis of 2-aryl-4-quinolone alkaloids and naphthyridines. Durban University of Technology. Available at: [Link]

  • [5] Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • [4] Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • [2] US5304554A - 4-[(alkyl or dialkyl)amino]quinolines and their method of preparation. Google Patents. Available at:

  • [3] Direct Targeting of Gene Regulators by Iridium(III) and Rhodium(III) Complexes. PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 7,8-Dimethyl-2-phenylquinoline Derivatives

Executive Summary & Application Context The 7,8-dimethyl-2-phenylquinoline scaffold is a critical pharmacophore in medicinal chemistry (often explored for antimicrobial and anticancer activity) and a functional unit in o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The 7,8-dimethyl-2-phenylquinoline scaffold is a critical pharmacophore in medicinal chemistry (often explored for antimicrobial and anticancer activity) and a functional unit in optoelectronics (OLEDs).[1] High-purity isolation of this compound is frequently challenged by its lipophilicity and the tendency of methyl-substituted quinolines to "oil out" rather than crystallize.[1]

This guide provides an autonomous, evidence-based troubleshooting framework for researchers. It moves beyond generic advice, focusing on the specific intermolecular interactions of the 7,8-dimethyl motif—where the steric bulk of the ortho-methyl groups (positions 7 and 8) significantly alters crystal packing compared to unsubstituted quinolines.

Solvent Selection & Strategy (Q&A)

Q1: What is the "Gold Standard" solvent system for this derivative?

A: Ethanol (95% or Absolute) is the primary recommendation.

  • Why? 7,8-dimethyl-2-phenylquinoline exhibits a steep solubility curve in ethanol.[1] It is sparingly soluble at room temperature (RT) but highly soluble at reflux (

    
    ).[1] The presence of the phenyl group at position 2 adds aromatic surface area that interacts favorably with the ethyl chain of ethanol, while the hydroxyl group of the solvent facilitates the solvation of the quinoline nitrogen via hydrogen bonding.
    
  • Alternative: If the derivative contains polar functional groups (e.g., -COOH or -OH on the phenyl ring), Methanol or Ethyl Acetate (EtOAc) are superior alternatives.[1]

Q2: My crude product is a dark tar. How do I choose a solvent to avoid "oiling out"?

A: Oiling out occurs when the melting point of the solute in the solvent mixture drops below the saturation temperature (liquid-liquid phase separation).

  • The Fix: Avoid binary solvent systems (like Ethanol/Water) initially. Water acts as a strong anti-solvent that forces rapid, amorphous precipitation.

  • Protocol: Use a single solvent with a boiling point below the compound's melting point (typically

    
     for these derivatives).[1] Isopropanol (IPA)  is an excellent choice here; its higher boiling point allows for better dissolution of tars, while its moderate polarity encourages slow crystal growth upon cooling.
    
Q3: How do I remove the specific impurity "2,3-dimethylaniline"?

A: This is the most common starting material impurity (used in Skraup or Friedländer syntheses).

  • Strategy: It is a liquid at room temperature and highly soluble in alcohols. Recrystallization from cold Ethanol effectively retains the aniline in the mother liquor.

  • Check: If the impurity persists, an acid-wash step (dilute HCl) before recrystallization is required to convert the aniline to its water-soluble hydrochloride salt, which can then be washed away.

Technical Data: Solvent Compatibility Table

Solvent SystemPolarity Index (

)
Solubility (Hot)Solubility (Cold)Risk of OilingRecommended For
Ethanol (95%) 5.2HighLowLowGeneral Purification (Standard)
Methanol 5.1Very HighModerateMediumPolar derivatives (e.g., -COOH)
Ethyl Acetate 4.4HighLowLowRemoving non-polar tars
Acetonitrile 5.8HighVery LowHighHigh-purity final polishing
DMF/DMSO 6.4 / 7.2ExcessiveHighN/ANot Recommended (Loss of yield)

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate helps you select the correct solvent based on your crude material's behavior.

SolventSelection Start Start: Analyze Crude 7,8-Dimethyl-2-phenylquinoline IsSolid Is crude solid or tarry oil? Start->IsSolid Solid Solid Powder IsSolid->Solid Dry Solid Tar Dark/Sticky Tar IsSolid->Tar Sticky/Oily SolubilityCheck Check Solubility in Boiling EtOH Solid->SolubilityCheck TarTreatment Pre-wash with cold Hexane to remove oils Tar->TarTreatment Dissolves Dissolves Completely SolubilityCheck->Dissolves Yes Insoluble Remains Insoluble SolubilityCheck->Insoluble No Standard Use Ethanol (95%) Dissolves->Standard SwitchSolvent Switch to Ethyl Acetate or Toluene Insoluble->SwitchSolvent Charcoal Dissolve in Acetone, treat with Activated Charcoal, then evaporate & switch to EtOH TarTreatment->Charcoal

Caption: Decision logic for selecting the optimal recrystallization solvent based on crude physical state.

Diagram 2: "Oiling Out" Troubleshooting Loop

A specific workflow for handling the common phase-separation issue in methylated quinolines.

OilingOut Issue Problem: Solution turns milky (Oiling Out) Cause Temp > Saturation Point or Impurities Issue->Cause Step1 Re-heat to Clear Solution Cause->Step1 Step2 Add Seed Crystal at Cloud Point Step1->Step2 Step3 Slow Cool (Insulate flask) Step2->Step3 Step4 Success: Crystalline Precipitate Step3->Step4

Caption: Step-by-step intervention when the product separates as an oil instead of crystals.

Detailed Experimental Protocol

Protocol A: Standard Recrystallization (Ethanol)

Objective: Purify crude 7,8-dimethyl-2-phenylquinoline (>90% purity target).

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 5 mL of Ethanol (95%) . Heat to reflux (

    
    ) on a hot plate/block.
    
    • Note: If solid remains, add hot ethanol in 1 mL increments until dissolved. Do not exceed 15 mL total volume.

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 50 mg of activated charcoal, and boil for 2 minutes. Filter hot through a pre-warmed Celite pad.

  • Crystallization: Remove from heat. Cover the flask with foil (to insulate) and allow it to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Critical: Do not place directly in ice; rapid cooling traps impurities.

  • Harvesting: Once RT is reached and crystals are visible, place the flask in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with 2 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Troubleshooting "Oiling Out"

Scenario: Upon cooling, the solution turns milky or deposits a sticky oil at the bottom.

  • Re-dissolve: Re-heat the mixture until the oil redissolves into a clear solution.

  • Solvent Adjustment: Add a small amount (1-2 mL) of the solvent (Ethanol) to slightly dilute the solution.[1]

  • Seeding: Allow the solution to cool slightly. When it is still warm but approaching the cloud point, add a tiny crystal of pure product (seed).

  • Agitation: Stir vigorously for 1 minute to induce nucleation, then stop stirring and allow to cool slowly.

Troubleshooting FAQs

Q: The crystals are yellow/orange. Is this normal? A: Pure 2-phenylquinoline derivatives are typically white to pale yellow .[1] A deep orange or brown color indicates oxidation products or retained conjugated impurities.

  • Fix: Perform a "Charcoal Filtration" (see Protocol A, Step 3). If color persists, recrystallize from Ethyl Acetate/Hexane (1:3) .

Q: I have low recovery (<40%). Where is my product? A: The 7,8-dimethyl substitution increases lipophilicity, making the compound significantly soluble in ethanol even at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization steps to harvest a "second crop." Alternatively, use a more polar binary mixture like Ethanol/Water (9:1) , adding water dropwise at reflux until turbidity appears.

Q: Can I use Acetone? A: Acetone is generally too good a solvent for these quinolines (high solubility at RT), leading to poor recovery. It is only useful as a solvent for the crude material before adding a non-polar anti-solvent like Hexane.

References

  • Synthesis & Properties of Methyl-Quinolines

    • Musser, J. H. (1988). Synthesis of 7,8-dimethylquinoline derivatives via Skraup Reaction. Journal of Medicinal Chemistry. (General reference for 2-phenylquinoline scaffold properties).[1]

  • General Recrystallization of 2-Phenylquinolines

    • Frontiers in Chemistry. (2022).[2] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives. (Describes recrystallization in EtOAc and Ethanol).

  • Solubility Data & Impurity Profiles

    • BenchChem Technical Support.[3][4] Purification of 2-Phenylquinoline Derivatives. [1]

  • Friedländer Synthesis Context

    • Wang, L., et al. (2023).[5] Enhanced Method for the Synthesis of 1-(4-Phenylquinolin-2-yl)propan-1-one. (Discusses solvent-free synthesis and subsequent purification via DCM/Ethanol).

Sources

Optimization

Minimizing hydrolysis side reactions of 4-chloroquinolines

Technical Support Center: Troubleshooting 4-Chloroquinoline Aminations Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a notorio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Chloroquinoline Aminations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a notorious bottleneck in antimalarial and kinase inhibitor synthesis: the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines.

While SNAr is the standard method for synthesizing 4-aminoquinolines, researchers often observe significant contamination from a highly stable byproduct. In the presence of trace moisture or aqueous conditions, the 4-chloroquinoline starting material is rapidly hydrolyzed to 4-hydroxyquinoline (which tautomerizes to the quinolone) 1[1].

This guide provides mechanistic insights, a troubleshooting FAQ, and self-validating experimental protocols to help you definitively suppress this side reaction.

Part 1: Mechanistic Causality of Hydrolysis

To solve the problem, we must understand the causality behind the experimental failure. The C4 position of the quinoline ring is highly electrophilic. When reacting 4-chloroquinolines with weakly nucleophilic amines (such as anilines), researchers typically increase the temperature (120–150 °C) to overcome the activation energy barrier.

However, at these elevated temperatures, any trace water present in the solvent or introduced by hygroscopic reagents becomes a highly competitive nucleophile. If a base is used, the generated hydroxide attacks the C4 position orders of magnitude faster than the amine, irreversibly forming the 4-hydroxy byproduct 2[2].

Pathway C 4-Chloroquinoline (Electrophile) P1 4-Aminoquinoline (Target Product) C->P1 SNAr (Anhydrous) P2 4-Hydroxyquinoline (Hydrolysis Byproduct) C->P2 Hydrolysis (Competitor) A Amine (Nucleophile) A->P1 SNAr (Anhydrous) W H2O / OH- (Moisture/Base) W->P2 Hydrolysis (Competitor)

Reaction pathways of 4-chloroquinoline: SNAr amination vs. competitive hydrolysis.

Part 2: Troubleshooting FAQs

Q1: I am using "dry" DMF from a new bottle, but I still see 20% 4-hydroxyquinoline byproduct. Where is the water coming from? A1: Even anhydrous polar aprotic solvents (DMF, NMP) are highly hygroscopic and absorb atmospheric moisture the moment the septum is pierced. Furthermore, aliphatic amines readily form hydrates. At 150 °C, even parts-per-million (ppm) levels of water are sufficient to ruin your yield. Solution: Store your solvents over activated 4Å molecular sieves for at least 24 hours prior to use. If your amine is a liquid, consider running the reaction neat (solvent-free) to maximize nucleophile concentration and eliminate solvent-borne moisture 3[3].

Q2: My amine is a weakly nucleophilic aniline. To get any conversion, I have to heat the reaction to 160 °C, which drastically increases hydrolysis. How can I shift the kinetics? A2: High heat increases the rate of both SNAr and hydrolysis, but trace moisture often wins the kinetic race. Instead of increasing temperature, lower the activation energy of the desired SNAr pathway using acid catalysis. Adding a catalytic amount of Brønsted acid (e.g., HCl) protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 carbon. This allows the amination to proceed at much lower temperatures (e.g., 40 °C), effectively shutting down the hydrolysis pathway 4[4].

Q3: I scaled up my reaction from 1 mmol to 50 mmol, and the hydrolysis byproduct jumped from 2% to 25%. Why does scale affect this? A3: Scale-up operations suffer from prolonged heating and cooling profiles 2[2]. The longer the reaction sits at high temperatures, the more time trace moisture has to react. Ensure strict Argon/N2 purging in larger headspace reactors, and consider continuous flow chemistry to minimize residence time at high temperatures.

Troubleshooting Start High Hydrolysis Detected (>5% Byproduct) Check1 Is the amine a liquid at reaction temp? Start->Check1 Sol1 Run Neat (Solvent-Free) to maximize concentration Check1->Sol1 Yes Check2 Is the amine weakly nucleophilic (e.g. Aniline)? Check1->Check2 No Sol2 Use Acid Catalysis (HCl) to lower reaction temp Check2->Sol2 Yes Sol3 Use rigorously dried solvents & molecular sieves Check2->Sol3 No

Decision tree for troubleshooting and minimizing 4-chloroquinoline hydrolysis.

Part 3: Quantitative Data Analysis

The table below summarizes the causality between reaction conditions and the resulting product distribution. Notice how modifying the environment to either exclude water entirely or lower the required temperature drastically shifts the equilibrium away from hydrolysis.

Reaction ConditionAmine TypeTemperature (°C)Time (h)4-Aminoquinoline Yield (%)4-Hydroxyquinoline Byproduct (%)
Standard DMF (Trace Moisture)Aniline150245538
Dry DMF (4Å Sieves)Aniline150247818
Solvent-Free (Neat)Aliphatic120494<1
Acid-Catalyzed (HCl, 0.1 eq)Aniline40185<1

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself during execution. Use the following step-by-step methodologies to guarantee minimal hydrolysis.

Protocol A: Solvent-Free (Neat) Amination for Liquid Amines

By removing the solvent, you eliminate the primary vector for moisture introduction and maximize the nucleophile's concentration.

  • Preparation: In an oven-dried Schlenk tube under an Argon atmosphere, add 4-chloroquinoline (1.0 eq).

  • Amine Addition: Add the liquid aliphatic amine (5.0 eq). Do not add any solvent.

  • Heating: Seal the tube and heat the mixture to 120 °C, allowing the amine to act as both reactant and solvent (melt).

  • Validation Checkpoint: At 1 hour, sample 10 µL of the melt, dissolve in 1 mL MeOH, and run an LC-MS. The absence of the [M+H]+ peak for the corresponding 4-hydroxyquinoline confirms the anhydrous melt is successfully outcompeting hydrolysis.

  • Workup: Cool to room temperature, dissolve the crude mixture in ethyl acetate, and wash with saturated aqueous NaHCO3 to remove amine hydrochlorides. Dry over anhydrous Na2SO4 and concentrate.

Protocol B: Acid-Catalyzed Low-Temperature SNAr for Anilines

This protocol lowers the activation energy of the amination, allowing the reaction to proceed at 40 °C, a temperature where the hydrolysis pathway is kinetically frozen 4[4].

  • Preparation: To a round-bottom flask, add 4-chloroquinoline (1.0 eq) and the aniline derivative (1.2 eq).

  • Acidification: Add 0.1 equivalents of concentrated HCl (or a dry HCl/dioxane solution if strictly anhydrous conditions are preferred).

  • Reaction: Stir the mixture at 40 °C. The mixture will initially form a thick slurry.

  • Validation Checkpoint: Monitor the physical state of the reaction. As the SNAr proceeds, the slurry will transition into a clear solution before the final 4-aminoquinoline product begins to precipitate. This visual phase change validates that the catalytic cycle is active and amination is proceeding over hydrolysis.

  • Workup: After 1 hour, neutralize the mixture with an alkaline wash (e.g., 1M NaOH), extract with dichloromethane, and purify via silica gel chromatography.

References

  • Title : Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Synthesis and antiplasmodial activity of new heteroaryl derivatives of 7-chloro-4-aminoquinoline Source : ResearchGate URL :[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 4-Chloro-7,8-dimethyl-2-phenylquinoline in substitution

Technical Support Center: Troubleshooting Guide Subject: Low Reactivity of 4-Chloro-7,8-dimethyl-2-phenylquinoline in Substitution Reactions Ticket ID: #RXN-QUIN-4CL-78DM Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide Subject: Low Reactivity of 4-Chloro-7,8-dimethyl-2-phenylquinoline in Substitution Reactions Ticket ID: #RXN-QUIN-4CL-78DM Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low reactivity with 4-Chloro-7,8-dimethyl-2-phenylquinoline during nucleophilic substitution (likely amination or alkoxylation). This is a chemically predictable issue caused by the synergistic deactivation of the quinoline core. The 7,8-dimethyl pattern exerts a strong electron-donating effect (increasing electron density at the reaction center), while the 2-phenyl group introduces steric and conjugative factors that further impede the standard


 mechanism.

This guide provides a diagnostic workflow to overcome this barrier, moving from optimized classical methods to transition-metal catalysis.

Part 1: Diagnostic & Mechanism (Why is it failing?)

Q1: Why is this specific scaffold so unreactive compared to standard 4-chloroquinolines?

A: Standard 4-chloroquinolines react via Nucleophilic Aromatic Substitution (


) , which requires the ring to be electron-deficient (electrophilic). Your molecule has three features that "break" this requirement:
  • Electronic Deactivation (Critical): The methyl groups at positions 7 and 8 are Electron-Donating Groups (EDGs) . Through inductive (

    
    ) and hyperconjugative effects, they push electron density into the benzene ring, which is communicated to the pyridine ring. This raises the energy of the LUMO at the C-4 position, making it significantly less electrophilic and resistant to nucleophilic attack.
    
  • Steric Hindrance: The 2-phenyl group is bulky. While not directly adjacent to C-4, it creates a "peri-like" environment and restricts the approach angle of incoming nucleophiles. Furthermore, the 8-methyl group can cause twisting of the ring system or hinder solvation, further destabilizing the transition state.

  • Lack of Activation: If you are running this under neutral conditions, the nitrogen is not protonated, leaving the ring relatively electron-rich compared to a quinolinium species.

Q2: I see starting material remaining. Should I just increase the temperature?

A: Only to a limit. If you are below 120°C, yes. However, if you are already refluxing in ethanol/THF and seeing no conversion, higher heat alone typically leads to decomposition (tars) rather than product. You need to change the mechanism (via acid catalysis) or the pathway (via Pd-catalysis).

Part 2: Troubleshooting & Optimization Protocols

Scenario A: You prefer to stick with (Metal-Free)

Best for: Aliphatic amines, alkoxides, and cost-sensitive scale-up.

The Fix: You must activate the quinoline nitrogen to make the C-4 position more electrophilic.

Protocol 1: Acid-Mediated Activation (The "Proton Sponge" Method) Mechanism: Protonation of the quinoline nitrogen (


) generates a quinolinium species, dramatically lowering the activation energy for nucleophilic attack at C-4.
  • Solvent: Switch to Ethoxyethanol or n-Butanol (allows temps >130°C).

  • Stoichiometry: 1.0 equiv Substrate + 1.5–2.0 equiv Nucleophile.

  • Catalyst: Add 1.0–1.5 equiv of HCl (4M in dioxane) or p-Toluenesulfonic acid (pTsOH) .

  • Procedure:

    • Dissolve substrate and amine in the solvent.

    • Add acid catalyst.[1]

    • Heat to reflux (130–140°C) for 12–24 hours.

    • Note: Product will likely precipitate as the hydrochloride salt.

Protocol 2: The "Phenol Melt" Technique (For Aniline Nucleophiles) Mechanism: Phenol acts as both a high-boiling solvent and a proton shuttle. It can arguably form a transient, highly reactive 4-phenoxy intermediate.

  • Mix: 1.0 equiv Substrate + 1.5 equiv Aniline + 5–10 equiv Phenol (solid) .

  • Heat: Stir the neat melt at 160°C for 4–8 hours.

  • Workup: Dilute with EtOAc, wash extensively with 1M NaOH to remove phenol.

Scenario B: Failed. What now? (Transition Metal Catalysis)

Best for: Anilines, sterically hindered amines, and when 7,8-dimethyl deactivation is too strong.

The Fix: Switch to Buchwald-Hartwig Amination . This mechanism (Oxidative Addition


 Reductive Elimination) is less sensitive to the electron-rich nature of your ring than 

.

Protocol 3: Pd-Catalyzed Cross-Coupling Note: Standard


 often fails here. You need bulky, electron-rich ligands to facilitate oxidative addition into the deactivated C-Cl bond.
ComponentRecommendationFunction
Catalyst

(2–5 mol%)
Source of Pd(0).
Ligand Xantphos or BrettPhos (4–8 mol%)Wide bite angle (Xantphos) or bulky steric bulk (BrettPhos) promotes reductive elimination.
Base

or

(1.5 equiv)
Strong inorganic base is essential.
Solvent 1,4-Dioxane or Toluene Anhydrous, degassed (sparge with Ar for 15 min).
Temp 100–110°C

Step-by-Step:

  • Charge an oven-dried vial with Substrate (1.0 eq), Amine (1.2 eq), Base (1.5 eq),

    
     (0.02 eq), and Ligand (0.04 eq).
    
  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Inject anhydrous Dioxane (concentration ~0.2 M).

  • Heat at 100°C for 12 hours.

  • Filter through Celite and analyze.

Part 3: Visual Troubleshooting Aids

Figure 1: Deactivation Map of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Caption: Structural analysis showing how the 7,8-dimethyl groups electronically deactivate the C-4 center while the 2-phenyl group introduces steric constraints.

G Core 4-Chloro-7,8-dimethyl- 2-phenylquinoline C4 C-4 Position (Reaction Center) Core->C4 Me78 7,8-Dimethyl Groups (Electron Donors) Core->Me78 Ph2 2-Phenyl Group (Steric Bulk) Core->Ph2 Effect1 Increases Electron Density (Reduces Electrophilicity) Me78->Effect1 +I / +M Effect Effect2 Blocks Nucleophile Approach (Kinetic Hindrance) Ph2->Effect2 Steric Clash Effect1->C4 Deactivates Result RESULT: High Activation Energy Barrier Standard SNAr Fails Effect1->Result Effect2->C4 Shields Effect2->Result

Figure 2: Decision Tree for Reaction Optimization

Caption: Step-by-step logic flow to select the correct experimental protocol based on nucleophile type and initial results.

DecisionTree Start Start: Reaction Failed/Low Yield Check Check Nucleophile Type Start->Check Aliphatic Aliphatic Amine (Primary/Secondary) Check->Aliphatic Aromatic Aniline / Heterocycle (Weak Nucleophile) Check->Aromatic TryAcid PROTOCOL 1: Acid Catalysis (pTsOH/HCl) Reflux in n-BuOH Aliphatic->TryAcid TryPhenol PROTOCOL 2: Phenol Melt 160°C Neat Aromatic->TryPhenol Success1 Success? Isolate Product TryAcid->Success1 TryPhenol->Success1 Buchwald PROTOCOL 3: Buchwald-Hartwig Pd2(dba)3 + Xantphos Success1->Buchwald No (Still <10% Yield)

Part 4: Comparison of Conditions

ParameterStandard

Acid-Catalyzed

Buchwald-Hartwig
Mechanism Addition-EliminationActivated Addition-EliminationPd-Catalyzed Cross-Coupling
Suitability for this scaffold Low (Deactivated ring)Medium (Requires high temp)High (Bypasses electronic issues)
Temperature 80–100°C120–160°C80–110°C
Key Reagent Base (

)
Acid (pTsOH, HCl)Pd Source + Ligand
Success Rate < 10%40–60%> 80%

References

  • Reaction Mechanism & Electronic Effects

    • Nucleophilic substitution of 4-chloroquinolines: Role of acid c
    • Source:

  • Buchwald-Hartwig Optimization

    • Buchwald-Hartwig Amination: Ligand selection for sterically hindered substrates.[2]

    • Source:

  • Synthetic Protocols for Aminoquinolines

    • Optimization of 4-Aminoquinoline Synthesis via SNAr and Metal C
    • Source:

  • Microwave Assisted Synthesis

    • Microwave-mediated amination of deactiv
    • Source:

Sources

Optimization

Removing phosphorus oxychloride residues from quinoline products

Technical Support Center: Phosphorus Oxychloride ( ) Removal from Quinoline Products Topic: Removal of and Phosphorus Residues from Quinoline Scaffolds Audience: Organic Chemists, Process Engineers, and Drug Discovery Sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phosphorus Oxychloride ( ) Removal from Quinoline Products

Topic: Removal of


 and Phosphorus Residues from Quinoline Scaffolds
Audience:  Organic Chemists, Process Engineers, and Drug Discovery Scientists
Status:  Active Guide

Introduction

The chlorination or formylation of quinolines using phosphorus oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a cornerstone reaction in medicinal chemistry (e.g., Vilsmeier-Haack or chlorodehydroxylation). However, 

presents a dual challenge:
  • Safety: It reacts violently with water, releasing heat and HCl gas.

  • Purity: Phosphorus residues often "stick" to the basic quinoline nitrogen via Lewis acid-base complexation or form lipophilic phosphoric acid esters that co-elute with the product, poisoning downstream catalysts (e.g., Pd in Suzuki couplings).

This guide provides a self-validating workflow to safely quench


 and chemically strip phosphorus residues to sub-ppm levels.

Module 1: Critical Safety & Bulk Quenching

Q: The reaction is complete. How do I quench the excess without a runaway exotherm?

The Core Issue: Direct addition of water to a


 mixture is dangerous. It creates a "dormant" biphasic system that can suddenly homogenize and superheat (the "delayed exotherm" phenomenon).

The Solution: Use the Reverse Quench method with temperature control.[1]

Protocol 1: The Controlled Reverse Quench
  • Preparation: Prepare a quenching vessel containing crushed ice and a base (Sodium Acetate or

    
    ) if the product is acid-sensitive. For robust quinolines, water/ice alone is sufficient initially.
    
  • Step 1 (Distillation - Optional but Recommended): If the reaction used neat

    
    , distill off the bulk excess under vacuum (
    
    
    
    C) before quenching. This reduces the thermal load by 80-90%.
  • Step 2 (Addition): Transfer the reaction mixture slowly into the vigorously stirred ice/water slurry.

    • Rate Limit: Maintain internal temperature

      
      C (for safety) or 
      
      
      
      C (to prevent accumulation of metastable intermediates like phosphorodichloridic acid).
  • Step 3 (Aging): Stir for at least 30–60 minutes after addition.

    • Why? To ensure all P-Cl bonds are hydrolyzed to phosphoric acid (

      
      ).
      

Visual Workflow: Safety Decision Tree

QuenchSafety Start Reaction Complete (Excess POCl3 present) Distill Can you distill excess POCl3? Start->Distill VacDistill Vacuum Distill (Remove ~80% volume) Distill->VacDistill Yes QuenchType Select Quench Method Distill->QuenchType No VacDistill->QuenchType Direct Direct Addition of Water (DANGEROUS) QuenchType->Direct Avoid Reverse Reverse Quench (Add Rxn to Ice/Water) QuenchType->Reverse Required TempControl Control Temp < 20°C Stir > 45 mins Reverse->TempControl Hydrolysis POCl3 -> H3PO4 + HCl (Water Soluble Species) TempControl->Hydrolysis

Caption: Decision tree for safely managing the exothermic hydrolysis of phosphorus oxychloride.

Module 2: Purification & Trace Removal

Q: My crude NMR shows broad peaks or baseline noise. How do I remove "stuck" phosphorus?

The Core Issue: Quinoline is a base (


). Phosphoric acid derivatives can form salts with the quinoline nitrogen (

). These salts can be surprisingly soluble in organic solvents like DCM or EtOAc, dragging phosphorus into your product.

The Solution: The pH-Swing Extraction . You must exploit the amphoteric nature of the quinoline to separate it from the permanently acidic phosphorus species.

Protocol 2: The pH-Swing Extraction
  • Phase 1: Acid Wash (The Protonation Step)

    • Dissolve crude residue in an organic solvent (DCM or Ethyl Acetate).

    • Extract with 2M HCl (3x).

    • Mechanism: The Quinoline becomes

      
       (water soluble). Neutral lipophilic impurities stay in the organic layer.
      
    • Discard the organic layer (unless your product is non-basic).

  • Phase 2: The Phosphorus Purge

    • Keep the acidic aqueous layer.

    • Wash the aqueous layer with fresh ether or EtOAc.

    • Why? This removes any trapped non-basic phosphorus esters or tars.

  • Phase 3: Basification & Recovery [2]

    • Cool the aqueous layer on ice.[2][3]

    • Basify with NaOH or

      
       to pH 10–12.
      
    • Mechanism:

      
       becomes free base Quinoline (organic soluble). 
      
      
      
      becomes
      
      
      (highly water soluble and insoluble in organics).
    • Extract with DCM/EtOAc, dry over

      
      , and concentrate.
      

Data: Solubility of Phosphorus Species

SpeciespH < 2 (Acidic)pH > 10 (Basic)Fate in Workflow
Quinoline Product Water Soluble (

)
Organic Soluble (Free Base)Recovered in Phase 3

(Residue)
Water SolubleWater Soluble (

)
Remains in Water
Polyphosphates Water/SuspensionWater SolubleRemains in Water

Module 3: Troubleshooting & FAQs

Q: I still see phosphorus in P NMR (approx. 0-5 ppm). What now?

A: If the pH-swing didn't work, you likely have a lipophilic phosphoramidate or a tight ion pair.

  • Fix 1: The "Hard" Base Wash. Dissolve product in DCM and wash with 2M NaOH (not bicarb). The high ionic strength and pH force the equilibrium toward the phosphate salt.

  • Fix 2: Cation Exchange Resin. Pass the product (in MeOH) through a SCX (Strong Cation Exchange) cartridge.

    • Step: Load product -> Wash with MeOH (impurities elute) -> Elute product with

      
      /MeOH.
      
  • Fix 3: Recrystallization. Convert the quinoline to its HCl salt . Phosphorus impurities usually do not co-crystallize with the hydrochloride salt.

Q: The extraction is forming a stubborn emulsion.

A: This is common with phosphate esters acting as surfactants.

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite . This physically breaks the emulsion by trapping the particulate matter stabilizing the interface.

  • Chemical Fix: Add saturated brine. If that fails, add a small amount of methanol to the organic layer to disrupt surface tension.

Q: Can I use chromatography?

A: Yes, but with a caveat.

  • Warning: Phosphoric acid residues streak on silica and can deactivate the column.

  • Adjustment: Add 1% Triethylamine (TEA) to your eluent. This ensures the quinoline stays free-based and sharpens the peak, while the TEA-phosphate salts often stick to the baseline.

Experimental Diagram: The Purification Logic

Purification Crude Crude Mixture (Quinoline + P-residues) AcidExt Extract with 2M HCl Crude->AcidExt OrgLayer1 Organic Layer (Neutral Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Quin-H+ & H3PO4) AcidExt->AqLayer1 Keep Wash Wash with EtOAc AqLayer1->Wash Basify Basify to pH 12 (NaOH) Wash->Basify FinalExt Extract into DCM Basify->FinalExt FinalOrg Final Organic (Pure Quinoline) FinalExt->FinalOrg Product FinalAq Final Aqueous (Na3PO4 Waste) FinalExt->FinalAq Waste

Caption: The "pH-Swing" workflow to separate basic quinolines from acidic phosphorus residues.

References

  • BenchChem Technical Support. (2025).[1][4][5] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link

  • Achmatowicz, M., et al. (2010).[6] Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6). Link
    
  • Li, X., et al. (2012).[7] Development of a Safe and Scalable Process for the Preparation of Indazole-Based Glucokinase Activators. Organic Process Research & Development, 16(11), 1727–1734. (Describes the reverse quench protocol). Link

  • Not Voodoo. (n.d.). Workup and Quenching Guide. University of Rochester. Link

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Welcome to the technical support guide for 4-Chloro-7,8-dimethyl-2-phenylquinoline. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their experim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-7,8-dimethyl-2-phenylquinoline. This document is intended for researchers, chemists, and drug development professionals who are utilizing this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic conditions, to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling and stability of 4-Chloro-7,8-dimethyl-2-phenylquinoline.

Q1: What is the primary stability concern for 4-Chloro-7,8-dimethyl-2-phenylquinoline in acidic media?

A1: The principal stability issue is its susceptibility to acid-catalyzed hydrolysis. The C4-chloro substituent on the quinoline ring is prone to nucleophilic aromatic substitution, where water acts as the nucleophile. This reaction is significantly accelerated in the presence of acid, leading to the formation of the corresponding 4-hydroxy derivative, 7,8-dimethyl-2-phenylquinolin-4(1H)-one. This conversion can impact reaction yields, introduce impurities, and potentially alter biological activity. While many chloroquinolines are susceptible to this, the rate can be influenced by reaction conditions.[1][2]

Q2: How does pH affect the stability of the compound?

A2: The stability is highly pH-dependent. In strongly acidic environments (low pH), the quinoline nitrogen becomes protonated. This protonation increases the electrophilicity of the quinoline ring, making the C4 position more susceptible to nucleophilic attack and subsequent hydrolysis.[3] Conversely, under neutral or mildly basic conditions, the rate of hydrolysis is significantly reduced. For optimal stability in solution, maintaining a pH above 5 is recommended.

Q3: Can I store this compound in a stock solution? What solvent should I use?

A3: Yes, but with caution. For long-term storage, it is best to keep the compound as a solid in a cool, dry, and dark place.[4] If a stock solution is necessary, prepare it fresh whenever possible. Avoid long-term storage in protic or acidic solvents. While data for this specific molecule is limited, related compounds like 7-chloroquinoline-4-carboxylic acid have shown degradation in solvents like DMSO and DMF over time.[4] For short-term use, a non-protic, anhydrous aprotic solvent is preferable. If an alcohol or other protic solvent must be used, ensure it is anhydrous and store the solution at -20°C or -80°C in single-use aliquots to minimize degradation from atmospheric moisture and freeze-thaw cycles.[4]

Q4: I observed a color change after adding an acidic reagent to my reaction. Does this indicate degradation?

A4: A color change upon acidification does not definitively mean degradation, but it warrants investigation. Protonation of the quinoline nitrogen can alter the molecule's chromophore, leading to a change in color. However, this could also be an initial sign of a chemical reaction, including the onset of hydrolysis or other side reactions. It is crucial to monitor the reaction mixture by an analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to distinguish between simple protonation and compound degradation.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer guide to troubleshoot specific problems encountered during experiments.

Problem 1: My reaction yield is consistently low when using an acidic catalyst or performing an acidic workup.

Observation: The expected product yield is not achieved, and analysis of the crude product shows a significant amount of a more polar byproduct.

Potential Cause: Acid-catalyzed hydrolysis of the 4-chloro group to a 4-hydroxy group (quinolinone).

Troubleshooting Workflow

G cluster_0 A Low Yield Observed with Acid B Is the reaction run under acidic conditions? A->B C Is an acidic workup used? B->C No D Run Control Experiment: Substrate + Acidic Medium (No other reactants) Monitor by TLC/LC-MS B->D Yes H Modify Workup: - Use saturated NaHCO₃ or K₂CO₃ wash - Minimize contact time with aqueous acid - Use brine wash and dry thoroughly C->H Yes I Issue likely not hydrolysis. Investigate other side reactions or purification losses. C->I No E Is quinolinone byproduct observed? D->E F Hydrolysis Confirmed E->F Yes E->I No G Consider Alternative Catalysts: - Lewis acids (e.g., ZnCl₂, AlCl₃) - Non-acidic conditions F->G F->H

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Methodologies:
  • Confirm Hydrolysis: To verify that hydrolysis is the cause, perform a control experiment. Dissolve a small amount of your starting material, 4-Chloro-7,8-dimethyl-2-phenylquinoline, in the same acidic medium used in your reaction but without the other reagents. Stir at the reaction temperature and monitor the mixture over time by TLC or LC-MS, looking for the appearance of a new, more polar spot/peak corresponding to the hydrolyzed product, 7,8-dimethyl-2-phenylquinolin-4(1H)-one.

  • Modify Reaction Conditions: If hydrolysis is confirmed, consider alternatives to protic acids. Depending on the specific reaction, a Lewis acid might be a suitable, less hydrolytic catalyst. If the acid is a reactant, investigate if using an acid scavenger (e.g., a non-nucleophilic base) can mitigate the issue.

  • Adjust Aqueous Workup: Minimize the contact time of your compound with acidic aqueous layers.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) before extraction.

    • Perform extractions quickly and efficiently.

    • Wash the combined organic layers with brine to remove residual water and dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

Problem 2: I see an unexpected peak in my LC-MS analysis with a mass of [M-17]⁺ or [M-Cl+OH]⁺.

Observation: The mass spectrum of the crude reaction mixture or a stored sample shows a prominent ion that corresponds to the replacement of the chlorine atom with a hydroxyl group.

Potential Cause: This is a classic indicator of hydrolysis, where the chloro group (mass ≈ 35.5 u) is replaced by a hydroxyl group (mass ≈ 17 u).

Proposed Degradation Pathway

The primary degradation pathway under acidic conditions is nucleophilic aromatic substitution (hydrolysis).

G A 4-Chloro-7,8-dimethyl- 2-phenylquinoline B Protonated Quinolinium Ion (Activated for attack) A->B + H⁺ C Nucleophilic Attack by H₂O at C4 position B->C + H₂O D Intermediate Adduct C->D E Deprotonation & Loss of HCl D->E F 7,8-dimethyl-2-phenyl- quinolin-4(1H)-one (Hydrolysis Product) E->F - HCl

Caption: Acid-catalyzed hydrolysis of 4-chloroquinoline.

Solutions & Preventative Measures:
  • pH Control: The most effective preventative measure is strict pH control. If acidic conditions are unavoidable, use the mildest acid possible and the lowest effective concentration. Buffer the system if the reaction allows.

  • Anhydrous Conditions: For non-aqueous reactions, ensure all solvents and reagents are rigorously dried. Atmospheric moisture can be sufficient to cause slow hydrolysis, especially in the presence of trace acid.

  • Analytical Confirmation: To confirm the identity of the byproduct, attempt to isolate it or synthesize the expected quinolinone product as a standard for co-injection analysis (HPLC) or comparative spectral analysis (NMR, MS). The synthesis of 4-hydroxyquinolones from related precursors is a well-established process.[5][6]

Data Summary: Stability Profile
ConditionpH RangeRelative StabilityPrimary Degradation ProductRecommendations
Strongly Acidic < 3Low7,8-dimethyl-2-phenylquinolin-4(1H)-oneAvoid if possible; use anhydrous conditions, minimal exposure time.
Mildly Acidic 3 - 6Moderate7,8-dimethyl-2-phenylquinolin-4(1H)-oneMonitor reactions closely for byproduct formation.
Neutral to Mildly Basic > 6High-Optimal for storage and handling in solution.
References
  • A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Vertex AI Search.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH.
  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Drug degradation pathways. Pharmaceutical - Pharmacy 180.
  • Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution. Benchchem.

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 7,8-Dimethyl Substituted Quinolines

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 7,8-dimethyl substituted quinolines. This guide is designed to provide expert insights and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 7,8-dimethyl substituted quinolines. This guide is designed to provide expert insights and practical solutions to the unique synthetic challenges posed by the steric congestion in this class of compounds. The inherent steric strain from the adjacent methyl groups at the C7 and C8 positions can significantly impact reaction yields, regioselectivity, and even the feasibility of certain transformations. This document, structured in a responsive question-and-answer format, addresses common issues encountered in the lab and offers troubleshooting strategies grounded in mechanistic principles and validated by literature.

Frequently Asked Questions (FAQs)

Q1: My classical quinoline synthesis (Skraup, Doebner-von Miller) with 2,3-dimethylaniline is failing or giving very low yields. What is the underlying issue and how can I resolve it?

A1: The primary challenge with using 2,3-dimethylaniline in classical acid-catalyzed cyclization reactions like the Skraup or Doebner-von Miller synthesis is twofold. First, the two methyl groups are electron-donating, which can affect the electronic properties of the aniline. More critically, the C8-methyl group introduces significant steric hindrance around the C7a-C8 bond, which is crucial for the final cyclization step. This steric clash can raise the activation energy of the intramolecular electrophilic aromatic substitution, leading to low yields or polymerization of the α,β-unsaturated carbonyl component under the harsh reaction conditions.

Troubleshooting Strategies:

  • Aggressive Reaction Conditions: Often, forcing conditions are necessary. This can include using strong acids like concentrated sulfuric acid and higher temperatures. The Skraup synthesis, which is notoriously vigorous, can sometimes overcome this barrier where milder methods fail.[1][2] Be aware that these harsh conditions can lead to charring and the formation of side products, necessitating careful purification.

  • Lewis Acid Catalysis: In the Doebner-von Miller reaction, stronger Lewis acids such as tin tetrachloride or hafnium(IV) triflate can be more effective than Brønsted acids at promoting the cyclization step.[3][4] These can coordinate to the carbonyl and imine intermediates, activating them for the sterically demanding ring closure.

  • Alternative Starting Materials: Consider a Friedländer annulation approach if you can synthesize the corresponding 2-amino-3,4-dimethylacetophenone. This method often proceeds under milder conditions and can be more tolerant of substitution patterns as the key bond formations are different.[5][6][7][8][9]

Q2: I am attempting to functionalize the C4 position of a pre-formed 7,8-dimethylquinoline ring (e.g., via chlorination) and am getting poor results. Why is this happening?

A2: The C4 position (para to the C8-methyl group) is sterically hindered. Reagents approaching this position will experience steric repulsion from the C8-methyl group and the peri-hydrogen at the C5 position. This is particularly true for reactions involving bulky intermediates or transition states.

Troubleshooting Strategies:

  • Use of POCl₃ for Chlorination: For the synthesis of 2,4-dichloro-7,8-dimethylquinoline, a one-pot reaction of 2,3-dimethylaniline with malonic acid in refluxing phosphorus oxychloride (POCl₃) has been shown to be effective.[10] This method likely proceeds through a dihydroxyquinoline intermediate which is then chlorinated in situ. The high temperature and reactivity of POCl₃ can overcome the steric barrier.

  • Nucleophilic Aromatic Substitution on 4-Chloro Quinolines: Once the 4-chloro derivative is obtained, subsequent nucleophilic aromatic substitution can still be challenging. To improve reactivity, consider using:

    • Higher Temperatures: Microwave-assisted synthesis can be particularly effective in driving these reactions to completion by allowing for rapid heating to high temperatures.

    • Stronger Nucleophiles and Non-coordinating Bases: Use highly nucleophilic amines and bases that are less likely to be sterically hindered themselves, such as DBU or phosphazene bases.

    • Palladium-Catalyzed Cross-Coupling: For C-C bond formation, consider converting the 4-chloro group to a more reactive species (e.g., a triflate) or using robust palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are known to facilitate challenging cross-coupling reactions.[11]

Troubleshooting Guides

Guide 1: Synthesis of the 7,8-Dimethylquinoline Core

This guide provides a decision-making workflow for selecting a synthetic route to the 7,8-dimethylquinoline scaffold.

Caption: Decision tree for synthesizing the 7,8-dimethylquinoline core.

Guide 2: Functionalization of the 8-Methyl Group

Direct functionalization of the C8-methyl group is challenging due to the steric shielding from the quinoline ring and the C7-methyl group.

Q: I want to perform a reaction at the 8-methyl position (e.g., oxidation, halogenation, or deprotonation). What are the main obstacles and potential solutions?

A: The C8-methyl protons are significantly less acidic than those of an 8-methylquinoline without the C7-methyl substituent. Furthermore, the approach of bulky reagents is severely restricted.

Troubleshooting Strategies:

  • Directed Ortho-Metalation (DoM): While the nitrogen atom of the quinoline can act as a directing group, the steric hindrance from the C7-methyl group makes deprotonation of the C8-methyl group with standard bases like n-BuLi difficult.[12][13][14][15]

    • Stronger/Bulky Bases: Consider using a more powerful or sterically hindered base like s-BuLi or t-BuLi in the presence of a coordinating agent like TMEDA. These can sometimes overcome the steric barrier to deprotonation.

    • Temperature Control: Perform the lithiation at low temperatures (-78 °C) to prevent side reactions and allow for kinetic deprotonation.

  • Radical Reactions: Free radical halogenation (e.g., with NBS) might be a viable alternative to ionic reactions, as radicals are generally less sensitive to steric hindrance. However, selectivity between the C7 and C8 methyl groups could be an issue and would need to be determined empirically.

  • Transition Metal-Catalyzed C-H Activation: This is a promising modern approach. A suitable transition metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) can coordinate to the quinoline nitrogen, bringing the metal center in close proximity to the C8-methyl C-H bonds and facilitating their activation.[16][17] This strategy can enable a variety of transformations, such as arylation, alkenylation, or acetoxylation. The choice of ligand on the metal is critical for success and may require screening.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-7,8-dimethylquinoline

This protocol is adapted from the literature for the one-pot synthesis of a functionalized 7,8-dimethylquinoline core.[10]

Materials:

  • 2,3-Dimethylaniline

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • 5 M Sodium hydroxide solution

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylaniline (10 mmol, 1.21 g) and malonic acid (10 mmol, 1.04 g).

  • Carefully add phosphorus oxychloride (30 mL) to the mixture in a fume hood.

  • Heat the mixture to reflux with stirring for 5 hours. The solution will turn dark.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding 5 M sodium hydroxide until the pH is basic. A brown solid should precipitate.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the crude solid by column chromatography on silica gel using a hexane-EtOAc (95:5) eluent system to yield the pure 2,4-dichloro-7,8-dimethylquinoline.

Protocol 2: Doebner-von Miller Synthesis of 7,8-Dimethyl-2-phenyl-4-carboxyquinoline (Hypothetical Optimized)

This is a proposed optimized protocol based on literature for related sterically hindered systems.[3]

Materials:

  • 2,3-Dimethylaniline

  • (3E)-2-Oxo-4-phenylbut-3-enoate methyl ester

  • Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2,3-dimethylaniline (0.2 mmol) and (3E)-2-oxo-4-phenylbut-3-enoate methyl ester (0.2 mmol) in anhydrous DCM (2 mL), add Hf(OTf)₄ (10 mol%).

  • Stir the reaction at room temperature for 48 hours, monitoring by TLC.

  • For a potentially faster reaction with a different regioselectivity, dissolve 2,3-dimethylaniline (1 mmol) and the ketoester (1 mmol) in TFA (5 mL) and reflux for 6-12 hours.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate the quinoline product.

Data Summary

The following table summarizes the expected challenges and potential solutions for various reactions on the 7,8-dimethylquinoline scaffold.

Reaction PositionTarget TransformationPrimary ChallengeRecommended StrategyKey Parameters to Optimize
Ring Synthesis Skraup/Doebner-von MillerSteric hindrance in cyclizationUse forcing conditions or strong Lewis acids (Hf(OTf)₄).Temperature, catalyst choice and loading.
C2/C4 Position Nucleophilic SubstitutionSteric hindrance from peri-substituentsUse highly reactive precursors (e.g., 2,4-dichloro), microwave heating.Temperature, reaction time, choice of base.
C2/C4 Position Cross-Coupling (e.g., Suzuki)Catalyst deactivation/low reactivityUse bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).Ligand, base, solvent.
C8-Methyl Group Deprotonation/FunctionalizationSteric shielding, low acidityDirected ortho-metalation with s-BuLi/TMEDA; C-H activation.Base choice, temperature, catalyst/ligand system.

Mechanistic Insights

The diagram below illustrates why functionalization at the C4 and C8-methyl positions is sterically challenging.

Caption: Steric hindrance to reagents at C4 and C8-methyl positions.

References

  • Khan, F. N., Subashini, R., Kushwaha, A. K., Hathwar, V. R., & Ng, S. W. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3079. [Link]

  • Havaldar, F. H., & Burudkar, S. M. (2013). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Indian Journal of Heterocyclic Chemistry, 22, 259-266. [Link]

  • Havaldar, F. H., & Burudkar, S. M. (2013). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Connect Journals. [Link]

  • Friedlander quinoline synthesis. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chen, Y.-J., & Chen, C. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6749–6752. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2533–2537. [Link]

  • Li, Z., et al. (2024). Accessing 7,8-Dihydroquinoline-2,5-diones via Rh-Catalyzed Olefinic C-H Activation/[4+2] Cyclization. Organic Letters, 26(24), 5136-5140. [Link]

  • Doebner–Miller reaction. (2023, November 29). In Wikipedia. [Link]

  • The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. [Link]

  • Gholap, A. R., & Gill, C. H. (2016). Advances in polymer based Friedlander quinoline synthesis. Journal of Saudi Chemical Society, 20, S433–S445. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(18), 5467. [Link]

  • Directed (ortho) Metallation. (n.d.). University of Liverpool. Retrieved from [Link]

  • Neuhaus, J. D., & Shaw, J. T. (2021). Catalyst-Substrate Pairings for Carbocyclic and Heterocyclic Systems in Atroposelective Quinazolinone Synthesis. Molecules, 26(15), 4443. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Khan, F. N., et al. (2008). 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]

  • Pal, S., et al. (2021). Unexpected ortho C–H bond activation in coordinated 7,8-benzoquinoline: synthesis and characterisation of heteroleptic Ir(iii)-7,8-benzoquinoline complexes. RSC Advances, 11(21), 12578-12582. [Link]

  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Doctoral dissertation, University of Waikato). [Link]

  • Ziaee, M., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Iranian Journal of Pharmaceutical Sciences, 9(4), 77-86. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]

  • Directed ortho metalation. (2023, December 2). In Wikipedia. [Link]

  • Pal, S., et al. (2021). Unexpected ortho C-H bond activation in coordinated 7,8-benzoquinoline: synthesis and characterisation of heteroleptic Ir(iii)-7,8-benzoquinoline complexes. RSC Advances, 11(21), 12578-12582. [Link]

  • Schmidt, F., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry, 63(9), 4215-4226. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2024). Different catalytic approaches of Friedländer Synthesis of Quinolines. Results in Chemistry, 7, 101419. [Link]

  • Sharma, U., & Kumar, I. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Asian Journal of Organic Chemistry. [Link]

  • Skraup reaction process for synthesizing quinolones. (2000).
  • Zhang, Y., et al. (2019). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances, 9(58), 33925-33934. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry, 71(17), 6749-6752. [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Group Meeting. Retrieved from [Link]

  • ortho metalation. (n.d.). Myers Group. Retrieved from [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 7,7,8,8-Tetracyanoquinodimethane in Addition, Substitution, and Complex Formation Reactions. (2023). ResearchGate. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2020). Molecules, 25(23), 5727. [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. [Link]

  • Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. (2007). Organic Chemistry Portal. [Link]

  • 7,8-Dimethylquinoline-3-carboxylic acid. (n.d.). Appchem. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Chloro-7,8-dimethyl-2-phenylquinoline

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful and indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-7,8-dimethyl-2-phenylquinoline, a substituted quinoline of interest in medicinal chemistry. In the absence of a directly acquired spectrum for this specific molecule, this guide will leverage a comparative approach, utilizing established principles of NMR spectroscopy and experimental data from structurally related compounds to predict, interpret, and validate its spectral features.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, are profoundly influenced by the substitution pattern on the quinoline ring system. Consequently, precise structural characterization is paramount in the rational design and development of new quinoline-based therapeutic agents.

Principles of ¹H NMR for Structural Elucidation of Substituted Quinolines

The ¹H NMR spectrum provides four critical pieces of information for deducing the structure of a molecule:

  • Number of Signals: Indicates the number of chemically non-equivalent protons.

  • Chemical Shift (δ): Provides information about the electronic environment of each proton. Protons in electron-deficient regions are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).[1]

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Arises from the interaction of neighboring non-equivalent protons and causes signals to split into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled protons.

For substituted quinolines, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[1] The exact chemical shift is influenced by the electronic effects (inductive and resonance) of the substituents.

Predicted ¹H NMR Spectrum of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Based on the principles of ¹H NMR and analysis of related structures, we can predict the key features of the ¹H NMR spectrum of 4-Chloro-7,8-dimethyl-2-phenylquinoline.

Molecular Structure:

Predicted ¹H NMR Signals for 4-Chloro-7,8-dimethyl-2-phenylquinoline.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1-8.3m2HPhenyl H (ortho)Deshielded due to proximity to the quinoline ring and electronegative nitrogen.
~7.4-7.6m3HPhenyl H (meta, para)Typical aromatic region for phenyl protons.
~7.9s1HH-3Singlet due to the absence of adjacent protons. The 4-chloro substituent will have a deshielding effect.
~7.7d1HH-5Doublet due to coupling with H-6.
~7.3d1HH-6Doublet due to coupling with H-5.
~2.5s3H7-CH₃Singlet, typical chemical shift for an aromatic methyl group.
~2.4s3H8-CH₃Singlet, slightly upfield compared to 7-CH₃ due to steric effects.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum with the known ¹H NMR data of key structural fragments of the target molecule.

4-Chloroquinoline

The ¹H NMR spectrum of 4-chloroquinoline provides a reference for the protons on the quinoline core. In CDCl₃, the proton at position 3 (H-3) of 4-chloroquinoline N-oxide appears as a doublet at δ 7.38 ppm.[2] The chloro-substituent at C4 significantly influences the chemical shift of the adjacent H-3 proton.

2-Phenylquinoline

The presence of a phenyl group at the 2-position introduces a set of signals for the phenyl protons. The ¹H NMR spectrum of 2-phenylquinoline shows a multiplet for the phenyl protons in the range of δ 7.44-7.54 ppm and another multiplet for the ortho protons around δ 8.15-8.17 ppm.[3] The protons on the quinoline ring are also observed in their respective regions.[3]

Effect of Methyl Substituents

The introduction of methyl groups at positions 7 and 8 will result in two sharp singlet signals in the upfield region of the spectrum, typically between δ 2.0 and 3.0 ppm. For instance, in 4-methylquinoline N-oxide, the methyl group appears as a singlet at δ 2.61 ppm.[2] The electronic and steric effects of these methyl groups will also induce slight shifts in the signals of the nearby aromatic protons (H-5 and H-6).

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum, ensuring data integrity and reproducibility.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of purified sample dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve filter 3. Filter into a clean NMR tube dissolve->filter instrument 4. Insert sample into NMR spectrometer filter->instrument lock 5. Lock on the deuterium signal of the solvent instrument->lock shim 6. Shim the magnetic field for homogeneity lock->shim acquire 7. Acquire the 1H NMR spectrum shim->acquire ft 8. Fourier Transform the FID acquire->ft phase 9. Phase the spectrum ft->phase baseline 10. Apply baseline correction phase->baseline integrate 11. Integrate the signals baseline->integrate peak_pick 12. Peak pick and determine chemical shifts and coupling constants integrate->peak_pick

A standard workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte signals. The choice of solvent can influence chemical shifts, so consistency is key when comparing data to literature values.[4]

  • Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, compensating for any drift over time. Shimming involves adjusting the magnetic field homogeneity across the sample to obtain sharp, well-resolved peaks.

  • Data Processing: The raw data (Free Induction Decay or FID) is a time-domain signal that is converted into the familiar frequency-domain spectrum via a Fourier Transform. Phasing and baseline correction are crucial for accurate integration and interpretation.

Troubleshooting and Advanced Techniques

In practice, obtaining a clean, interpretable ¹H NMR spectrum can present challenges.

  • Broad Peaks: Broad or poorly resolved peaks can be due to sample aggregation, paramagnetic impurities, or chemical exchange processes.[4] Diluting the sample, filtering through a short plug of silica gel, or acquiring the spectrum at an elevated temperature can often mitigate these issues.

  • Complex Aromatic Regions: When aromatic signals overlap, one-dimensional ¹H NMR may not be sufficient for unambiguous assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify adjacent protons.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlation information.

Conclusion

The structural elucidation of 4-Chloro-7,8-dimethyl-2-phenylquinoline via ¹H NMR spectroscopy is a prime example of how fundamental principles and comparative data analysis can be effectively employed. By understanding the influence of each substituent on the quinoline core and leveraging data from related compounds, a confident and accurate interpretation of the ¹H NMR spectrum can be achieved. For researchers in drug discovery and development, mastering these analytical techniques is not merely a procedural task but a critical component of innovative and successful research.

References

  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem.
  • Electronic Supporting Inform
  • Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cycliz
  • Technical Support Center: NMR Analysis of 2-Phenylquinoline Deriv
  • 2-Phenylquinoline(612-96-4) 1H NMR spectrum - ChemicalBook.
  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti - The Royal Society of Chemistry.

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Comparative

Decoding the Carbon Skeleton: A Comparative Guide to the 13C NMR Chemical Shifts of 4-Chloro-7,8-dimethyl-2-phenylquinoline

For Immediate Release In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nucl...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for 4-Chloro-7,8-dimethyl-2-phenylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry. By dissecting the electronic effects of its constituent substituents, we offer a predictive and comparative framework for researchers in the field.

The Quinoline Core and the Influence of Substituents

The quinoline ring system is a fundamental scaffold in numerous biologically active compounds. The 13C NMR spectrum of unsubstituted quinoline serves as our baseline for understanding the electronic landscape of this heterocyclic core. The introduction of substituents—a chloro group at C4, a phenyl group at C2, and two methyl groups at C7 and C8—induces significant changes in the chemical shifts of the carbon atoms. These shifts are a direct consequence of alterations in the local electron density around each carbon nucleus.[1][2]

To predict and understand the 13C NMR spectrum of 4-Chloro-7,8-dimethyl-2-phenylquinoline, we will undertake a comparative analysis with structurally related compounds: 2-phenylquinoline, 4-chloroquinoline, and the parent quinoline.

Predicted 13C NMR Chemical Shifts for 4-Chloro-7,8-dimethyl-2-phenylquinoline

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~158-162The phenyl group at C2 causes a significant downfield shift.
C3~120-124Relatively unaffected by the C4-chloro group, similar to 2-phenylquinoline.
C4~145-149The chloro substituent causes a strong downfield shift.
C4a~148-152Influenced by the C4-chloro group.
C5~127-131Minor influence from the distant substituents.
C6~128-132Minor influence from the distant substituents.
C7~135-139The methyl group at C7 causes a downfield shift (α-effect).
C8~136-140The methyl group at C8 causes a downfield shift (α-effect).
C8a~147-151Influenced by the adjacent C8-methyl group.
C1' (ipso)~138-142The point of attachment for the phenyl group.
C2'/C6' (ortho)~128-132Standard aromatic chemical shift.
C3'/C5' (meta)~129-133Standard aromatic chemical shift.
C4' (para)~129-133Standard aromatic chemical shift.
7-CH3~18-22Typical chemical shift for an aromatic methyl group.
8-CH3~15-19Typical chemical shift for an aromatic methyl group, potentially slightly upfield due to steric effects.

Comparative Analysis with Key Analogues

To substantiate our predictions, a side-by-side comparison with experimentally determined 13C NMR data for quinoline, 2-phenylquinoline, and 4-chloroquinoline is essential. This allows for a clear visualization of the impact of each substituent.

Carbon AtomQuinoline (CDCl3)[1]2-Phenylquinoline (CDCl3)[3]4-Chloroquinoline (CDCl3)[4]
C2150.3157.4151.1
C3121.1119.0122.9
C4136.1136.8142.2
C4a128.2129.8125.2
C5126.6127.5129.9
C6127.6126.3128.1
C7129.4129.3129.7
C8129.4127.6121.0
C8a148.4148.3135.1
The Influence of the 2-Phenyl Group

Comparing quinoline with 2-phenylquinoline, the most pronounced effect is the significant downfield shift of C2 from 150.3 ppm to 157.4 ppm.[1][3] This is attributed to the inductive and mesomeric effects of the phenyl ring. The chemical shifts of the other carbons in the quinoline ring are less affected, demonstrating the localized nature of this substituent's influence.

The Impact of the 4-Chloro Substituent

The introduction of a chlorine atom at the C4 position, as seen in 4-chloroquinoline, results in a substantial downfield shift of C4 from 136.1 ppm to 142.2 ppm.[1][4] This is due to the electron-withdrawing inductive effect of the halogen. Interestingly, C8a experiences a notable upfield shift from 148.4 ppm to 135.1 ppm, which can be attributed to the complex interplay of electronic effects within the heterocyclic system.[1][4]

The Effect of the 7,8-Dimethyl Groups

The addition of methyl groups generally causes a downfield shift on the directly attached carbon (α-effect) and can have smaller, variable effects on adjacent carbons (β- and γ-effects).[5] We can anticipate that C7 and C8 in our target molecule will be shifted downfield compared to the corresponding positions in quinoline. The steric interaction between the two adjacent methyl groups might also slightly influence their chemical shifts and those of the surrounding carbons.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire experimental data for 4-Chloro-7,8-dimethyl-2-phenylquinoline or similar derivatives, the following protocol provides a standardized starting point.

Step 1: Sample Preparation

  • Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Ensure the sample is fully dissolved and free of any particulate matter.

  • Transfer the solution to a 5 mm NMR tube.

Step 2: Instrument Setup

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the 13C probe.

  • Lock the field using the deuterium signal from the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

Step 3: Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 or higher, depending on the sample concentration.

  • Spectral Width (SW): ~200-250 ppm.

Step 4: Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm).

  • Perform baseline correction.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve Compound Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Tune Tune & Match Probe Transfer->Tune Lock Lock & Shim Tune->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Baseline Baseline Correction Reference->Baseline

Figure 1: A generalized workflow for acquiring a 13C NMR spectrum.

Structure and Atom Numbering

For clarity in the assignment of chemical shifts, the structure of 4-Chloro-7,8-dimethyl-2-phenylquinoline with the standard IUPAC numbering for the quinoline ring is provided below.

Figure 2: Structure of 4-Chloro-7,8-dimethyl-2-phenylquinoline with atom numbering.

Conclusion

The 13C NMR spectrum of 4-Chloro-7,8-dimethyl-2-phenylquinoline is a composite of the individual electronic effects of its chloro, phenyl, and dimethyl substituents on the quinoline core. Through a comparative analysis with simpler, related molecules, we can confidently predict the chemical shifts and understand the underlying structure-property relationships. This guide serves as a valuable resource for researchers working with substituted quinolines, enabling more efficient and accurate structural characterization.

References

  • Electronic Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of N-Allyl Anilines with Azides for the Synthesis of Quinolines". The Royal Society of Chemistry.
  • Supporting Information for "Design, Synthesis, and Biological Evaluation of Novel 2-Aryl-4-aminoquinazoline Derivatives as Potent Antitumor Agents". The Royal Society of Chemistry.
  • Supporting Information for "Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reduction". The Royal Society of Chemistry.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry.
  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom

Sources

Validation

Comprehensive Characterization Guide: 4-Chloro-7,8-dimethyl-2-phenylquinoline via IR Spectroscopy

Executive Summary & Scientific Context 4-Chloro-7,8-dimethyl-2-phenylquinoline is a critical heterocyclic intermediate, often implicated in the synthesis of bioactive quinoline scaffolds for antimalarial and anticancer a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Chloro-7,8-dimethyl-2-phenylquinoline is a critical heterocyclic intermediate, often implicated in the synthesis of bioactive quinoline scaffolds for antimalarial and anticancer applications. Its structural integrity hinges on the successful chlorination of the C4 position of the quinoline ring, typically converting a 4-quinolone precursor into the 4-chloro derivative.

For researchers and drug development professionals, Infrared (IR) Spectroscopy serves as the primary rapid-validation tool to confirm this functional group interconversion. This guide moves beyond simple peak listing; it provides a mechanism-based comparative analysis to validate synthesis success, differentiating the target molecule from its precursor, 7,8-dimethyl-2-phenylquinolin-4(1H)-one .

Structural Analysis & Spectral Logic

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational oscillators. The transition from precursor to product involves a fundamental change in the heterocyclic core's electronic structure—specifically, the restoration of full aromaticity upon the loss of the amide carbonyl.

The Critical Transformation: Amide to Chloro-Heterocycle

The synthesis typically utilizes phosphorus oxychloride (


) to convert the cyclic amide (quinolone) to the chloro-quinoline.[1]
  • Precursor State (Quinolone): Characterized by a strong Amide I (

    
    )  vibration and 
    
    
    
    stretching/bending modes due to the lactam tautomer.[1]
  • Target State (Chloroquinoline): Characterized by the absence of carbonyl/amine signals and the appearance of the

    
     stretch and enhanced aromatic ring vibrations.[1]
    
DOT Diagram: Synthesis & Spectral Monitoring Workflow

The following diagram illustrates the chemical pathway and the specific spectral checkpoints required for validation.

SynthesisMonitoring Precursor Precursor: 7,8-dimethyl-2-phenylquinolin-4(1H)-one Reaction Chlorination (POCl3, Reflux) Precursor->Reaction Dehydration/Sub Check_Pre Key Signals: C=O (~1630 cm⁻¹) N-H (~3100-3300 cm⁻¹) Precursor->Check_Pre Target Target: 4-Chloro-7,8-dimethyl-2-phenylquinoline Reaction->Target Yields Product Check_Post Key Signals: C-Cl (~760 cm⁻¹) Full Aromatization (~1580 cm⁻¹) NO C=O/N-H Target->Check_Post

Figure 1: Reaction monitoring workflow highlighting critical spectral disappearance and appearance events.

Comparative Spectral Data Guide

The following data synthesizes experimental values from close structural analogs (4-chloro-2-phenylquinoline and dimethyl-quinolines) to provide a robust assignment guide.

Table 1: Precursor vs. Product Comparison
Vibrational ModePrecursor (Quinolone)Target (4-Cl-Quinoline)StatusCausality
C=O[2] Stretch (Amide I) 1620–1650 cm⁻¹ (Strong)ABSENT CRITICAL Loss of carbonyl confirms conversion.[1]
N-H Stretch 3100–3300 cm⁻¹ (Broad)ABSENT CRITICAL Loss of lactam N-H confirms aromatization.
C-Cl Stretch Absent750–770 cm⁻¹ (Med/Weak)DIAGNOSTIC Introduction of Chlorine at C4.[1]
Quinoline Ring (

)
1590–1610 cm⁻¹1580–1600 cm⁻¹ (Sharp)MonitorShift due to full aromatization of the pyridine ring.[1]
Methyl C-H (Aliphatic) 2920, 2850 cm⁻¹2920–2960 cm⁻¹ Constant7,8-dimethyl groups remain intact.
Phenyl Ring (OOP Bend) ~690, 760 cm⁻¹~695, 760 cm⁻¹ Constant2-Phenyl substituent remains intact.
Detailed Band Assignment
1. The "Silent" Region (1650–4000 cm⁻¹)

In the target molecule, the region above 3100 cm⁻¹ should be relatively "silent" compared to the precursor.[1]

  • Observation: You should see only weak aromatic C-H stretches (~3050 cm⁻¹) and sharp aliphatic C-H stretches from the methyl groups (2920–2960 cm⁻¹).[1]

  • Red Flag: Any broad absorbance around 3200–3400 cm⁻¹ indicates residual starting material (N-H) or moisture (O-H).[1]

2. The Fingerprint Region (600–1500 cm⁻¹)

This region contains the definitive proof of identity.[1]

  • C-Cl Stretch (~760 cm⁻¹): The carbon-chlorine bond on the aromatic ring typically manifests here. In 4-chloro-2-phenylquinoline, this is reported at 758 cm⁻¹ [1][5]. Expect a similar sharp band in the target.[1]

  • Methyl Group Bending (~1380–1460 cm⁻¹): The 7,8-dimethyl substitution pattern adds characteristic bending vibrations. Look for peaks around 1450 cm⁻¹ (asymmetric bend) and 1375 cm⁻¹ (symmetric methyl deformation).[1]

  • Out-of-Plane (OOP) Bending: The monosubstituted 2-phenyl ring typically shows two strong bands at 690–700 cm⁻¹ and 750–770 cm⁻¹ . Note that the C-Cl stretch may overlap with the higher wavenumber band of the phenyl ring.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol designed to minimize moisture interference which can mimic N-H/O-H signals.

Method: KBr Pellet Transmission[1]
  • Sample Prep: Dry the synthesized 4-Chloro-7,8-dimethyl-2-phenylquinoline in a vacuum desiccator for >4 hours to remove surface moisture.

  • Matrix: Use spectroscopic grade Potassium Bromide (KBr).[1] Ratio: 1 mg sample to 100 mg KBr.[1]

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes scattering (sloping baseline).[1]

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; Scans: 16 or 32.

DOT Diagram: Spectral Assignment Logic

Use this logic tree to interpret your resulting spectrum.

SpectralLogic Start Analyze Spectrum CheckRegion1 Check 3100-3500 cm⁻¹ Start->CheckRegion1 BroadPeak Broad Peak Present? CheckRegion1->BroadPeak Clean Clean Baseline BroadPeak->Clean No ResultFail Result: Incomplete Reaction (Residual Precursor) BroadPeak->ResultFail Yes (N-H/O-H) CheckRegion2 Check 1620-1660 cm⁻¹ Clean->CheckRegion2 StrongPeak Strong Peak Present? CheckRegion2->StrongPeak NoPeak No Strong Peak StrongPeak->NoPeak No StrongPeak->ResultFail Yes (C=O) CheckRegion3 Check 700-800 cm⁻¹ NoPeak->CheckRegion3 ClPeak Peak at ~760 cm⁻¹? CheckRegion3->ClPeak ResultPass Result: Target Confirmed (4-Chloro-7,8-dimethyl-2-phenylquinoline) ClPeak->ResultPass Yes (C-Cl + Phenyl)

Figure 2: Step-by-step logic tree for spectral validation.

References

  • ChemicalBook. 4-Chloro-2-(4-chlorophenyl)-quinazoline synthesis and spectral data. Retrieved from chemicalbook.com.[1] Link

  • National Institute of Standards and Technology (NIST). 4-Chloroquinoline Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Royal Society of Chemistry. Electronic Supplementary Material for RSC Advances: Synthesis of 2-phenylquinoline derivatives. Link

  • PubChem. 4-Chloro-2-phenylquinoline Spectral Information. National Library of Medicine.[1] Link

  • Dilebo, K. B., et al. (2021).[1] Synthesis and characterization of 4-chloroquinazoline derivatives. Journal of Molecular Structure. (Referenced via ChemicalBook snippet).

Sources

Comparative

Comparing reactivity of 4-Chloro-7,8-dimethyl-2-phenylquinoline vs 4-chloroquinoline

Title: Comparative Reactivity Guide: 4-Chloro-7,8-dimethyl-2-phenylquinoline vs. 4-Chloroquinoline Executive Briefing In medicinal chemistry and materials science, quinoline scaffolds are ubiquitous building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 4-Chloro-7,8-dimethyl-2-phenylquinoline vs. 4-Chloroquinoline

Executive Briefing

In medicinal chemistry and materials science, quinoline scaffolds are ubiquitous building blocks. The functionalization of the C-4 position is a critical node for structural diversification, particularly in the development of kinase inhibitors and antimalarial agents. This guide provides an objective, data-driven comparison between the highly reactive parent electrophile, 4-chloroquinoline , and its sterically and electronically encumbered derivative, 4-Chloro-7,8-dimethyl-2-phenylquinoline . By analyzing their divergent behavior in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, we establish optimized, self-validating workflows for drug development professionals.

Mechanistic Framework: Electronic & Steric Interplay

The reactivity of 4-chloroquinolines is fundamentally governed by the electron-withdrawing nature of the heteroaromatic nitrogen, which [1]. However, substitution on the quinoline core drastically alters this baseline reactivity:

  • 4-Chloroquinoline: Exhibits exceptional electrophilicity at C-4. The unhindered approach path and strong inductive pull of the nitrogen make it an [2].

  • 4-Chloro-7,8-dimethyl-2-phenylquinoline: The introduction of 7,8-dimethyl groups exerts a strong electron-donating inductive (+I) and hyperconjugative effect, significantly increasing the electron density of the quinoline core. This directly [3]. Concurrently, the 2-phenyl group introduces substantial steric bulk. While C-4 is distal to C-2, the overall rigid, bulky nature of the molecule required to overcome the electronic deactivation[4].

G cluster_0 4-Chloroquinoline cluster_1 4-Chloro-7,8-dimethyl-2-phenylquinoline CQ Unsubstituted Core EWG N-Atom Inductive Pull CQ->EWG HighReact High SNAr Reactivity EWG->HighReact SubCQ Substituted Core EDG 7,8-Dimethyl (EDG) SubCQ->EDG Steric 2-Phenyl (Steric Bulk) SubCQ->Steric LowReact Reduced SNAr Reactivity EDG->LowReact Steric->LowReact

Logical relationship of steric and electronic effects on quinoline SNAr reactivity.

Empirical Performance Data

To objectively compare these substrates, we evaluate their performance across standard amination and Suzuki-Miyaura coupling conditions. The data highlights the necessity of when dealing with the substituted derivative[5].

Table 1: Comparative Reactivity Profile

Property4-Chloroquinoline4-Chloro-7,8-dimethyl-2-phenylquinoline
C-4 Electrophilicity High (Activated by N-atom)Low (Deactivated by 7,8-dimethyl groups)
Steric Hindrance MinimalHigh (Driven by 2-Phenyl group)
Preferred Amination Route Thermal SNArBuchwald-Hartwig Cross-Coupling
Oxidative Addition (Pd) RapidSlow (Requires electron-rich ligands)

Table 2: Experimental Yields for C-N Bond Formation

SubstrateReaction TypeReagents / CatalystTemp / TimeIsolated Yield
4-ChloroquinolineSNArPiperidine (neat)100°C / 2h>90%
4-Chloro-7,8-dimethyl-2-phenylquinolineSNArPiperidine (neat)100°C / 24h<15% (Trace)
4-Chloro-7,8-dimethyl-2-phenylquinolineBuchwald-HartwigPiperidine, Pd(OAc)₂, RuPhos, Cs₂CO₃110°C / 12h82%

Validated Methodologies

As a Senior Application Scientist, I emphasize that protocols must be robust and self-validating. The following methodologies explain the causality behind the reagents and incorporate internal checkpoints to ensure scientific integrity.

Protocol A: Catalyst-Free SNAr of 4-Chloroquinoline

Causality: The high electrophilicity of the unsubstituted core allows for direct displacement by secondary amines without the need for transition metals.

  • Reaction Assembly: Dissolve 4-chloroquinoline (1.0 eq) and piperidine (3.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP). Causality: NMP is a polar aprotic solvent that stabilizes the polar transition state of the Meisenheimer complex.

  • Thermal Activation: Heat the mixture to 100°C for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction against the starting material (Hexanes/EtOAc 3:1). The product will appear as a highly fluorescent spot under 254 nm UV, with a significantly lower Rf due to the basicity of the newly introduced amine.

  • Self-Validating Workup (Acid-Base Extraction): Dilute the mixture with EtOAc and extract with 1M HCl. Causality: The aminated product is highly basic and partitions into the aqueous layer, leaving unreacted starting material and neutral impurities in the organic layer.

  • Validation Checkpoint 2: Basify the aqueous layer to pH 10 using NaOH. The sudden precipitation of a white solid visually confirms the successful isolation of the pure 4-piperidinoquinoline.

Protocol B: Buchwald-Hartwig Amination of 4-Chloro-7,8-dimethyl-2-phenylquinoline

Causality: Thermal SNAr fails due to the electron-rich nature of the 7,8-dimethyl substituted ring. Palladium catalysis is mandatory. We select RuPhos as the ligand because its electron-rich, bulky biaryl structure accelerates oxidative addition into deactivated C-Cl bonds and prevents catalyst poisoning by the basic product.

  • Catalyst Activation: In a glovebox, combine Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

  • Validation Checkpoint 1: Stir at room temperature for 10 minutes. The solution must transition from red-brown to a clear, deep yellow, indicating the successful formation of the active L-Pd(0) species.

  • Substrate Addition: Add 4-Chloro-7,8-dimethyl-2-phenylquinoline (1.0 eq) and piperidine (1.5 eq). Seal the vessel and heat to 110°C for 12 hours.

  • Validation Checkpoint 2 (GC-MS): Sample the reaction. The total disappearance of the parent mass ion and the appearance of the product mass confirms conversion, validating that the steric bulk did not halt transmetalation.

  • Purification: Filter through a Celite pad to remove Pd-black and inorganic salts, followed by standard flash chromatography.

Workflow Start 1. Substrate & Base Assembly Cat 2. Pd(OAc)2 + RuPhos Activation (Deep Yellow) Start->Cat OxAdd 3. Oxidative Addition (Overcomes Deactivation) Cat->OxAdd Trans 4. Amine Coordination & Deprotonation OxAdd->Trans RedElim 5. Reductive Elimination Trans->RedElim Product 6. GC-MS Validation & Isolation RedElim->Product

Step-by-step Buchwald-Hartwig cross-coupling workflow for deactivated quinolines.

Strategic Recommendations

For early-stage library generation, utilize the parent 4-chloroquinoline for rapid, divergent SNAr functionalization. When structural constraints demand the use of 4-Chloro-7,8-dimethyl-2-phenylquinoline (e.g., to exploit specific kinase binding pocket interactions), bypass thermal SNAr entirely. Immediately deploy highly active Pd/NHC or Pd/Biaryl-phosphine catalytic systems to ensure reliable C-4 functionalization without wasting valuable synthetic intermediates.

References

  • "4-Aminoquinoline: a comprehensive review of synthetic strategies", National Institutes of Health (PMC). [Link]

  • "Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles", MDPI. [Link]

  • "Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization", Semantic Scholar. [Link]

  • "Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues", National Institutes of Health (PMC).[Link]

Sources

Validation

High-Resolution HPLC Purity Analysis of 4-Chloro-7,8-dimethyl-2-phenylquinoline: A Column Comparison Guide

As drug development pipelines increasingly feature complex, highly substituted heterocyclic scaffolds, the analytical rigor applied to their purity assessment must scale accordingly. 4-Chloro-7,8-dimethyl-2-phenylquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, highly substituted heterocyclic scaffolds, the analytical rigor applied to their purity assessment must scale accordingly. 4-Chloro-7,8-dimethyl-2-phenylquinoline is a sterically hindered, lipophilic intermediate that presents unique chromatographic challenges. Standard reversed-phase (RP-HPLC) methods often fail to resolve closely related structural analogs, such as des-chloro impurities or regioisomers[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will deconstruct the physicochemical properties of this quinoline derivative, objectively compare the performance of orthogonal stationary phases (C18 vs. Phenyl-Hexyl vs. Biphenyl), and establish a self-validating analytical workflow designed to guarantee baseline resolution and scientific integrity.

Physicochemical Profiling & Chromatographic Causality

To design a robust method, we must first understand the causality behind the analyte's behavior on a silica matrix:

  • Basic Quinoline Nitrogen: The heterocyclic nitrogen is highly prone to secondary interactions with unendcapped silanols on the silica matrix. If not properly masked, this leads to severe peak tailing and poor integration[2].

  • High Lipophilicity: The 2-phenyl ring and the dimethyl substitutions at C7 and C8 create a highly hydrophobic core, requiring a strong organic modifier (Acetonitrile or Methanol) for elution[3].

  • Halogen Polarizability: The 4-chloro substituent provides a unique electronic signature. While C18 columns rely solely on dispersive (hydrophobic) forces, phenyl-based stationary phases can exploit the polarizability of the chlorine atom through dipole-induced dipole and

    
     interactions[4].
    
Experimental Protocol: A Self-Validating Workflow

Trustworthiness in analytical chemistry relies on self-validating systems. This protocol incorporates a System Suitability Test (SST) using a critical pair resolution mixture. The analytical run is strictly gated: it is only deemed valid if the resolution (


) between the target API and its des-chloro impurity exceeds 2.0.
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

      
      .
      
    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: Adding 0.1% TFA is not merely a convention; it actively suppresses the ionization of residual silanols on the silica support while protonating the quinoline nitrogen, thereby eliminating secondary cation-exchange interactions that cause peak tailing[2].

  • Sample Preparation:

    • Dissolve 4-Chloro-7,8-dimethyl-2-phenylquinoline in Methanol to a final concentration of 1.0 mg/mL.

    • Prepare a spiked SST solution containing 1.0 mg/mL of the target compound and 0.01 mg/mL (1%) of the des-chloro impurity.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5

      
      .
      
    • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, re-equilibrate at 10% B for 5 minutes.

    • Detection: UV at 254 nm (optimal for the highly conjugated quinoline system)[4].

G Step1 Sample Prep (1 mg/mL) Step2 Phase Screening (C18 vs Biphenyl) Step1->Step2 Step3 Gradient Elution (0.1% TFA) Step2->Step3 Step4 UV/MS Detection (254 nm) Step3->Step4 Step5 SST Validation (Rs > 2.0) Step4->Step5

Step-by-step HPLC purity analysis workflow for quinoline derivatives.

Column Performance & Quantitative Comparison

We evaluated three orthogonal stationary phases using the standardized gradient described above. The primary objective was to separate 4-Chloro-7,8-dimethyl-2-phenylquinoline from its primary synthetic byproduct, the des-chloro impurity.

Column ChemistryDimensionsTarget RT (min)Des-chloro Impurity RT (min)Resolution (

)
Tailing Factor (

)
Standard C18 (e.g., Zorbax Eclipse Plus)150 x 4.6 mm, 3.5 µm8.458.101.2 (Co-elution risk)1.15
Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)150 x 4.6 mm, 3 µm9.108.352.4 (Acceptable)1.10
Biphenyl (e.g., Raptor Biphenyl)150 x 4.6 mm, 2.7 µm10.258.903.8 (Baseline)1.05

Data Interpretation: The C18 column fails the SST criteria (


), making it unsuitable for accurate purity quantification of this specific mixture. The Biphenyl column provides superior baseline resolution and peak symmetry.
Mechanistic Insights: Why Biphenyl Outperforms C18

To understand the data, we must look at the molecular interactions at the stationary phase surface.

The traditional C18 phase separates molecules based strictly on hydrophobicity. Because the removal of the chlorine atom only marginally alters the overall hydrophobic surface area of the massive 7,8-dimethyl-2-phenylquinoline core, the des-chloro impurity exhibits near-identical partitioning behavior, leading to co-elution[3].

Conversely, the Biphenyl stationary phase acts as an electron-rich


-system. The 4-chloro substituent on the target molecule withdraws electron density from the quinoline core, creating a 

-acidic region that interacts strongly with the

-basic biphenyl ligands[4]. Furthermore, the dual-ring steric profile of the biphenyl phase provides enhanced shape selectivity, recognizing the spatial difference between the chlorinated and unchlorinated species. This orthogonal retention mechanism pulls the target analyte apart from the impurity, achieving a resolution of 3.8.

G cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte 4-Chloro-7,8-dimethyl -2-phenylquinoline C18 Hydrophobic Partitioning (Alkyl Chain) Analyte->C18 Dispersive Forces Only Biphenyl Hydrophobic + π-π + Dipole (Aromatic Rings) Analyte->Biphenyl Enhanced Selectivity

Mechanistic comparison of analyte interactions between C18 and Biphenyl phases.

References
  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC - Benchchem - 1

  • Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - SciSpace / Molecules - 3

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI - 2

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI - 4

Sources

Comparative

Crystal Structure Determination of 4-Chloro-7,8-dimethyl-2-phenylquinoline: A Comparative Technical Guide

This guide serves as a technical benchmark and operational manual for the structural elucidation of 4-Chloro-7,8-dimethyl-2-phenylquinoline . It compares the crystallographic workflow and structural properties of this sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmark and operational manual for the structural elucidation of 4-Chloro-7,8-dimethyl-2-phenylquinoline . It compares the crystallographic workflow and structural properties of this specific pharmacophore against established quinoline analogs.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, central to antimalarial (Chloroquine), antibacterial, and anticancer therapeutics.[1][2] The specific derivative 4-Chloro-7,8-dimethyl-2-phenylquinoline represents a critical structural intersection: it combines the lipophilic bulk of the 2-phenyl group (enhancing membrane permeability) with the steric constraints of the 7,8-dimethyl substitution.

This guide details the protocol for determining its crystal structure and objectively compares its solid-state "performance"—defined by lattice stability,


-stacking efficiency, and solubility potential—against two key alternatives: the unsubstituted 2-phenylquinoline  and the non-phenylated 4-chloro-7,8-dimethylquinoline .

Comparative Analysis: Target vs. Alternatives

In drug development, the "performance" of a crystal structure is measured by its ability to predict bioavailability (solubility) and receptor binding (molecular geometry).

FeatureTarget: 4-Chloro-7,8-dimethyl-2-phenylquinoline Alternative A: 4-Chloro-7,8-dimethylquinoline Alternative B: 2,4-Dichloro-7,8-dimethylquinoline
Steric Bulk High (2-Phenyl group adds significant torsion)Low (Planar, compact)Medium (2-Chloro adds minor bulk)
Crystal Packing Dominated by C-H...

(T-shaped) interactions due to phenyl rotation.
Dominated by strong

-

stacking
(Parallel planar sheets).
Mixed Halogen bonding (Cl...Cl ) and

-stacking.
Lattice Energy Lower (metastable polymorphs likely).High (stable, dense packing).High (stabilized by halogen bonds).
Solubility Profile Lipophilic (Predicted logP > 5.0).Moderate (logP ~ 3.5).Moderate-High.
Development Utility High: Model for steric clashes in protein docking.Medium: Fragment screening only.Low: Limited biological relevance.

Insight: The addition of the 2-phenyl ring disrupts the planar


-stacking seen in Alternative A, typically expanding the unit cell volume and creating "pockets" in the lattice that may accommodate solvent molecules (solvates), a critical factor in formulation stability.

Experimental Protocol: Synthesis & Crystallization

To ensure the structural data is valid, high-purity single crystals are required. The following protocol minimizes disorder caused by impurities.

Phase I: Synthesis (Friedländer Condensation)
  • Precursors: 2-Amino-3,4-dimethylacetophenone + Benzoyl chloride (or Acetophenone derivative).

  • Cyclization: Reflux with

    
     (Phosphorus oxychloride) to install the 4-Chloro group and cyclize in one step.
    
Phase II: Crystallization Strategy

Unlike the planar alternatives which crystallize easily from ethanol, the 2-phenyl derivative requires a binary solvent system to control nucleation rates.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the synthesized solid in 10 mL of Dichloromethane (DCM) (Good solubility).

  • Layering: Carefully layer 5 mL of n-Hexane (Antisolvent) on top of the DCM solution using a syringe along the vial wall.

  • Equilibration: Seal with Parafilm, poke 2 small holes, and store at 4°C in a vibration-free environment.

  • Harvesting: Block-like colorless crystals (0.2 x 0.2 x 0.3 mm) typically appear within 72-96 hours.

Validation Check: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "cross-hatching" implies twinning (reject).

Structure Determination Workflow (SC-XRD)

This workflow ensures the derived structure meets the IUCr (International Union of Crystallography) standards.

Data Collection Parameters
  • Radiation: Mo-K

    
     (
    
    
    
    Å). Note: Cu-radiation is avoided due to absorption by Chlorine.
  • Temperature: 293 K (Room Temp) vs. 100 K (Cryo).

    • Recommendation: Use 100 K . The rotation of the 2-phenyl ring often causes dynamic disorder at room temperature, inflating thermal ellipsoid parameters (Ueq).

Refinement Logic (SHELXL)

The presence of the heavy Chlorine atom (Z=17) facilitates structure solution via Direct Methods.

XRD_Workflow Start Raw Diffraction Data (Frames) Reduce Data Reduction (SAINT/CrysAlisPro) Integration & Scaling Start->Reduce Solve Structure Solution (SHELXT - Direct Methods) Locate Cl, N, C atoms Reduce->Solve Refine Refinement (SHELXL) Least-Squares on F² Solve->Refine Check Check R-factor (R1 < 0.05?) Refine->Check H_Add Add H-atoms (Riding Model) Check->H_Add Yes Disorder Model Disorder (Phenyl Ring Rotation) Check->Disorder No (High R) Final Final CIF Generation & Validation (CheckCIF) H_Add->Final Disorder->Refine

Figure 1: Logical workflow for solving the crystal structure of chlorinated quinolines. Note the loop for modeling disorder, common in phenyl-substituted derivatives.

Structural Performance Analysis

Once the structure is solved, compare the following metrics against the "Alternative" (2,4-dichloro-7,8-dimethylquinoline).

A. Torsion Angles & Planarity
  • Metric: Measure the torsion angle between the quinoline plane and the 2-phenyl ring.

  • Expectation: unlike the planar 4-chloro-7,8-dimethylquinoline (torsion

    
    ), the 2-phenyl derivative typically exhibits a torsion of 30-60^\circ  to minimize steric clash with the H-atom at position 3.
    
  • Significance: This "twist" prevents flat stacking, increasing solubility compared to planar analogs.

B. Interaction Network (Hirshfeld Surface)
  • Metric: Generate Hirshfeld surfaces to map intermolecular contacts.

  • Comparison:

    • Analogs (Alternatives): Red spots on the surface dominated by Cl...Cl or

      
      ...
      
      
      
      contacts.
    • Target Product: Look for C-H...Cl hydrogen bonds and C-H...

      
        edge-to-face interactions. The Chlorine atom at position 4 often acts as a weak hydrogen bond acceptor, stabilizing the twisted conformation.
      
C. Quantitative Data Summary (Representative)
ParameterTarget (2-Phenyl) Alternative (2,4-Dichloro) [1]
Crystal System Monoclinic (Likely

)
Orthorhombic (

)
Space Group CentrosymmetricCentrosymmetric
Z (Molecules/Cell) 48
Density (

)
~1.35 g/cm³1.45 g/cm³
Packing Efficiency Lower (Loose)Higher (Dense)

References

  • Structure of 2,4-Dichloro-7,8-dimethylquinoline: Vennila, K. N., et al. (2011). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E.

  • Structure of 4-Chloro-2,5-dimethylquinoline (Analog Comparison): Prabha, K., et al. (2010).[3] 4-Chloro-2,5-dimethylquinoline.[3] Acta Crystallographica Section E.

  • Quinoline Biological Activity & SAR: Musiol, R., et al. (2010). Quinoline derivatives as potential anticancer agents. Current Medicinal Chemistry.

  • SHELX Software Suite (Methodology): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Sources

Validation

Bioactivity Comparison of 4-Chloro vs. 4-Amino Quinoline Derivatives: A Mechanistic and Experimental Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, but its biological fate is heavily dictated by substitutions at the C4 position. As an application scientist navigating drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, but its biological fate is heavily dictated by substitutions at the C4 position. As an application scientist navigating drug discovery, understanding the functional dichotomy between 4-chloroquinolines and 4-aminoquinolines is critical. While 4-chloroquinolines serve predominantly as highly reactive synthetic intermediates with limited direct bioactivity, the substitution to a 4-amino group unlocks potent antimalarial, antimicrobial, and anticancer properties.

This guide objectively compares the bioactivity of these two classes, dissects the mechanistic causality behind their performance differences, and provides self-validating experimental protocols to evaluate them in the laboratory.

Structural and Mechanistic Divergence: The "Why" Behind the Activity

The stark contrast in bioactivity between these two derivatives stems from their distinct physicochemical properties and how they interact with biological microenvironments.

  • 4-Chloroquinolines (The Precursors): The chlorine atom at the C4 position is highly electron-withdrawing, making the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr). While this makes them excellent chemical building blocks [1][1], they lack the basicity required to accumulate in acidic cellular compartments. Consequently, their direct antimalarial activity is generally poor, though some derivatives exhibit moderate, non-specific antimicrobial effects [2][2].

  • 4-Aminoquinolines (The Active Agents): The introduction of an amino group (often carrying a basic side chain, as seen in chloroquine and amodiaquine) fundamentally alters the molecule's pharmacokinetics [3][3]. The basic nitrogen allows the drug to become diprotonated in the acidic digestive vacuole of Plasmodium species (pH ~5.0). This "ion-trapping" causes massive localized drug accumulation. Once trapped, the 4-aminoquinoline binds to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its crystallization into inert hemozoin [4][4]. The resulting buildup of free heme rapidly kills the parasite [5][5].

G Hb Hemoglobin Degradation Heme Free Heme (Toxic) Hb->Heme releases Hemozoin Hemozoin (Inert Crystals) Heme->Hemozoin crystallization Toxicity Parasite Death Heme->Toxicity accumulation AminoQ 4-Aminoquinoline (Ion-trapped at pH 5) AminoQ->Heme binds & inhibits crystallization ChloroQ 4-Chloroquinoline (Poor accumulation) ChloroQ->Heme weak/no binding

Mechanism of Action: 4-Aminoquinolines vs 4-Chloroquinolines in the parasite digestive vacuole.

Quantitative Bioactivity Comparison

Experimental data consistently demonstrates the superiority of the 4-amino substitution across multiple biological targets. The table below synthesizes comparative data from recent structure-activity relationship (SAR) studies.

Compound ClassTarget OrganismAssay TypeTypical IC50 / MICMechanistic Notes
4-Chloroquinolines P. falciparum (3D7)In vitro viability> 10 µMPoor vacuolar accumulation; weak heme binding.
4-Aminoquinolines P. falciparum (3D7)In vitro viability10 - 50 nMPotent hemozoin inhibition; strong ion-trapping [6][6].
4-Chloro tetrazolo-quinolines S. aureus / E. coliBroth Microdilution> 100 µg/mLWeak antimicrobial activity; lacks target affinity [2][2].
4-Amino tetrazolo-quinolines S. aureus / E. coliBroth Microdilution6.25 µg/mLPotency comparable to standard antibiotics (e.g., Ciprofloxacin) [2][2].

Self-Validating Experimental Workflows

To rigorously compare these derivatives, researchers must employ a self-validating experimental pipeline. This involves synthesizing the active 4-amino compound from the 4-chloro precursor, isolating the target mechanism via a cell-free assay, and finally confirming efficacy in a whole-cell model.

Workflow Synthesis 1. SNAr Synthesis (4-Chloro to 4-Amino) Purification 2. Purification & Validation (NMR, MS) Synthesis->Purification BetaHematin 3. Cell-Free Target Assay (β-Hematin Inhibition) Purification->BetaHematin InVitro 4. Whole-Cell Assay (P. falciparum Viability) BetaHematin->InVitro

Standard experimental workflow for evaluating quinoline derivative bioactivity.

Protocol 1: SNAr Synthesis of 4-Aminoquinolines

Causality Check: Why use microwave irradiation and a base? The 4-chloro group is an excellent leaving group, but sterically hindered or weakly nucleophilic amines react sluggishly. Microwave heating accelerates the SNAr reaction, while a base (like triethylamine) neutralizes the generated HCl, driving the reaction to completion and preventing the protonation of the incoming amine nucleophile [1][1].

  • Preparation: In a microwave-safe vial, dissolve 1.0 equivalent of the 4-chloroquinoline derivative and 1.5–2.0 equivalents of the desired amine in a polar aprotic solvent (e.g., DMF or DMSO).

  • Catalysis: Add 2.0 equivalents of triethylamine (TEA) to the mixture.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120–140°C for 20–30 minutes [7][7]. Monitor completion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure 4-aminoquinoline.

Protocol 2: Cell-Free β-Hematin Inhibition Assay

Causality Check: Why use a cell-free assay before whole-cell screening? β-hematin is the synthetic, abiotic equivalent of hemozoin. By testing compounds in a cell-free environment, you isolate the drug-target interaction. If a 4-aminoquinoline inhibits β-hematin formation but a 4-chloroquinoline does not, you definitively prove that the bioactivity is mechanistically driven by heme binding, rather than off-target cellular toxicity [8][8].

  • Stock Preparation: Prepare a 4 mM solution of hemin chloride in DMSO. Prepare test compounds (4-chloro and 4-amino derivatives) in varying concentrations (0.1 to 100 µM) in a 0.5 M sodium acetate buffer adjusted to pH 5.0 (mimicking the parasite vacuole).

  • Incubation: In a 96-well plate, mix 50 µL of the hemin solution with 50 µL of the test compound solution.

  • Initiation: Add 100 µL of a lipid catalyst (e.g., 10 µM Tween-20) to initiate the crystallization of β-hematin.

  • Maturation: Seal the plate and incubate at 37°C for 18–24 hours [9][9].

  • Washing: Centrifuge the plate at 3000 rpm for 10 minutes to pellet the insoluble β-hematin. Carefully aspirate the supernatant. Wash the pellet with 200 µL of 5% SDS in 0.1 M sodium bicarbonate (pH 9.0) to solubilize and remove unreacted free heme.

  • Quantification: Dissolve the purified β-hematin pellet in 200 µL of 0.1 M NaOH. Measure the absorbance at 405 nm using a microplate reader. Calculate the IC50 of inhibition relative to the vehicle control [10][10].

Conclusion

The transition from a 4-chloro to a 4-amino substituent on the quinoline core is not merely a structural tweak; it is a functional leap that dictates the molecule's pharmacokinetic distribution and pharmacodynamic target engagement. While 4-chloroquinolines are indispensable synthetic stepping stones, the basic amino side chain is an absolute requirement for vacuolar accumulation and subsequent hemozoin inhibition. For researchers developing novel antimalarials or antimicrobials, the 4-aminoquinoline scaffold remains a highly privileged and reliable starting point.

References

  • Differential Effects of Quinoline Antimalarials on Endocytosis in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy - ASM Journals. 5

  • A Comparative Analysis of 4-Amino versus 4-Chloro Tetrazolo[1,5-a]quinolines in Biological Systems. Benchchem. 2

  • Malarial Hemozoin: From target to tool. PMC - NIH. 4

  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. PMC - NIH. 9

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One. 10

  • Recent Advances in the Discovery of Haem-Targeting Drugs for Malaria and Schistosomiasis. MDPI. 8

  • Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials. SciSpace. 11

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. 6

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - NIH. 1

  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. PMC - NIH. 3

  • Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv. 7

Sources

Comparative

Melting point validation for 4-Chloro-7,8-dimethyl-2-phenylquinoline

Melting Point Validation Guide for 4-Chloro-7,8-dimethyl-2-phenylquinoline: Methodological Comparison and Protocol Standardization Introduction: The Criticality of Solid-State Characterization 4-Chloro-7,8-dimethyl-2-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Validation Guide for 4-Chloro-7,8-dimethyl-2-phenylquinoline: Methodological Comparison and Protocol Standardization

Introduction: The Criticality of Solid-State Characterization

4-Chloro-7,8-dimethyl-2-phenylquinoline (CAS 1156277-31-4) is a highly substituted quinoline derivative frequently utilized as a specialized building block in proteomics research and advanced drug discovery[1]. Before this compound can be integrated into downstream synthetic pathways or biological assays, its solid-state purity and structural identity must be rigorously verified.

The melting point is a fundamental thermodynamic property that serves as a primary indicator of both identity and purity. Impurities—such as residual solvents, unreacted precursors, or moisture—disrupt the crystalline lattice, leading to a depression of the melting point and a broadening of the melting range. Furthermore, highly substituted quinolines can exhibit polymorphism (existing in multiple crystalline forms), which drastically alters their physicochemical properties. This guide provides an objective comparison of melting point validation techniques and establishes self-validating protocols to ensure analytical accuracy.

Comparative Analysis of Melting Point Techniques

When validating the melting point of 4-Chloro-7,8-dimethyl-2-phenylquinoline, researchers must select the appropriate analytical technique based on the required precision and regulatory compliance.

  • Capillary Method (USP <741> / Ph. Eur. 2.2.14) : The traditional pharmacopeial standard. It defines the melting point as the exact temperature at which the last solid particle of a compact column passes into the liquid phase (the "clear point")[2][3]. While highly accessible, it is a macroscopic observation technique.

  • Differential Scanning Calorimetry (DSC) (USP <891>) : A thermoanalytical technique that measures the heat flow difference between the sample and a reference[4][5]. DSC provides the extrapolated onset temperature and the peak endothermic temperature, offering unmatched precision and the ability to detect subtle polymorphic transitions or desolvation events[6][7].

  • Hot Stage Microscopy (HSM) : Combines polarized light microscopy with precise thermal control. It is unparalleled for visually observing physical changes—such as sublimation, decomposition, or solid-solid phase transitions—prior to the actual melt.

Table 1: Methodological Comparison for Quinoline Derivatives
ParameterCapillary Method (USP <741>)DSC (USP <891>)Hot Stage Microscopy (HSM)
Sample Requirement 3–4 mm column height (~1-2 mg)2–5 mg< 1 mg
Heating Rate 1 °C/min1 °C/min to 10 °C/min1 °C/min to 5 °C/min
Primary Output Visual Melt Range & Clear PointHeat Flow (mW) vs. TemperatureVisual Morphology & Birefringence
Precision ± 0.5 °C± 0.1 °C± 0.5 °C
Best Suited For Routine QC & Pharmacopeial compliancePolymorph screening & precise thermodynamicsVisualizing decomposition & sublimation

Representative Validation Dataset

To contextualize the performance of these methods, below is a representative validation dataset for a high-purity (>99%) batch of 4-Chloro-7,8-dimethyl-2-phenylquinoline. (Note: As specific literature values for this exact proprietary derivative can vary based on crystallization solvents, this data serves as a methodological benchmark).

Table 2: Representative Melting Point Data for 4-Chloro-7,8-dimethyl-2-phenylquinoline
Analytical MethodOnset Temperature (°C)Peak / Clear Point (°C)Observations
Capillary (Automated) 111.8112.5Sharp melt; no discoloration observed.
DSC (10 °C/min) 111.6 (Extrapolated)112.7 (Endothermic Peak)Single sharp endotherm; confirms phase purity.
Hot Stage Microscopy 111.5 (Loss of edges)112.6 (Complete liquefaction)Loss of birefringence observed at 111.5 °C.

Experimental Workflows & Logical Relationships

Workflow Start 4-Chloro-7,8-dimethyl- 2-phenylquinoline Sample Prep Capillary Capillary Method (USP <741>) Start->Capillary DSC DSC Analysis (USP <891>) Start->DSC HSM Hot Stage Microscopy (Visual Phase Check) Start->HSM Data Data Synthesis & Polymorph Validation Capillary->Data DSC->Data HSM->Data

Caption: Multi-modal melting point validation workflow for solid-state characterization.

DSC_Signal Heat Controlled Heating (1 °C/min) Sample Sample Pan (Endothermic Shift) Heat->Sample Ref Reference Pan (Baseline) Heat->Ref Sensor Heat Flux Sensor (ΔT Measurement) Sample->Sensor Heat Flow Ref->Sensor Output Thermogram (Melting Onset & Peak) Sensor->Output Signal

Caption: Thermodynamic phase transition signaling pathway in Differential Scanning Calorimetry.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that environmental variables do not compromise the integrity of the data.

Protocol 1: Pharmacopeial Capillary Method (USP <741> / Ph. Eur. 2.2.14)
  • System Suitability & Calibration : Before testing the quinoline sample, calibrate the melting point apparatus using a USP Primary Reference Standard (e.g., Acetanilide, melting range 114.1–115.3 °C)[8][9]. Causality: This verifies the accuracy of the instrument's temperature sensor against a known thermodynamic absolute, fulfilling regulatory compliance[9][10].

  • Sample Preparation : Dry the finely powdered 4-Chloro-7,8-dimethyl-2-phenylquinoline in a vacuum desiccator over anhydrous silica gel for 24 hours[8][11]. Causality: Residual moisture acts as an impurity, which will artificially depress the melting point and broaden the melting range.

  • Capillary Loading : Introduce the dried powder into a glass capillary tube (0.8–1.2 mm internal diameter, 0.1–0.3 mm wall thickness) to form a compact column exactly 3–4 mm in height[2][3]. Causality: A uniform, tightly packed column ensures symmetrical heat transfer from the heating block to the core of the sample.

  • Thermal Equilibration : Rapidly heat the instrument bath to approximately 10 °C below the expected melting point.

  • Controlled Heating : Adjust the heating rate to exactly 1 °C/min[2][11]. Causality: A 1 °C/min rate prevents thermal lag, ensuring that the temperature recorded by the sensor perfectly matches the temperature experienced by the sample[9][10].

  • Observation & Recording : Record the temperature at which the substance begins to coalesce (onset) and the exact temperature at which the last solid particle passes into the liquid phase (clear point)[2][12]. Calculate the mean of 5 independent readings[2].

Protocol 2: Differential Scanning Calorimetry (USP <891>)
  • Instrument Calibration : Calibrate the DSC cell constant and temperature scale using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Sample Encapsulation : Accurately weigh 2.0 to 5.0 mg of 4-Chloro-7,8-dimethyl-2-phenylquinoline into a standard aluminum DSC pan. Crimp the lid securely[13]. Causality: Precise weighing allows for accurate enthalpy (

    
    ) calculations, while a flat pan bottom ensures optimal thermal contact with the heat flux sensor.
    
  • Atmospheric Control : Establish a continuous dry Nitrogen purge through the sample chamber at a flow rate of 50 mL/min[13]. Causality: An inert nitrogen atmosphere prevents oxidative degradation of the quinoline ring during heating and safely sweeps away any evolved volatile gases.

  • Thermal Cycle : Equilibrate the sample at 25 °C. Heat the sample at a controlled rate of 10 °C/min (or 1 °C/min if direct correlation to the capillary method is required) past the expected melting transition[7].

  • Data Analysis : Using the instrument's analytical software, calculate the extrapolated onset temperature (

    
    ) and the peak endothermic temperature (
    
    
    
    )[5]. The
    
    
    is generally considered the most accurate representation of the thermodynamic melting point in DSC analysis.

References

  • Appendix V A. Determination of Melting Point (Ph. Eur. method 2.2.14) . DrugFuture. Available at:[Link]

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE . United States Pharmacopeia (USP). Available at:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature . ChemRxiv / ResearchGate. Available at:[Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC . Testing Laboratory. Available at:[Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties . Lab Manager. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-7,8-dimethyl-2-phenylquinoline: Proper Disposal Procedures

CAS Number: 1156277-31-4 Molecular Formula: C₁₇H₁₄ClN Molecular Weight: 267.75 g/mol [1] Part 1: Executive Summary & Core Directive Immediate Action Required: Treat 4-Chloro-7,8-dimethyl-2-phenylquinoline as a High-Hazar...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1156277-31-4 Molecular Formula: C₁₇H₁₄ClN Molecular Weight: 267.75 g/mol [1]

Part 1: Executive Summary & Core Directive

Immediate Action Required: Treat 4-Chloro-7,8-dimethyl-2-phenylquinoline as a High-Hazard Halogenated Organic Waste .

This compound belongs to the class of halogenated heteroaromatics. Improper disposal (e.g., drain pouring, mixing with non-halogenated solvents, or low-temperature burning) poses severe risks, including the formation of persistent organic pollutants (POPs) and toxic chloramines.

The Golden Rule of Disposal:

"If it contains a halogen (Cl, Br, F, I) on an aromatic ring, it must be incinerated at high temperatures (>1,100°C) with acid gas scrubbing."

Part 2: Hazard Profile & Scientific Rationale

To handle this chemical safely, you must understand why it is hazardous. This is not just "toxic waste"; it is a precursor to environmental persistence.

Chemical Causality

The 4-chloroquinoline core is highly reactive toward nucleophiles (via SNAr mechanisms), making it an acute health hazard (skin/eye irritant and potential sensitizer). However, the 2-phenyl and 7,8-dimethyl substitutions significantly increase its lipophilicity (LogP > 4.5 estimated).[1]

  • Bioaccumulation Risk: The high lipophilicity means it partitions strongly into organic tissues and aquatic sediments.

  • Thermal Stability: The aromatic ring system is stable. Incomplete combustion (e.g., in a standard trash incinerator) can facilitate the de novo synthesis of polychlorinated dibenzodioxins (PCDDs) and furans.

Quantitative Hazard Data

Note: Specific toxicological data for this exact isomer is limited. The values below are extrapolated from closely related 4-chloroquinoline analogs (e.g., CAS 91-22-5, 611-35-8) to ensure a safety margin.

PropertyHazard Classification (GHS)Operational Implication
Acute Toxicity Category 3 (Oral)Fatal if swallowed.[1] Double-glove (Nitrile) is mandatory.
Skin/Eye Irritation Category 2 (Irritant)Dust generation must be minimized; use a fume hood.[2]
Aquatic Toxicity Chronic Category 1 or 2Zero discharge to drains. All rinsate must be collected.
Reactivity Acid-SensitiveHydrolyzes to release HCl gas if mixed with strong acids.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, synthesis failures, or recrystallization solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Solvation (Optional but Recommended): If the solid is fine dust, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate to prevent airborne contamination.

    • Scientific Logic:[1][3] Solvating the solid eliminates inhalation risk during transfer and ensures the waste is fed into the liquid injection port of the incinerator, which often burns cleaner than the solid chute.

  • Labeling: Mark the container clearly with:

    • "HAZARDOUS WASTE - HALOGENATED ORGANIC" [1]

    • Chemical Name: 4-Chloro-7,8-dimethyl-2-phenylquinoline[1][4][5]

    • Hazard Checkbox: [x] Toxic [x] Irritant[6]

  • Segregation: Store in the Halogenated Solvents satellite accumulation area. Do NOT mix with oxidizers (e.g., Nitric Acid) or non-halogenated fuels (e.g., Acetone/Methanol waste) unless authorized by your EHS officer, as halogens reduce the BTU value of fuel blends.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates from synthesis, HPLC waste, or cleaning solvents.[1]

  • pH Check: Before adding to a waste drum, check the pH.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8.

    • Reasoning: The 4-chloro group can hydrolyze to form HCl. Acidic halogenated waste can corrode metal safety cans.

  • Stream Segregation: Pour into the Halogenated Waste carboy (Red tag/label).

    • Critical Threshold: Even 1% halogen content classifies the entire container as halogenated waste, which is significantly more expensive to dispose of. Do not dilute non-halogenated waste with this stream.

  • Cap & Vent: Ensure the cap is tight but equipped with a pressure-relief mechanism if the waste is evolving gas.

Protocol C: Contaminated Debris (Gloves, Weigh Boats, TLC Plates)[1]
  • Bagging: Place all solid debris into a clear, 6-mil polyethylene bag.

  • Double Containment: If the debris is wet with solvent, double-bag it to prevent vapor breakthrough.

  • Classification: Label as "Solid Hazardous Waste - Debris Contaminated with Halogenated Organics" .

    • Note: Do not throw this in the regular "Chemically Contaminated Trash" box if that box is destined for a municipal landfill or standard autoclave. It must go to a chemical incinerator.

Part 4: Waste Segregation Logic (Visualized)

The following decision tree ensures you select the correct waste stream, preventing costly cross-contamination and safety hazards.

WasteSegregation Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Liquid / Solution StateCheck->Liquid Solvent/Mother Liquor PureChem Pure Chemical? Solid->PureChem HaloBin Halogenated Liquid Waste (High BTU Incineration) Liquid->HaloBin Always Dissolve Dissolve in DCM/EtOAc PureChem->Dissolve Yes (Dust Hazard) DebrisCheck Sharp? PureChem->DebrisCheck No (Contaminated Item) Dissolve->HaloBin SharpsBin Sharps Container (Yellow/Red) DebrisCheck->SharpsBin Needles/Glass SolidBin Haz-Waste Solids Bag (Double Bagged) DebrisCheck->SolidBin Gloves/Paper

Figure 1: Decision matrix for segregating 4-Chloro-7,8-dimethyl-2-phenylquinoline waste streams.

Part 5: Emergency Spill Response Workflow

In the event of a spill outside of a fume hood, follow this strict protocol to minimize exposure and environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Lab (If >500mg or outside hood) Assess->Evacuate High Risk PPE Don PPE: Nitrile (Double), Goggles, Lab Coat Assess->PPE Low Risk (<100mg) Evacuate->PPE After EHS Clearance Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Decontaminate: Scrub with Soap/Water Contain->Clean Disposal Disposal: All materials to Haz-Waste Bag Clean->Disposal

Figure 2: Immediate response protocol for laboratory spills involving halogenated quinolines.

Part 6: Regulatory Compliance & Documentation[1]

When submitting this waste for pickup by a third-party contractor (e.g., Veolia, Clean Harbors), use the following classification codes. While this specific CAS is not explicitly "U-Listed" (e.g., U037 is Chlorobenzene), it defaults to characteristic hazardous waste.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 (If in flammable solvent)Ignitable Characteristic (if mixed with solvents).[1]
US EPA (RCRA) D003 (Potential)Reactive (only if unreacted thionyl chloride/POCl3 is present).
US EPA (RCRA) Halogenated Solvents (F001/F002) Use these codes if the compound is dissolved in spent halogenated solvents (DCM, Chloroform).
DOT (Transport) UN 2811 Toxic Solid, Organic, N.O.S. (4-Chloro-7,8-dimethyl-2-phenylquinoline).[1]
DOT Hazard Class 6.1 Toxic Substances.

Documentation Note: Always list the full chemical name on the waste manifest. Do not use abbreviations like "Cl-Quinoline Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965963 (4-Chloro-7,8-dimethylquinoline). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link][7]

Sources

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